Azide-PEG5-Boc
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O7/c1-17(2,3)27-16(21)4-6-22-8-10-24-12-14-26-15-13-25-11-9-23-7-5-19-20-18/h4-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXALMUKZGZJKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Azide-PEG5-Boc: Structure, Properties, and Applications in Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azide-PEG5-Boc is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal azide group, a polyethylene glycol (PEG) spacer, and a Boc-protected amine, provides researchers with a versatile tool for the covalent linkage of biomolecules. The PEG spacer enhances aqueous solubility and reduces steric hindrance, while the orthogonal reactive groups—the azide and the protected amine—allow for sequential and specific conjugation reactions. This guide provides a comprehensive overview of the structure, properties, and common applications of this compound, including detailed experimental protocols.
Structure and Properties
This compound, systematically named tert-butyl (2-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, possesses a well-defined chemical structure that dictates its reactivity and utility.
Chemical Structure:
The molecule consists of three key components:
-
Azide group (-N3): This functional group is highly reactive towards alkynes in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), forming a stable triazole linkage.[1][2]
-
Pentaethylene glycol spacer (-(CH2CH2O)5-): This hydrophilic PEG linker increases the overall water solubility of the molecule and any conjugate it is a part of.[2][3][4][5] It also provides a flexible spacer arm, which can be crucial for maintaining the biological activity of conjugated molecules.[4]
-
Boc-protected amine (-NH-Boc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[3] It is stable under a variety of conditions but can be readily removed under mild acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation reactions, such as amide bond formation.[2][4]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 911209-07-9 | [6][7] |
| Molecular Formula | C17H34N4O7 | [6][7] |
| Molecular Weight | 406.48 g/mol | [6] |
| Appearance | Viscous liquid | [7] |
| Purity | Typically >95% | [4][6] |
| Solubility | Soluble in water, DMSO, DCM, and DMF | [3][8] |
| Storage Conditions | Store at -20°C, protected from light | [4][8] |
Applications in Research and Drug Development
The unique heterobifunctional nature of this compound makes it a valuable reagent in a multitude of applications, most notably in the construction of complex biomolecular architectures.
Bioconjugation
Bioconjugation is the process of covalently linking two or more molecules, at least one of which is a biomolecule. This compound is an ideal linker for this purpose due to its orthogonal reactive ends. A common strategy involves a two-step conjugation process:
-
The azide group is reacted with an alkyne-containing molecule via click chemistry.
-
The Boc protecting group is removed to expose the amine, which is then reacted with a second molecule, for example, one containing an activated carboxylic acid (e.g., NHS ester).
This sequential approach allows for the precise and controlled assembly of conjugates, such as antibody-drug conjugates (ADCs) or fluorescently labeled proteins.[3]
PROTAC Synthesis
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[9] The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC's design. This compound and similar PEG-containing linkers are frequently used in PROTAC synthesis to optimize solubility, cell permeability, and the spatial orientation of the ternary complex.[9][10][]
Experimental Protocols
The following are detailed, representative protocols for the key reactions involving this compound. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-modified protein.
Materials:
-
This compound
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4
-
Copper(II) sulfate (CuSO4) stock solution (100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (200 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
DMSO or DMF
-
Desalting column (e.g., PD-10)
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in DMSO or DMF to a stock concentration of 10 mM.
-
Prepare a fresh 100 mM solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.
-
Add the this compound stock solution to the protein solution to achieve a 10- to 50-fold molar excess over the protein.
-
Prepare a premixed solution of CuSO4 and THPTA by adding 1 µL of 100 mM CuSO4 to 2 µL of 200 mM THPTA. Add this mixture to the reaction to a final concentration of 1 mM CuSO4 and 2 mM THPTA.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10 mM.[12]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-16 hours).[12]
-
-
Purification:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
-
Verification:
-
Confirm successful conjugation by methods such as SDS-PAGE (observing a shift in molecular weight), mass spectrometry, or Western blot if the conjugated molecule has a detectable tag.[12]
-
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add an equal volume of a solution of 50% TFA in DCM.[4]
-
-
Incubation:
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, carefully neutralize the excess TFA by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the deprotected product.
-
-
Purification (if necessary):
-
The crude product can be purified by column chromatography on silica gel if required.
-
Protocol 3: Amide Bond Formation
This protocol describes the conjugation of the deprotected amine-PEG5-azide conjugate to a molecule containing a carboxylic acid.
Materials:
-
Amine-containing conjugate from Protocol 2
-
Carboxylic acid-containing molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add a solution of the amine-containing conjugate (1.0 equivalent) in anhydrous DMF to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final conjugate by preparative HPLC or column chromatography.
-
Visualizations
Experimental Workflow for Sequential Bioconjugation
The following diagram illustrates a typical experimental workflow for the sequential conjugation of two different molecules (Molecule A and Molecule B) using this compound as a linker.
References
- 1. benchchem.com [benchchem.com]
- 2. t-boc-N-amido-PEG5-Azide - CD Bioparticles [cd-bioparticles.net]
- 3. Buy t-boc-N-amido-PEG5-Azide | 911209-07-9 | >98% [smolecule.com]
- 4. t-Boc-N-Amido-PEG5-Azide, CAS 911209-07-9 | AxisPharm [axispharm.com]
- 5. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. chemimpex.com [chemimpex.com]
- 8. t-boc-N-amido-PEG5-azide, 911209-07-9 | BroadPharm [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. precisepeg.com [precisepeg.com]
- 12. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Synthesis and Purification of Azide-PEG5-Boc
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis and purification methods for Azide-PEG5-Boc (N-Boc-15-azido-4,7,10,13-tetraoxapentadecan-1-amine). This heterobifunctional linker is a valuable tool in bioconjugation and drug delivery, featuring a Boc-protected amine and a terminal azide group. The polyethylene glycol (PEG) spacer enhances solubility and biocompatibility, making it a critical component in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective application and characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₄N₄O₇ | [1][2] |
| Molecular Weight | 406.47 g/mol | [1][2] |
| Exact Mass | 406.2427 g/mol | [1] |
| Appearance | Viscous liquid | [2] |
| Purity | ≥ 97% | [2] |
| Storage Conditions | -20°C, protected from light | [3] |
| Solubility | Soluble in DMSO, water, DCM, DMF | [3] |
Synthesis of this compound: A Step-by-Step Approach
The synthesis of this compound is a multi-step process that begins with a commercially available amino-PEG alcohol. The general synthetic strategy involves the protection of the amine functionality, activation of the terminal hydroxyl group, and subsequent conversion to an azide.
Step 1: Boc Protection of Amino-PEG5-alcohol
The initial step involves the protection of the primary amine of Amino-PEG5-alcohol using di-tert-butyl dicarbonate ((Boc)₂O) to prevent its reaction in subsequent steps. This reaction is typically carried out under basic conditions.
Experimental Protocol:
-
Dissolve Amino-PEG5-alcohol in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.
-
Add a base, such as triethylamine (TEA) or sodium bicarbonate, to the solution. Typically, 1.5 to 2 equivalents of the base are used.
-
To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 to 1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, if an organic solvent was used, wash the reaction mixture with a dilute aqueous acid (e.g., 1M HCl), followed by a saturated aqueous solution of sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-PEG5-alcohol.
Step 2: Activation of the Terminal Hydroxyl Group
The terminal hydroxyl group of N-Boc-PEG5-alcohol is a poor leaving group and must be activated for nucleophilic substitution. This is commonly achieved by converting it into a mesylate (-OMs) or tosylate (-OTs) ester.
Experimental Protocol (Mesylation):
-
Dry the N-Boc-PEG5-alcohol by azeotropic distillation with toluene or by drying under high vacuum.
-
Dissolve the dried N-Boc-PEG5-alcohol in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA) (1.5 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (MsCl) (1.2 equivalents) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 2-4 hours, then warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash with cold water, dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-PEG5-mesylate.
Step 3: Azide Formation
The final step is the nucleophilic substitution of the mesylate or tosylate group with an azide ion. This reaction is typically performed using sodium azide in a polar aprotic solvent.
Experimental Protocol:
-
Dissolve the N-Boc-PEG5-mesylate in a suitable solvent such as dimethylformamide (DMF) or ethanol.[4]
-
Add sodium azide (NaN₃) (1.5 to 3 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.[4]
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove excess sodium azide and DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
Purification of this compound
Purification of the final product is crucial to remove any unreacted starting materials and byproducts. A combination of extraction and column chromatography is typically employed.
Work-up and Extraction
Liquid-liquid extraction is an effective first step in purification. The crude product is dissolved in an organic solvent like dichloromethane or ethyl acetate and washed sequentially with water and brine. This process removes water-soluble impurities such as salts and residual polar solvents.
Column Chromatography
For higher purity, column chromatography is the preferred method. Due to the polar nature of PEG compounds, a polar stationary phase like silica gel is commonly used.
General Protocol for Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of methanol in dichloromethane (DCM) or chloroform is often effective. For instance, a gradient of 1-10% methanol in DCM can be used. The polarity of the eluent is gradually increased to elute the product while separating it from less polar impurities.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield purified this compound as a viscous liquid.
It has been noted that purifying PEG-containing compounds on silica can be challenging due to streaking on TLC and broad elution from the column.[5] Using solvent systems like chloroform/methanol with small amounts of additives (e.g., 1% aqueous ammonia for basic compounds) can sometimes improve separation.[5]
Characterization
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the PEG backbone (a complex multiplet around 3.6 ppm), the methylene protons adjacent to the azide and the Boc-protected amine, and the nine protons of the tert-butyl group (a singlet around 1.4 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbons in the PEG backbone (typically in the range of 60-70 ppm), the carbon adjacent to the azide group (around 50 ppm), and the carbons of the Boc protecting group. The carbonyl carbon of the Boc group will appear further downfield.[6]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the product. The expected mass-to-charge ratio ([M+H]⁺) for this compound is approximately 407.25. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[1]
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for confirming the presence of the azide functional group, which exhibits a characteristic strong, sharp absorption band in the region of 2100-2120 cm⁻¹.[1]
Conclusion
The synthesis and purification of this compound require a systematic, multi-step approach involving well-established organic chemistry reactions. Careful execution of each step, coupled with rigorous purification and characterization, is essential to obtain a high-purity product suitable for demanding applications in drug development and biomedical research. This guide provides a comprehensive framework for researchers and scientists to successfully synthesize and purify this important heterobifunctional linker.
References
- 1. Buy t-boc-N-amido-PEG5-Azide | 911209-07-9 | >98% [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Azido-PEG5-amine, 516493-93-9 | BroadPharm [broadpharm.com]
- 4. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mechanism and Application of Azide-PEG5-Boc in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Azide-PEG5-Boc, a heterobifunctional linker widely utilized in click chemistry for bioconjugation and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). We will delve into the mechanism of action of its constituent parts, provide quantitative data on relevant reactions, detail experimental protocols, and present visual workflows to illustrate its practical applications.
Core Concepts: Deconstructing this compound
This compound is a molecule composed of three key functional components: an azide group, a polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. Each of these plays a distinct and crucial role in its application.
-
The Azide Group (N₃): The "Clickable" Handle The terminal azide group is the reactive handle for "click chemistry," a term coined by K.B. Sharpless to describe reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed. The azide group participates in highly specific and efficient cycloaddition reactions with alkynes.
-
The PEG5 Spacer: The Solubility and Spacing Enhancer The five-unit polyethylene glycol (PEG) chain is a hydrophilic and flexible spacer. Its primary functions are to enhance the aqueous solubility of the molecule and the resulting conjugate, reduce non-specific binding, and provide spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.
-
The Boc-Protected Amine: The Latent Reactive Site The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under a variety of conditions but can be readily removed under acidic conditions to reveal a primary amine. This allows for a second, orthogonal conjugation step after the initial click chemistry reaction.
Mechanism of Action in Click Chemistry
The azide group of this compound can participate in two main types of click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide, yielding a 1,4-disubstituted 1,2,3-triazole. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).
The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate. This intermediate then rearranges and, upon protonolysis, releases the triazole product and regenerates the copper(I) catalyst.
CuAAC Reaction Mechanism
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The high ring strain of the cyclooctyne provides the driving force for the reaction, allowing it to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst. This makes SPAAC particularly well-suited for applications in living systems.
The mechanism is a concerted [3+2] cycloaddition, where the azide reacts with the strained alkyne in a single step to form a stable triazole linkage.
SPAAC Reaction Mechanism
Quantitative Data
| Reaction Type | Alkyne Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Typical Reaction Time | Typical Yield |
| CuAAC | Terminal Alkyne | 1 - 100 | 1 - 4 hours | > 90% |
| SPAAC | DBCO | ~0.1 | 1 - 12 hours | > 85% |
| SPAAC | BCN | ~0.01 - 0.1 | 4 - 24 hours | > 80% |
Note: Reaction times and yields are approximate and can vary significantly based on reactant concentrations, solvent, temperature, and the specific molecules being conjugated.
Experimental Protocols
General Protocol for CuAAC Reaction
This protocol is a general guideline for the conjugation of an alkyne-containing molecule to this compound.
Materials:
-
This compound
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Phosphate-buffered saline (PBS) or another suitable buffer
-
Organic co-solvent if needed (e.g., DMSO, DMF)
Procedure:
-
Prepare stock solutions of all reagents. For example: 10 mM this compound in DMSO, 10 mM alkyne-containing molecule in DMSO, 20 mM CuSO₄ in water, 100 mM sodium ascorbate in water (prepare fresh), and 50 mM THPTA or TBTA in DMSO/water.
-
In a microcentrifuge tube, add the alkyne-containing molecule to the desired final concentration in buffer.
-
Add this compound to the reaction mixture (typically 1.1 to 2 equivalents relative to the alkyne).
-
Add the copper ligand (e.g., THPTA) to the reaction mixture (typically 5 equivalents relative to CuSO₄).
-
Add CuSO₄ to the reaction mixture (typically 0.1 to 0.5 equivalents relative to the alkyne).
-
Initiate the reaction by adding sodium ascorbate (typically 1 to 5 equivalents relative to CuSO₄).
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
Monitor the reaction progress by LC-MS or another suitable analytical technique.
-
Upon completion, the product can be purified by methods such as HPLC or size-exclusion chromatography.
General Protocol for SPAAC Reaction
This protocol provides a general method for the copper-free conjugation of a strained alkyne (e.g., DBCO-functionalized molecule) to this compound.
Materials:
-
This compound
-
DBCO- or BCN-functionalized molecule of interest
-
Phosphate-buffered saline (PBS) or another suitable buffer
-
Organic co-solvent if needed (e.g., DMSO, DMF)
Procedure:
-
Prepare stock solutions of the reactants in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, dissolve the DBCO- or BCN-functionalized molecule in the reaction buffer.
-
Add the this compound stock solution to the reaction mixture (typically 1.1 to 1.5 equivalents).
-
Incubate the reaction at room temperature or 37°C for 1-24 hours.
-
Monitor the reaction progress by LC-MS or another suitable technique.
-
Purify the conjugate using an appropriate method such as HPLC or dialysis.
General Protocol for Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal the primary amine.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Scavenger (optional, e.g., triisopropylsilane) to prevent side reactions
Procedure:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add a solution of TFA in DCM (e.g., 20-50% v/v). If the substrate is sensitive to acid, a scavenger can be added.
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a mild base for subsequent reactions.
Application Workflow: Synthesis of a PROTAC
This compound is a valuable tool in the synthesis of PROTACs. The following workflow illustrates the general steps for constructing a PROTAC using this linker.
PROTAC Synthesis Workflow
This workflow demonstrates the sequential and orthogonal nature of the reactions enabled by this compound. The initial click reaction provides a stable linkage between the POI ligand and the PEG spacer, while the subsequent Boc deprotection and amide coupling allow for the efficient attachment of the E3 ligase ligand to complete the PROTAC synthesis.
Conclusion
This compound is a versatile and powerful tool for researchers in chemistry, biology, and drug development. Its trifunctional nature allows for the straightforward construction of complex biomolecules and therapeutics with enhanced properties. A thorough understanding of the mechanisms of click chemistry and Boc deprotection, as outlined in this guide, is essential for its successful application in the laboratory.
The Pivotal Role of the PEG5 Spacer in Azide-PEG5-Boc: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern bioconjugation and drug development, precision and control at the molecular level are paramount. Heterobifunctional linkers are critical tools in this pursuit, enabling the covalent linkage of distinct molecular entities to create novel therapeutics and research agents. Among these, Azide-PEG5-Boc has emerged as a versatile and widely utilized reagent. This in-depth technical guide focuses on the core of this molecule: the pentaethylene glycol (PEG5) spacer. We will explore its fundamental role in influencing the physicochemical properties, reactivity, and overall performance of the conjugates it forms. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of how the PEG5 spacer contributes to the efficacy of bioconjugates, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
The Multifaceted Role of the PEG5 Spacer
The polyethylene glycol (PEG) spacer is not merely a passive connector; it is an active modulator of a molecule's properties. The PEG5 spacer in this compound, composed of five repeating ethylene glycol units, imparts a unique and advantageous set of characteristics to the parent molecule and its subsequent conjugates.
Enhancing Solubility and Reducing Aggregation
A significant challenge in drug development is the poor aqueous solubility of many therapeutic agents and biomolecules. The hydrophilic nature of the PEG5 spacer, with its repeating ether oxygens, significantly enhances the water solubility of hydrophobic molecules to which it is attached.[1][2] This is crucial for improving formulation stability, bioavailability, and overall drug efficacy. By creating a hydration shell around the molecule, the PEG spacer also helps to prevent aggregation, a common issue that can lead to reduced activity and immunogenicity.[3]
Providing Flexibility and Optimizing Binding
The ethylene glycol units of the PEG5 spacer possess a high degree of conformational flexibility due to the free rotation around the C-O bonds.[4] This flexibility allows the conjugated molecules to maintain their native conformation and biological activity. When linking a targeting ligand to a payload, for instance, the PEG5 spacer provides sufficient distance and spatial freedom for the ligand to optimally interact with its receptor, minimizing steric hindrance that could otherwise impede binding.[5]
Modulating Pharmacokinetics and Reducing Immunogenicity
PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic profile of therapeutic agents.[6] The PEG5 spacer contributes to an increased hydrodynamic radius of the conjugate, which can reduce renal clearance and prolong circulation half-life.[2][7] Furthermore, the "stealth" properties conferred by the PEG spacer can shield the conjugated molecule from the host's immune system, thereby reducing its immunogenicity.[6][8]
Quantitative Impact of PEGylation
The length of the PEG spacer is a critical parameter that can be fine-tuned to achieve the desired properties for a specific application. The following tables summarize quantitative data from various studies, illustrating the impact of PEGylation on key bioconjugate characteristics.
Table 1: Effect of PEGylation on Protein Stability
| Protein | PEG Modification | Change in Melting Temperature (Tm) | Change in Half-life (at 70°C) | Reference |
| WW domain of Pin1 | Single 4-unit PEG | + ~0.70 kcal/mol (increased stability) | - | [8] |
| Cytochrome c (cyt-c) | PEG4 | - | Increased from 4.00 h to 6.84 h | [1][7] |
| Cytochrome c (cyt-c) | PEG8 | - | Increased from 4.00 h to 9.05 h | [1][7] |
| T4 Lysozyme | 5 kDa linear PEG | + 5.8 °C | - | [9] |
| T4 Lysozyme | 5 kDa cyclic PEG | + 6.4 °C | - | [9] |
Table 2: Influence of PEG Spacer Length on Pharmacokinetics and Binding Affinity
| Molecule | PEG Spacer Length | Effect on Half-life | Effect on Binding Affinity (IC50) | Reference |
| Bombesin Analog | PEG2 | - | 3.1 ± 0.2 nM | [10] |
| Bombesin Analog | PEG3 | Lower liver uptake | 3.9 ± 0.3 nM | [10] |
| Bombesin Analog | PEG4 | - | 5.4 ± 0.4 nM | [10] |
| Bombesin Analog | PEG6 | - | 5.8 ± 0.3 nM | [10] |
| Affibody-MMAE Conjugate | No PEG | - | - | [11] |
| Affibody-MMAE Conjugate | 4 kDa PEG | 2.5-fold increase | 4.5-fold reduction in cytotoxicity | [11] |
| Affibody-MMAE Conjugate | 10 kDa PEG | 11.2-fold increase | 22-fold reduction in cytotoxicity | [11] |
| PSMA Inhibitor | No PEG | - | LogD7.4 = -2.64 ± 0.25 | [12] |
| PSMA Inhibitor | PEG4 | Reduced renal uptake by 40-fold | LogD7.4 = -4.23 ± 0.26 | [12] |
| PSMA Inhibitor | PEG8 | Reduced renal uptake by 20-fold | - | [12] |
Experimental Protocols
The this compound linker is a key component in multi-step bioconjugation strategies. Below are detailed methodologies for its use in two fundamental experimental procedures.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for conjugating an azide-functionalized molecule, such as this compound, to an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., protein, peptide, or small molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Degassing equipment (optional but recommended)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare a 1-10 mM stock solution of the alkyne-functionalized molecule in the reaction buffer.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized molecule solution with the reaction buffer to the desired final volume.
-
Add the this compound stock solution to the reaction mixture. A molar excess (typically 2-10 fold) of the azide linker is recommended.
-
(Optional) Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove oxygen, which can oxidize the copper catalyst.
-
-
Initiation of the Click Reaction:
-
Prepare a premixed solution of CuSO₄ and the copper ligand. A 1:5 molar ratio of CuSO₄ to ligand is common.
-
Add the premixed catalyst solution to the reaction mixture. The final concentration of CuSO₄ is typically in the range of 50-250 µM.[13]
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of approximately 5 mM to reduce Cu(II) to the active Cu(I) state.[13]
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.
-
-
Purification:
-
Purify the resulting conjugate to remove unreacted reagents and byproducts using an appropriate method such as SEC, dialysis, or affinity chromatography.
-
Protocol 2: Boc Deprotection
This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group from the amine terminus of this compound, enabling further conjugation reactions.
Materials:
-
Boc-protected Azide-PEG5 conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., triisopropylsilane (TIS) or water, optional)
-
Neutralizing agent (e.g., saturated sodium bicarbonate solution)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected Azide-PEG5 conjugate in DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
-
Deprotection:
-
Add a solution of TFA in DCM (e.g., 20-50% v/v) dropwise to the cooled solution. The t-butyl cation generated can be trapped by adding a scavenger like TIS or a small amount of water to prevent side reactions.[14]
-
Stir the reaction mixture at 0°C to room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Workup:
-
Carefully neutralize the reaction mixture by adding a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extract the deprotected product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude deprotected product.
-
-
Purification:
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final deprotected amine.
-
Visualizing Workflows and Pathways
Graphviz diagrams provide a clear visual representation of complex biological and chemical processes. The following diagrams illustrate key applications of this compound.
Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Workflow for PROTAC synthesis using this compound.
Caption: Mechanism of action for a PROTAC molecule.
Conclusion
The PEG5 spacer in this compound is a critical determinant of the success of the resulting bioconjugates. Its ability to enhance solubility, provide flexibility, modulate pharmacokinetics, and reduce immunogenicity makes it an invaluable component in the design of advanced therapeutics and research tools. A thorough understanding of the role of the PEG5 spacer, supported by quantitative data and robust experimental protocols, empowers researchers to rationally design and synthesize next-generation bioconjugates with optimized properties for a wide range of applications in medicine and biotechnology. The continued exploration and application of well-defined linkers like this compound will undoubtedly fuel further innovation in the fields of drug delivery, diagnostics, and beyond.
References
- 1. nhsjs.com [nhsjs.com]
- 2. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. nhsjs.com [nhsjs.com]
- 8. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Cyclic and Linear PEG Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 12. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
A Technical Guide to the Boc-Protection and Deprotection of Azide-PEG5-Boc
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, Azide-PEG5-Boc, is a critical tool in modern bioconjugation and pharmaceutical sciences. Its unique structure, featuring a terminal azide for click chemistry, a five-unit polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine, enables the controlled, stepwise assembly of complex molecules.[1][2] This guide provides an in-depth examination of the chemical mechanisms, quantitative data, and experimental protocols for the protection and deprotection of the amine functionality, which is central to the linker's utility in creating advanced therapeutics like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1]
The Boc-Protection Mechanism: Securing the Amine
The primary function of the Boc group is to temporarily render the terminal amine of a molecule like Azide-PEG5-Amine inert. This protection is robust, withstanding basic and nucleophilic conditions, which allows for selective reactions at other sites, such as the azide group. The protection reaction is typically achieved by treating the primary amine with di-tert-butyl dicarbonate (Boc₂O).
The mechanism proceeds via a nucleophilic attack by the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the Boc₂O molecule.[3][4] This forms a transient tetrahedral intermediate. The reaction can be performed with or without a base; if a base is used, it facilitates the deprotonation of the amine.[4] The intermediate then collapses, eliminating a tert-butyl carbonate group, which subsequently decomposes into carbon dioxide (CO₂) gas and tert-butoxide. The tert-butoxide is then protonated to form tert-butanol, yielding the stable Boc-protected amine.[4]
The Boc-Deprotection Mechanism: Unveiling the Amine
The key advantage of the Boc group is its facile removal under acidic conditions, a process known as deprotection or cleavage.[1] Trifluoroacetic acid (TFA) is the most common reagent for this purpose, typically used in a solvent like dichloromethane (DCM).[3][5][6]
The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by the strong acid (TFA).[3][7] This protonation weakens the C-O bond, leading to the departure of the stable tert-butyl cation.[7][8] This cation can then either be trapped by a scavenger molecule or deprotonate to form isobutylene gas.[7][8] The resulting carbamic acid is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas and yielding the free primary amine as its corresponding ammonium salt (e.g., TFA salt).[3][7]
References
- 1. benchchem.com [benchchem.com]
- 2. t-Boc-N-Amido-PEG5-Azide, CAS 911209-07-9 | AxisPharm [axispharm.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Azide-PEG5-Boc
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of Azide-PEG5-Boc in aqueous solutions. Designed for researchers, scientists, and drug development professionals, this document outlines the critical physicochemical properties of this versatile linker, offering a foundation for its effective application in bioconjugation and pharmaceutical development.
Introduction
This compound is a heterobifunctional linker that plays a pivotal role in modern bioconjugation strategies, particularly in the realm of "click chemistry."[1] Its structure incorporates a terminal azide group for chemoselective ligation, a five-unit polyethylene glycol (PEG) spacer to enhance hydrophilicity, and a tert-butyloxycarbonyl (Boc)-protected amine, offering an orthogonal functional handle.[2][3] The aqueous solubility and stability of this reagent are paramount for its successful use in biological systems. This guide summarizes the available data, provides detailed experimental protocols for characterization, and visualizes key workflows.
Solubility in Aqueous Solutions
The polyethylene glycol (PEG) spacer is a key structural feature that imparts excellent aqueous solubility to this compound and related compounds.[4][5][6] The ether oxygens within the PEG chain readily form hydrogen bonds with water molecules, facilitating its dissolution in aqueous media.
While specific quantitative solubility limits for this compound are not extensively published, product literature for structurally analogous compounds, such as t-boc-N-amido-PEG5-Azide, indicates complete solubility in water.[7] Various suppliers of Azide-PEG5 derivatives consistently report solubility in water and other polar organic solvents like DMSO, DMF, and DCM.[8][9]
Table 1: Reported Solubility of this compound and Analogues
| Compound Name | Solvent | Reported Solubility | Source(s) |
| This compound Amine | Water, DMSO, DCM, DMF | Soluble | [8] |
| t-boc-N-amido-PEG5-Azide | Water, DMSO, Dichloromethane, Dimethylformamide | Complete Solubility | [7] |
| Azido-PEG5-acid | Water | Soluble | [9] |
| Azido-PEG5-azide | Aqueous | Soluble | [10] |
Stability in Aqueous Solutions
The stability of this compound in aqueous solutions is influenced by several factors, including pH, temperature, and the presence of other chemical agents. The azide functional group, while versatile, is an energetic moiety that requires careful handling.[11][12]
General principles for the stability of organic azides include:
-
Carbon-to-Nitrogen (C/N) Ratio: A higher ratio of carbon to nitrogen atoms generally correlates with greater stability.[13][14]
-
The "Rule of Six": This rule suggests that having at least six carbon atoms for each energetic functional group (like an azide) provides sufficient dilution to enhance stability.[11][14]
-
Environmental Factors: Exposure to heat, light, pressure, and shock can lead to the decomposition of organic azides.[11][12] It is recommended to store azide-containing compounds at low temperatures (e.g., -20°C) and protected from light.[7]
Table 2: General Stability Considerations for Organic Azides
| Factor | Impact on Stability | Recommendations | Source(s) |
| pH | Can influence the reactivity and degradation of the Boc protecting group and the azide. | Perform reactions in buffered solutions within a pH range suitable for the biomolecule of interest (typically pH 6.5-8.5). Avoid strongly acidic or basic conditions. | |
| Temperature | Elevated temperatures can increase the rate of decomposition. | Store stock solutions at -20°C. Perform reactions at ambient temperature or 4°C, depending on the protocol and stability of the biomolecule. | [7] |
| Light | Exposure to light can promote degradation. | Store in the dark or in amber vials. | [11] |
| Reducing Agents | Can reduce the azide group (e.g., TCEP). DTT is reported to be more compatible with azides. | Choose reducing agents compatible with azide chemistry. If a reducing agent is necessary, consider DTT over TCEP. | |
| Metals | Avoid contact with certain metals that can form explosive metal azides. | Use non-metal spatulas and equipment. | [12] |
Experimental Protocols
Protocol for Determining Aqueous Solubility (Kinetic Method)
This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microtiter plate (UV-transparent)
-
Plate reader with UV-Vis capabilities or a UV spectrophotometer
-
Nephelometer (optional, for turbidity measurement)
Procedure:
-
Prepare Stock Solution: Accurately weigh a sample of this compound and dissolve it in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in DMSO.
-
Dispense into Microplate: Dispense a small, equal volume (e.g., 2 µL) of each DMSO dilution into the wells of a 96-well plate. Include wells with DMSO only as a blank.
-
Add Aqueous Buffer: To each well, add a larger volume (e.g., 198 µL) of the desired aqueous buffer and mix thoroughly. This will create a range of final concentrations of this compound in a solution with a low percentage of DMSO.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow for equilibration.
-
Measurement:
-
UV Absorbance: Measure the absorbance of each well at the wavelength of maximum absorbance for this compound.
-
Nephelometry (Optional): Measure the light scattering in each well to detect the presence of undissolved particles.
-
-
Data Analysis:
-
Plot the absorbance (or light scattering) versus the concentration of this compound.
-
The concentration at which a significant increase in absorbance or light scattering is observed, or where the absorbance deviates from linearity, is considered the kinetic solubility limit.[16]
-
Protocol for Assessing Stability in Aqueous Solution
This protocol outlines a method to assess the stability of this compound in an aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., PBS at pH 5, 7.4, and 9)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Incubator or water bath
Procedure:
-
Prepare Solutions: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the different aqueous buffers.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each solution into the HPLC system to obtain an initial chromatogram and peak area for the intact this compound.
-
Incubation: Incubate the remaining solutions at a controlled temperature (e.g., 4°C, 25°C, and 37°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, 48 hours, and 1 week), withdraw an aliquot from each solution and analyze it by HPLC.
-
Data Analysis:
-
Monitor the peak area of the intact this compound over time for each condition.
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.
-
The rate of degradation can be determined by plotting the percentage of remaining compound versus time.
-
Visualization of Experimental Workflows
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
The following diagram illustrates a typical workflow for a copper-catalyzed click chemistry reaction involving this compound.[17]
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow
This diagram outlines the workflow for a copper-free click chemistry reaction, which is often preferred for applications in living systems.[18]
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Logical Relationship for Stability Assessment
The following diagram illustrates the logical flow for assessing the stability of this compound.
Caption: Logical workflow for assessing the stability of this compound.
Conclusion
This compound exhibits favorable solubility in aqueous solutions, a critical attribute for its application in bioconjugation. While specific quantitative data on its stability and degradation kinetics are limited, this guide provides a framework based on the general principles of organic azide chemistry and outlines protocols for researchers to determine these parameters under their specific experimental conditions. The provided workflows for CuAAC and SPAAC offer a visual guide for the practical implementation of this versatile linker in creating well-defined bioconjugates for a wide range of applications in research and drug development.
References
- 1. Azido-PEG5-CH2CO2-t-Bu, 1448451-72-6 | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. t-boc-N-amido-PEG5-azide, 911209-07-9 | BroadPharm [broadpharm.com]
- 5. t-Boc-Aminooxy-PEG5-azide, 2250216-95-4 | BroadPharm [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Buy t-boc-N-amido-PEG5-Azide | 911209-07-9 | >98% [smolecule.com]
- 8. Azido-PEG5-amine, 516493-93-9 | BroadPharm [broadpharm.com]
- 9. Azido-PEG5-acid, 1425973-16-5 | BroadPharm [broadpharm.com]
- 10. Azido-PEG5-azide | BroadPharm [broadpharm.com]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. benchchem.com [benchchem.com]
- 14. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 15. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 17. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
An In-depth Technical Guide on the Reactivity of Azide-PEG5-Boc with Alkyne-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of Azide-PEG5-Boc with alkyne-containing molecules, a cornerstone of modern bioconjugation and drug development. The guide delves into the core chemical principles, offers detailed experimental protocols, presents quantitative data for reaction comparison, and visualizes key processes for enhanced understanding.
Introduction to this compound and Click Chemistry
This compound is a heterobifunctional linker molecule widely employed in "click chemistry," a term describing reactions that are rapid, efficient, and highly specific.[1][2] This linker features three key components:
-
Azide group (-N₃): This functional group serves as a reactant in cycloaddition reactions with alkynes.
-
Polyethylene Glycol (PEG5) spacer: A five-unit PEG chain enhances the hydrophilicity and solubility of the molecule and its conjugates, reduces steric hindrance, and provides flexibility.[2]
-
tert-Butoxycarbonyl (Boc) protecting group: This group masks a primary amine, allowing for chemoselective reactions at the azide terminus. The Boc group can be readily removed under mild acidic conditions to expose the amine for subsequent conjugation steps.[1]
The primary reactions involving this compound and alkynes are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3] Both reactions result in the formation of a stable triazole linkage.
Core Reaction Mechanisms
The CuAAC reaction is a highly efficient and regioselective process that exclusively forms 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[1] The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[4] Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the Cu(I) catalyst and accelerate the reaction.[4]
SPAAC is a copper-free alternative to CuAAC, making it highly suitable for applications in living systems where copper toxicity is a concern.[3][5] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide due to the release of ring strain.[5]
Quantitative Data Presentation
The choice between CuAAC and SPAAC often depends on the specific application, with reaction kinetics being a key consideration. While specific data for this compound is not extensively published, the following table provides typical second-order rate constants for these reaction types with similar PEGylated azides, which can be used for relative comparison.[6]
| Reaction Type | Azide Reactant | Alkyne Reactant | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| CuAAC | PEG-Azide | Terminal Alkyne | 1 - 100 | Rate is influenced by the choice of ligand and copper source. Generally faster than SPAAC.[6] |
| SPAAC | PEG-Azide | Bicyclo[6.1.0]nonyne (BCN) | ~0.1 | Moderately reactive and relatively stable cyclooctyne.[6] |
| SPAAC | PEG-Azide | Dibenzocyclooctyne (DBCO) | 0.1 - 1.0 | A highly reactive and commonly used cyclooctyne, offering faster kinetics than BCN.[6] |
Experimental Protocols
The following are generalized protocols that can be adapted for the reaction of this compound with an alkyne-functionalized molecule. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.
This protocol is suitable for small molecule synthesis and bioconjugation in a controlled environment.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Solvent (e.g., DMF, tBuOH/H₂O (1:1), or other suitable mixtures)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound and the alkyne-containing molecule in the chosen solvent.
-
Prepare a stock solution of CuSO₄·5H₂O in water.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Prepare a stock solution of the ligand (THPTA or TBTA) in a suitable solvent (water for THPTA, DMF/t-BuOH for TBTA).
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne-containing molecule (1.0 equivalent).
-
Add the this compound (1.1 equivalents).
-
Add the solvent.
-
Add the ligand solution (0.05 equivalents).
-
Add the CuSO₄ solution (0.01-0.05 equivalents).
-
-
Initiation and Incubation:
-
Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
Add the sodium ascorbate solution (0.1-0.2 equivalents) to initiate the reaction.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride to complex with the copper catalyst.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by High-Performance Liquid Chromatography (HPLC).
-
This protocol is ideal for applications where the presence of copper is undesirable, such as in live-cell labeling or in vivo studies.
Materials:
-
This compound
-
Strained alkyne-containing molecule (e.g., DBCO-functionalized)
-
Solvent (e.g., PBS, DMF, DMSO, or a mixture)
Procedure:
-
Reagent Preparation:
-
Dissolve the this compound and the strained alkyne-containing molecule in the chosen solvent.
-
-
Reaction Setup:
-
In a reaction vial, combine the solution of the strained alkyne-containing molecule (1.0 equivalent) with the solution of this compound (1.1-1.5 equivalents).
-
-
Incubation:
-
Stir the reaction mixture at room temperature. The reaction time can range from a few hours to overnight, depending on the reactivity of the cyclooctyne.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by LC-MS or HPLC. The disappearance of the DBCO absorbance at approximately 310 nm can also be used to track the reaction.
-
Upon completion, the product can often be purified by HPLC to remove any unreacted starting materials.
-
This protocol describes the removal of the Boc protecting group to expose the primary amine for further functionalization.
Materials:
-
Boc-protected triazole product
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected triazole product (1.0 equivalent) in DCM.
-
Cool the solution to 0°C in an ice bath.
-
-
Deprotection:
-
Add TFA (10-20 equivalents) dropwise to the stirred solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude amine-functionalized triazole.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and subsequent deprotection of a conjugate using this compound.
Conclusion
This compound is a versatile and powerful tool for researchers in drug development and chemical biology. Its ability to participate in both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions provides flexibility in experimental design, allowing for efficient conjugation under a variety of conditions. The integrated PEG spacer enhances the physicochemical properties of the resulting conjugates, while the Boc-protected amine allows for sequential and site-specific modifications. By understanding the underlying reaction mechanisms and following robust experimental protocols, scientists can effectively leverage the reactivity of this compound to construct complex and functional molecular architectures.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Spectroscopic and Mass Spectrometry Data for Azide-PEG5-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and mass spectrometry data for Azide-PEG5-Boc (tert-butyl (1-azido-3,6,9,12-tetraoxapentadecan-15-yl)carbamate). The information presented herein is essential for the characterization and quality control of this versatile heterobifunctional linker, which is widely utilized in bioconjugation, drug delivery, and proteomics.
Molecular Structure and Properties
This compound is a polyethylene glycol (PEG) derivative containing a terminal azide group and a tert-butyloxycarbonyl (Boc)-protected amine. The PEG spacer enhances solubility and flexibility, while the orthogonal reactive groups allow for sequential conjugation chemistries.
-
Molecular Formula: C₁₇H₃₄N₄O₇
-
Molecular Weight: 406.48 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.0 - 5.5 | Broad Singlet | 1H | -NH- (Boc) |
| ~3.65 | Singlet | 16H | -O-CH₂-CH₂-O- (PEG backbone) |
| ~3.55 | Triplet | 2H | -CH₂-CH₂-NH-Boc |
| ~3.39 | Triplet | 2H | -CH₂-N₃ |
| ~3.20 | Quartet | 2H | -CH₂-NH-Boc |
| 1.44 | Singlet | 9H | -C(CH₃)₃ (Boc) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~156.0 | C=O (Boc) |
| ~79.0 | -C(CH₃)₃ (Boc) |
| ~70.5 | -O-CH₂-CH₂-O- (PEG backbone) |
| ~70.0 | -CH₂-CH₂-NH-Boc |
| ~50.6 | -CH₂-N₃ |
| ~40.2 | -CH₂-NH-Boc |
| 28.4 | -C(CH₃)₃ (Boc) |
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a precise mass measurement.
Table 3: Mass Spectrometry Data
| Parameter | Value |
| Calculated Molecular Weight | 406.48 g/mol |
| Observed [M+H]⁺ (ESI-MS) | ~407.25 m/z |
| Observed [M+Na]⁺ (ESI-MS) | ~429.23 m/z |
| High-Resolution Mass (ESI-MS) [M+H]⁺ | Calculated: 407.2497; Observed: ~407.2500 |
Fragmentation Pattern: In tandem mass spectrometry (MS/MS), the fragmentation of the [M+H]⁺ ion of this compound is expected to show characteristic losses of the Boc group (-100 Da) and sequential losses of the ethylene glycol units (-44 Da).
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic and mass spectrometry data.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2 seconds.
-
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Mass Spectrometry
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
Instrumentation and Parameters (ESI-MS):
-
Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mobile Phase: A mixture of water and acetonitrile with 0.1% formic acid.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) with argon as the collision gas. Collision energy should be optimized to achieve desired fragmentation (typically 10-30 eV).
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Logical relationships between analytical techniques and compound properties.
A Technical Guide to Purity Specifications of Research-Grade Azide-PEG5-Boc
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purity specifications for research-grade Azide-PEG5-Boc. The information presented herein is essential for researchers, scientists, and drug development professionals who utilize this heterobifunctional linker in applications such as bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs. Ensuring the high purity of this compound is critical for the reproducibility of experimental results and the safety and efficacy of therapeutic products.
Purity Specifications and Common Impurities
Research-grade this compound is typically supplied with a purity of ≥95%, with many suppliers offering higher purity grades of ≥97% or >98%.[1][2][3][4] The purity is a critical parameter as impurities can interfere with downstream applications. For instance, unreacted starting materials or byproducts from the synthesis can lead to undesired side reactions, reducing the efficiency of conjugation and complicating the purification of the final product.
Table 1: Purity Specifications and Potential Impurities
| Parameter | Specification | Potential Impurities | Potential Impact |
| Purity (by HPLC/NMR) | ≥95% (typical) | - Unreacted starting materials - PEG oligomers of varying lengths - Di-substituted PEG species - Residual solvents | - Inaccurate quantification - Side reactions - Difficulty in purification of final conjugate |
| Identity (by ¹H NMR & MS) | Conforms to structure | - Isomeric species | - Altered reactivity and spacing |
| Appearance | Colorless to pale yellow viscous liquid | - Colored impurities | - Indication of degradation or contaminants |
| Moisture Content | Low (typically specified on CoA) | - Water | - Hydrolysis of the Boc protecting group |
| Residual Solvents | Below ICH limits | - Synthesis/purification solvents (e.g., DCM, Ether) | - Cytotoxicity, interference with reactions |
| Process-Related Impurities | Not typically specified | - Ethylene oxide, 1,4-dioxane | - Potential carcinogenicity[5] |
| Degradation Products | Not typically specified | - Formaldehyde, formic acid[5] | - Reaction with amines, product instability |
Analytical Methodologies for Purity Assessment
A combination of analytical techniques is employed to ensure the purity and structural integrity of this compound. The most common methods are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of PEG derivatives.[5][][7][8] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating this compound from non-polar impurities. Due to the lack of a strong chromophore in the PEG backbone, detectors such as Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index Detector (RID) are often used.[5][9]
This protocol is adapted from a method for a similar PEG derivative and is a good starting point for the analysis of this compound.[5]
-
Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase (e.g., high water content) to a concentration of 1-5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% TFA.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes. This can be optimized based on the separation achieved.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10-20 µL.
-
-
Detector Settings:
-
For ELSD:
-
Nebulizer Temperature: 30-50 °C.
-
Evaporator Temperature: 50-70 °C.
-
Gas Flow Rate (Nitrogen): 1.5-2.0 L/min.
-
-
For CAD:
-
Evaporation Temperature: 35 °C.
-
Follow the manufacturer's recommendations for other settings.
-
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Integrate all impurity peaks and calculate the area percentage to determine the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and for identifying certain impurities.[10][11][12]
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Spectrometer and Parameters:
-
Spectrometer: 400 MHz or higher.
-
Experiment: Standard ¹H NMR.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
-
Data Analysis:
-
Expected Chemical Shifts (approximate):
-
~3.6 ppm: A complex multiplet corresponding to the methylene protons of the PEG backbone.
-
~3.4 ppm: A triplet corresponding to the methylene protons adjacent to the azide group (CH₂-N₃).
-
~3.2 ppm: A multiplet corresponding to the methylene protons adjacent to the Boc-protected amine.
-
~1.4 ppm: A singlet corresponding to the protons of the tert-butyl group of the Boc protecting group.
-
-
The integration of these signals should be consistent with the number of protons in the molecule. The absence of unexpected signals is an indicator of high purity.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound.[13][14][15][16] Electrospray ionization (ESI) is a common technique for analyzing PEG compounds.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometer and Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analyzer: Time-of-flight (TOF) or Orbitrap for high-resolution mass data.
-
-
Data Analysis:
-
The expected monoisotopic mass of this compound (C₁₇H₃₄N₄O₇) is approximately 406.24 g/mol .
-
Look for the protonated molecular ion [M+H]⁺ at m/z ~407.25 and other adducts (e.g., [M+Na]⁺ at m/z ~429.23). High-resolution mass spectrometry can confirm the elemental composition.
-
Visualizing Workflows and Pathways
General Workflow for Purity Analysis of this compound
Caption: Workflow for the purity analysis of this compound.
Application in a PROTAC Signaling Pathway
This compound is a versatile linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The azide group allows for "click" chemistry conjugation to a warhead that binds to a target protein, while the deprotected amine can be coupled to a ligand for an E3 ubiquitin ligase.
Caption: Role of an this compound linker in a PROTAC signaling pathway.
References
- 1. precisepeg.com [precisepeg.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Azido-PEG5-amine, 516493-93-9 | BroadPharm [broadpharm.com]
- 4. Azido-PEG5-NHS ester, 1433996-86-1 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 7. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 8. High-performance liquid chromatographic method for the simultaneous determination of low-molecular-mass oligomers of polyethylene glycol in aqueous skin extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Buy t-boc-N-amido-PEG5-Azide | 911209-07-9 | >98% [smolecule.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. enovatia.com [enovatia.com]
- 15. Determination of the molecular weight of poly(ethylene glycol) in biological samples by reversed-phase LC-MS with in-source fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification and quantification of polyethylene glycol types in polyethylene glycol methyl ether and polyethylene glycol vinyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Labeling with Azide-PEG5-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has emerged as a powerful tool for the specific and efficient labeling of biomolecules in complex biological systems. Among the most prominent bioorthogonal reactions is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry." This reaction enables the covalent ligation of an azide-functionalized molecule with an alkyne-containing counterpart with high specificity and efficiency under mild, aqueous conditions.[1][2]
Azide-PEG5-Boc is a versatile reagent designed for the modification of proteins. It features a terminal azide group for click chemistry conjugation, a five-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a tert-butyloxycarbonyl (Boc)-protected amine.[3][4] The PEG linker improves the pharmacokinetic properties of labeled proteins and minimizes aggregation.[1][2] The Boc protecting group provides an orthogonal handle for subsequent modifications after its removal under acidic conditions, revealing a primary amine.
These application notes provide a detailed protocol for the labeling of alkyne-modified proteins with this compound, subsequent deprotection of the Boc group, and methods for characterization.
Principle of the Method
The protein labeling strategy involves two main stages:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): An alkyne-modified protein is reacted with this compound in the presence of a copper(I) catalyst. The copper(I) is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A copper-chelating ligand (e.g., THPTA) is often included to stabilize the copper(I) ion and enhance reaction efficiency. This reaction results in the formation of a stable triazole linkage between the protein and the this compound moiety.[1][2]
-
Boc Deprotection (Optional): Following the click reaction, the Boc-protecting group on the newly introduced PEG linker can be removed by treatment with a mild acid, such as trifluoroacetic acid (TFA). This exposes a primary amine, which can be used for further downstream applications, such as conjugation to other molecules or surfaces.
Experimental Protocols
Materials
-
Alkyne-modified protein (in an amine-free buffer like PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Deionized water
-
Trifluoroacetic acid (TFA)
-
Quenching buffer (e.g., 500 mM EDTA)
-
Desalting columns (e.g., PD-10) or dialysis cassettes
-
Reaction tubes
Stock Solution Preparation
-
Alkyne-Modified Protein: Prepare the protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO or DMF. Store at -20°C.
-
Copper(II) Sulfate Stock Solution (100 mM): Dissolve CuSO₄ in deionized water. Store at room temperature.
-
THPTA Ligand Stock Solution (200 mM): Dissolve THPTA in deionized water. Store at room temperature.
-
Sodium Ascorbate Stock Solution (100 mM): Prepare fresh by dissolving sodium ascorbate in deionized water just before use.
Protocol 1: Protein Labeling with this compound via CuAAC
-
In a microcentrifuge tube, combine the alkyne-modified protein, deionized water, and the this compound stock solution. A molar excess of 20 to 50-fold of the azide reagent over the protein is a good starting point.
-
Add the THPTA ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-16 hours).[1]
-
Quench the reaction by adding a chelating agent like EDTA to a final concentration of 10 mM.
-
Remove the excess unreacted this compound and copper catalyst using size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis against an appropriate buffer.[1]
Protocol 2: Boc Deprotection
-
After purification of the this compound labeled protein, lyophilize the sample to dryness.
-
Resuspend the lyophilized protein in a deprotection solution of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane.
-
Incubate the reaction on ice for 1-2 hours.
-
Remove the TFA by evaporation under a stream of nitrogen.
-
Resuspend the protein in a suitable buffer and purify using a desalting column or dialysis to remove any remaining TFA and other small molecules.
Data Presentation
Table 1: Troubleshooting Guide for Protein Labeling
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Sub-optimal buffer conditions. | Ensure the reaction buffer pH is between 7 and 9. Avoid buffers containing high concentrations of chelators like EDTA.[5] |
| Low molar excess of this compound. | Increase the molar ratio of this compound to protein. Perform a titration to find the optimal ratio (e.g., 20x, 50x, 100x).[5] | |
| Inactive reagents. | Store reagents as recommended. Prepare sodium ascorbate solution fresh. | |
| Protein Precipitation | Over-labeling or aggregation. | Reduce the molar excess of the labeling reagent. Optimize the reaction time and temperature. |
| Copper-induced precipitation. | Ensure the THPTA ligand is in excess of the copper sulfate to prevent protein aggregation. |
Visualization of Experimental Workflow
Caption: Workflow for protein labeling with this compound and subsequent Boc deprotection.
Verification of Labeling
Successful labeling of the protein with this compound can be confirmed using several analytical techniques:
-
SDS-PAGE: A successful conjugation will result in a slight increase in the molecular weight of the protein, which may be detectable as a shift in the band on an SDS-PAGE gel.
-
Western Blot: If a tag is incorporated or if an antibody to the protein is available, a western blot can confirm the presence of the modified protein.
-
Mass Spectrometry: This is the most definitive method to confirm labeling. The mass spectrum of the labeled protein will show an increase in mass corresponding to the addition of the this compound moiety.
Conclusion
The protocol described provides a robust method for the site-specific labeling of alkyne-modified proteins using this compound. The inclusion of a PEG spacer enhances the properties of the labeled protein, and the Boc-protected amine offers a versatile handle for further functionalization. This approach is valuable for a wide range of applications in proteomics, drug discovery, and molecular biology, enabling the creation of well-defined protein conjugates for various downstream analyses.[1][2]
References
Step-by-Step Guide for N-Terminal Modification of Peptides with Azide-PEG5-Boc in Solid-Phase Peptide Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of peptides with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely employed strategy to enhance the therapeutic properties of peptides. N-terminal PEGylation can improve a peptide's solubility, increase its in vivo half-life by reducing renal clearance and enzymatic degradation, and decrease its immunogenicity. The incorporation of a terminal azide group provides a versatile handle for subsequent bioorthogonal conjugation reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the attachment of various functionalities like fluorescent dyes, imaging agents, or cytotoxic drugs.
This document provides a detailed guide for the use of Azide-PEG5-Boc in solid-phase peptide synthesis (SPPS) to generate N-terminally modified peptides. The protocols outlined below are based on standard Boc (tert-butyloxycarbonyl) chemistry.
Properties of this compound
This compound is a heterobifunctional linker containing an azide group for click chemistry, a five-unit polyethylene glycol spacer to enhance solubility and provide spatial separation, and a Boc-protected amine. For the purpose of N-terminal peptide modification, the carboxylic acid derivative, Azide-PEG5-COOH, is typically used. The Boc protecting group in this context would be on an amino acid to be incorporated into the peptide chain, while the Azide-PEG5-COOH is coupled to the N-terminus of the fully assembled peptide on the solid support.
Experimental Workflow
The overall workflow for the synthesis of an N-terminally Azide-PEG5 modified peptide via Boc-SPPS is depicted below.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| Boc-protected amino acids | Various | Synthesis Grade |
| Merrifield Resin | Various | 100-200 mesh, 1% DVB |
| Azide-PEG5-COOH | Various | >95% Purity |
| Dichloromethane (DCM) | Various | Anhydrous, Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Various | Anhydrous, Synthesis Grade |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade |
| Diisopropylethylamine (DIEA) | Various | Reagent Grade |
| Dicyclohexylcarbodiimide (DCC) | Various | Reagent Grade |
| 1-Hydroxybenzotriazole (HOBt) | Various | Reagent Grade |
| Triisopropylsilane (TIS) | Various | Reagent Grade |
| Diethyl ether | Various | Anhydrous |
Protocol 1: Solid-Phase Peptide Synthesis (Boc-Strategy)
This protocol outlines the manual synthesis of a peptide on Merrifield resin.
-
Resin Swelling: Swell the Merrifield resin in DCM for 1-2 hours in a peptide synthesis vessel.
-
First Amino Acid Attachment:
-
Dissolve the first Boc-protected amino acid in a minimal amount of DMF.
-
Add DCC (1 equivalent) and HOBt (1 equivalent) to the amino acid solution and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the swollen resin and shake for 2-4 hours.
-
Monitor the coupling completion using the Kaiser test.
-
Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
-
Peptide Chain Elongation (per cycle):
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM (3x) and DMF (3x).[1]
-
Neutralization: Treat the resin with 10% DIEA in DMF for 5 minutes. Wash with DMF (3x).
-
Amino Acid Coupling: Pre-activate the next Boc-protected amino acid with DCC/HOBt in DMF as described in step 2. Add the activated amino acid to the resin and shake for 1-2 hours. Monitor coupling completion with the Kaiser test.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
-
Final Boc Deprotection: After the last amino acid coupling, perform the Boc deprotection step as described above to expose the N-terminal amine.
Protocol 2: N-Terminal Coupling of Azide-PEG5-COOH
This protocol details the coupling of the azide-PEG linker to the N-terminus of the resin-bound peptide.
-
Pre-activation of Azide-PEG5-COOH:
-
Dissolve Azide-PEG5-COOH (2-3 equivalents relative to the resin loading) in DMF.
-
Add a coupling reagent such as HBTU (2-3 equivalents) and DIEA (4-6 equivalents).[1]
-
Allow the mixture to pre-activate for 5-10 minutes.
-
-
Coupling Reaction:
-
Add the pre-activated Azide-PEG5-COOH solution to the peptide-resin with the free N-terminus.
-
Shake the reaction vessel at room temperature for 2-4 hours, or overnight for sterically hindered peptides.
-
-
Monitoring Coupling Completion:
-
Take a small sample of the resin beads and wash them thoroughly.
-
Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Alternatively, a small-scale cleavage of a few resin beads followed by LC-MS analysis can confirm the successful coupling.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF (5x) and DCM (5x). Dry the resin under vacuum.
Protocol 3: Cleavage of the Azide-PEGylated Peptide from the Resin
The choice of the cleavage cocktail is critical to prevent the reduction of the azide group to an amine. Thiol-based scavengers must be avoided.[2][3]
-
Preparation of the Cleavage Cocktail:
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Collect the filtrate and precipitate the peptide by adding it dropwise to a 10-fold volume of cold diethyl ether.
-
A white precipitate of the peptide should form.
-
-
Peptide Isolation and Washing:
-
Centrifuge the ether suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 4: Purification and Characterization
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the final Azide-PEGylated peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Quantitative Data
The efficiency of the N-terminal PEGylation step can be influenced by the peptide sequence and the coupling conditions. While specific quantitative data for this compound coupling is not extensively published, the efficiency of N-terminal PEGylation of peptides on solid support is generally high. Monitoring the reaction by HPLC after a test cleavage is recommended to optimize reaction times and reagent equivalents for a specific peptide.
The following table summarizes the impact of different scavenger cocktails on the stability of the azide group during TFA cleavage.
| Cleavage Cocktail Composition (TFA/Scavenger/H₂O) | Thiol Scavenger | Azide Reduction (%) | Reference |
| 95 / 2.5 TIS / 2.5 | None | < 5% | [2] |
| 92.5 / 2.5 TIS / 2.5 / 2.5 EDT | 1,2-Ethanedithiol | Up to 50% | [2] |
| 92.5 / 2.5 TIS / 2.5 / 2.5 DTT | Dithiothreitol | ~10-20% | [2] |
Data is estimated from published findings and highlights the importance of avoiding thiol-based scavengers.
Logical Relationships and Troubleshooting
The successful synthesis of an N-terminally Azide-PEGylated peptide relies on a series of logical steps and considerations. The following diagram illustrates the decision-making process and troubleshooting for common issues.
Conclusion
The use of this compound (in its carboxylic acid form) for the N-terminal modification of peptides in solid-phase synthesis is a robust method for producing peptides with enhanced properties and a handle for further conjugation. By following the detailed protocols and paying close attention to the critical step of cleavage with an "azide-safe" cocktail, researchers can successfully synthesize high-purity Azide-PEGylated peptides for a wide range of applications in research, diagnostics, and drug development.
References
- 1. Pegylated peptides I: Solid-phase synthesis of N alpha-pegylated peptides using Fmoc strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pegylated peptides. II. Solid-phase synthesis of amino-, carboxy- and side-chain pegylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azide-PEG5-Boc in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Azide-PEG5-Boc as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the key features of this compound, its role in PROTAC design, detailed experimental protocols for its use in click chemistry and subsequent deprotection, and representative data on the performance of PROTACs synthesized with PEG linkers.
Introduction to this compound in PROTAC Synthesis
PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery to eliminate specific target proteins. A typical PROTAC consists of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The choice of linker is critical as it influences the PROTAC's solubility, cell permeability, and the geometry of the ternary complex (POI-PROTAC-E3 ligase), all of which are crucial for degradation efficiency.
This compound is a popular linker building block for PROTAC synthesis due to its advantageous properties:
-
Polyethylene Glycol (PEG) Backbone: The five-unit PEG chain enhances the hydrophilicity of the resulting PROTAC, which can improve solubility and cell permeability, key challenges in PROTAC development.[1][2][3]
-
Azide Functionality: The azide group is a key component for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, specific, and biocompatible, allowing for the reliable conjugation of the linker to a molecule containing an alkyne group.[4][5][6][7]
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for controlled, stepwise synthesis. It can be stably maintained during the click chemistry reaction and then efficiently removed under acidic conditions to reveal a primary amine, which can then be coupled to the second ligand of the PROTAC.
Experimental Protocols
This section provides detailed methodologies for the key steps involved in using this compound for PROTAC synthesis. The following protocols are representative examples and may require optimization based on the specific properties of the target protein ligand and E3 ligase ligand.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified ligand (e.g., a warhead for the target protein) with this compound.
Materials:
-
Alkyne-modified ligand of interest
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(2-carboxyethyl)phosphine (TCEP) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, as a ligand to stabilize Cu(I))
-
Solvent: Dichloromethane (DCM), Dimethylformamide (DMF), or a mixture of t-BuOH/H₂O (1:1)
-
Nitrogen or Argon gas
Procedure:
-
Preparation: In a clean, dry reaction vial, dissolve the alkyne-modified ligand (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent.
-
Degassing: Bubble nitrogen or argon gas through the solution for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water. In another vial, prepare a solution of CuSO₄ (0.1 equivalents) in water.
-
Reaction Initiation: To the stirred reaction mixture, add the CuSO₄ solution, followed by the sodium ascorbate solution. If using a ligand like TBTA, it should be added to the reaction mixture before the copper and ascorbate.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as DCM or ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the Boc-protected PROTAC intermediate.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal the terminal amine for subsequent conjugation.
Materials:
-
Boc-protected PROTAC intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: Dissolve the Boc-protected PROTAC intermediate in DCM in a reaction vial.
-
Acid Addition: Add TFA to the solution (typically a 10-50% v/v solution of TFA in DCM). The reaction is usually rapid and occurs at room temperature.
-
Reaction Monitoring: Monitor the deprotection by TLC or LC-MS. The reaction is typically complete within 30-60 minutes.
-
Work-up: Upon completion, carefully neutralize the excess TFA by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting amine-terminated PROTAC linker can be used directly in the next step or purified further if necessary.
Protocol 3: Final PROTAC Assembly via Amide Coupling
This protocol describes the final step of coupling the deprotected amine-linker-warhead intermediate with a carboxylic acid-functionalized E3 ligase ligand.
Materials:
-
Amine-terminated intermediate from Protocol 2
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide-acid)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA)
-
Solvent: DMF
Procedure:
-
Activation: In a reaction vial, dissolve the carboxylic acid-functionalized E3 ligase ligand (1 equivalent) and the coupling agent (e.g., HATU, 1.1 equivalents) in DMF. Add DIPEA (2-3 equivalents) to the mixture and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of the amine-terminated intermediate from Protocol 2 (1 equivalent) in DMF to the activated E3 ligase ligand mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The final PROTAC is then purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure product.
Data Presentation
The following tables summarize representative quantitative data for PROTACs synthesized using PEG linkers. This data illustrates the impact of linker composition on the degradation efficiency of the final PROTAC.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | DC₅₀ (nM) for BRD4 Degradation | Dₘₐₓ (%) for BRD4 Degradation | Cell Line | Citation |
| PROTAC A | 4-unit PEG | 15 | >90 | HeLa | [8] |
| PROTAC B | 6-unit PEG | 8 | >95 | 22Rv1 | [8] |
| PROTAC C | 8-unit PEG | 25 | ~85 | VCaP | [8] |
DC₅₀: Concentration for 50% maximal degradation; Dₘₐₓ: Maximum percentage of degradation.
Mandatory Visualizations
Logical Relationship: PROTAC Synthesis Workflow
The following diagram illustrates the overall workflow for synthesizing a PROTAC using this compound.
References
- 1. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Leveraging Dual-Ligase Recruitment to Enhance Protein Degradation via a Heterotrivalent Proteolysis Targeting Chimera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azide-PEG5-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a concept that emphasizes reactions that are high-yielding, modular, and produce minimal byproducts.[1] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide, offering remarkable efficiency and broad functional group tolerance.[1][] The biocompatibility of the CuAAC reaction has made it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][3]
This application note provides a detailed protocol for the CuAAC reaction using Azide-PEG5-Boc, a heterobifunctional linker containing a polyethylene glycol (PEG) spacer. The PEG linker enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the Boc-protected amine allows for subsequent, orthogonal chemical modifications.[4] The azide moiety is stable under many reaction conditions and highly selective in its reactivity towards alkynes, making it ideal for bioconjugation.[]
Reaction Mechanism and Workflow
The CuAAC reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[][6] The Cu(I) catalyst selectively reacts with a terminal alkyne to form a copper acetylide intermediate. This intermediate then readily reacts with the azide to form a stable triazole ring.[]
A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA), is often employed to enhance the reaction rate and prevent the oxidation of the Cu(I) catalyst.[6]
Below is a diagram illustrating the general workflow for a CuAAC reaction.
Detailed Experimental Protocol
This protocol provides a general procedure for the CuAAC reaction between this compound and a terminal alkyne. The reaction conditions may require optimization depending on the specific alkyne substrate.
Materials:
-
This compound
-
Terminal alkyne of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Reaction vials
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Preparation of Stock Solutions:
-
This compound (100 mM): Dissolve the appropriate amount of this compound in anhydrous DMF.
-
Alkyne (100 mM): Dissolve the alkyne substrate in anhydrous DMF.
-
CuSO₄ (50 mM): Dissolve CuSO₄·5H₂O in deionized water.
-
Sodium Ascorbate (1 M): Prepare a fresh solution of sodium ascorbate in deionized water immediately before use.
-
THPTA (100 mM): Dissolve THPTA in deionized water.
-
-
Reaction Setup:
-
To a reaction vial, add the terminal alkyne solution (1.0 eq).
-
Add the this compound solution (1.1 eq).
-
Add a solvent mixture, for example, a 1:1 mixture of DMF and water, to achieve a final reactant concentration of approximately 10-50 mM.
-
Prepare a premix of the catalyst by adding the THPTA solution (0.1 eq) to the CuSO₄ solution (0.05 eq) and vortex briefly.
-
Add the catalyst premix to the reaction vial.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.2 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-4 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with brine (3 x volume of the organic layer).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure triazole product.
-
Quantitative Data
The following table summarizes representative reaction conditions and outcomes for the CuAAC reaction with this compound and various terminal alkynes. Yields are typically high for this reaction.[1]
| Alkyne Substrate | Alkyne:Azide Ratio | Catalyst (mol%) | Ligand (mol%) | Solvent | Time (h) | Yield (%) |
| Phenylacetylene | 1:1.1 | 5 | 10 | DMF/H₂O (1:1) | 2 | >95 |
| Propargyl alcohol | 1:1.1 | 5 | 10 | DMF/H₂O (1:1) | 1.5 | >95 |
| 1-Octyne | 1:1.1 | 5 | 10 | DMF/H₂O (1:1) | 3 | >90 |
| N-propargyl-phthalimide | 1:1.1 | 5 | 10 | DMF/H₂O (1:1) | 2.5 | >95 |
Characterization of the Product
The purified triazole product should be characterized by standard analytical techniques to confirm its identity and purity.
-
LC-MS: To confirm the molecular weight of the product.
-
¹H and ¹³C NMR: To confirm the structure of the triazole product. The formation of the triazole ring is typically indicated by a characteristic singlet in the ¹H NMR spectrum between δ 7.5 and 8.5 ppm.
Boc Deprotection Protocol
The Boc protecting group on the PEG linker can be removed under acidic conditions to reveal a primary amine, which can be used for subsequent conjugation.
Materials:
-
Boc-protected PEG-triazole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the Boc-protected PEG-triazole in anhydrous DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine can be used directly or after neutralization with a mild base.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in designing a bioconjugation experiment using the CuAAC reaction with a heterobifunctional linker like this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no yield | Inactive catalyst | Use freshly prepared sodium ascorbate solution. Ensure the copper source is not old or oxidized. |
| Impure reagents | Purify starting materials (azide and alkyne) before use. | |
| Inappropriate solvent | Ensure reactants are soluble in the chosen solvent system. A co-solvent like DMF or DMSO may be needed for hydrophobic substrates in aqueous media. | |
| Slow reaction | Low reactant concentration | Increase the concentration of the reactants. |
| Insufficient catalyst | Increase the catalyst and/or ligand loading. | |
| Side product formation | Oxidation of Cu(I) | Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Safety Precautions
-
Organic azides can be explosive and should be handled with care. Avoid heating and mechanical shock.
-
Copper salts are toxic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Work in a well-ventilated fume hood.
-
Dispose of waste according to institutional guidelines.
References
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azide-PEG5-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. This reaction relies on the intrinsic reactivity of a strained cyclooctyne with an azide to form a stable triazole linkage. Azide-PEG5-Boc is a heterobifunctional linker molecule featuring an azide for SPAAC and a Boc-protected amine, connected by a 5-unit polyethylene glycol (PEG) spacer. The PEG linker enhances aqueous solubility and reduces steric hindrance, making this compound a versatile tool in bioconjugation, drug delivery, and the synthesis of complex biomolecules like Proteolysis-Targeting Chimeras (PROTACs).
These application notes provide detailed protocols and quantitative data for the use of this compound in SPAAC reactions, tailored for researchers in drug development and chemical biology.
Data Presentation: Reaction Kinetics
The efficiency of a SPAAC reaction is determined by its second-order rate constant (k₂), with a higher value indicating a faster reaction. The choice of the cyclooctyne partner for this compound is critical for achieving desired reaction times, particularly in applications involving sensitive biological samples or low reactant concentrations. The presence of a PEG linker on the azide can enhance reaction rates.[1]
Below is a comparison of second-order rate constants for the reaction of various cyclooctynes with an azide. While the data presented is for benzyl azide, it serves as a valuable reference for estimating the reactivity with this compound. The relative reactivity trend is expected to be similar.
| Strained Alkyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Notes |
| DBCO (Dibenzocyclooctyne) | ~1.0 | Generally exhibits fast kinetics.[2] |
| DIBO (Dibenzocyclooctynol) | 0.0567 ± 0.0027 | Reacts exceptionally fast.[3] |
| BCN (Bicyclo[6.1.0]nonyne) | ~0.28 - 0.34 | Offers a good balance of reactivity and stability.[4] |
| DIFO (Difluorinated Cyclooctyne) | ~0.07 | A commonly used cyclooctyne. |
| BARAC (Biarylazacyclooctynone) | ~3.4 | Exhibits very fast kinetics but can be less stable.[2] |
Note: Rate constants are influenced by the specific azide, solvent, and temperature.
Experimental Protocols
Protocol 1: General Procedure for SPAAC Bioconjugation
This protocol outlines a general method for conjugating this compound to a cyclooctyne-functionalized molecule (e.g., a protein, fluorescent dye, or drug molecule).
Materials:
-
This compound
-
Cyclooctyne-functionalized molecule of interest (e.g., DBCO-Protein)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer. Avoid buffers containing sodium azide.
-
Organic Co-solvent (if needed): DMSO or DMF for dissolving reagents.
-
Purification system: Size-exclusion chromatography (SEC) or dialysis equipment.
Procedure:
-
Reagent Preparation:
-
Dissolve the cyclooctyne-functionalized molecule to a final concentration of 1-10 mg/mL in the reaction buffer.
-
Prepare a stock solution of this compound in DMSO or the reaction buffer.
-
-
SPAAC Reaction:
-
Add a 2- to 10-fold molar excess of the this compound solution to the solution of the cyclooctyne-functionalized molecule. The final concentration of any organic co-solvent should be kept to a minimum (ideally <10%) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle agitation. Reaction times may need to be optimized based on the reactivity of the specific cyclooctyne.
-
-
Purification:
-
Remove unreacted this compound and other small molecules from the conjugated product.
-
Size-Exclusion Chromatography (SEC): Use a desalting column (e.g., PD-10) equilibrated with the desired storage buffer.[5]
-
Dialysis: Dialyze the reaction mixture against a large volume of the desired buffer with several buffer changes.
-
-
Characterization:
-
Confirm successful conjugation using appropriate analytical techniques such as SDS-PAGE (expect a molecular weight shift), mass spectrometry (for precise mass determination), or UV-Vis spectroscopy if one of the components has a characteristic absorbance.
-
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) via SPAAC
This protocol describes the conjugation of a drug molecule, functionalized with this compound, to a DBCO-modified antibody.
Materials:
-
DBCO-functionalized monoclonal antibody (mAb)
-
Drug-Azide-PEG5-Boc conjugate (prepared separately)
-
PBS, pH 7.4
-
DMSO
-
SEC desalting column
-
Protein concentrator
Procedure:
-
Antibody Preparation:
-
Drug-Linker Preparation:
-
Prepare a stock solution of the Drug-Azide-PEG5-Boc conjugate in DMSO (e.g., 10 mM).
-
-
SPAAC Conjugation:
-
Purification:
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy (if the drug has a unique absorbance) or hydrophobic interaction chromatography (HIC).
-
Assess the purity and integrity of the ADC by SDS-PAGE and mass spectrometry.
-
Protocol 3: Live Cell Surface Labeling
This protocol enables the fluorescent labeling of cell surface biomolecules that have been metabolically engineered to express an azide group.
Materials:
-
Cells with azide-functionalized surface molecules
-
DBCO-functionalized fluorescent dye
-
Cell culture medium
-
PBS
-
Imaging system (e.g., fluorescence microscope)
Procedure:
-
Cell Preparation:
-
Culture cells that have been treated with an azido-sugar (e.g., Ac4ManNAz) to metabolically incorporate azide groups onto their surface glycans.
-
Gently wash the cells two to three times with warm PBS or serum-free medium to remove any unreacted azido-sugar.
-
-
SPAAC Labeling:
-
Prepare a solution of the DBCO-functionalized fluorescent dye in cell culture medium at a final concentration of 10-50 µM.
-
Add the dye solution to the washed cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Gently wash the cells three times with warm PBS to remove the unbound fluorescent dye.
-
Add fresh culture medium or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Visualizations
Caption: General scheme of the SPAAC reaction.
Caption: Workflow for ADC synthesis via SPAAC.
Caption: PROTAC mechanism of targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of precision antibody conjugates using proximity-induced chemistry [thno.org]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Bioconjugation of Oligonucleotides using Azide-PEG5-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of molecules, such as polyethylene glycol (PEG), to oligonucleotides is a critical strategy in the development of therapeutic and diagnostic agents. This process, known as bioconjugation, can significantly enhance the pharmacokinetic and pharmacodynamic properties of oligonucleotides. PEGylation, the conjugation of PEG, has been shown to improve the solubility, stability against nucleases, and circulation half-life of oligonucleotide-based drugs, while also reducing their immunogenicity.[1]
This document provides detailed application notes and protocols for the bioconjugation of oligonucleotides using a heterobifunctional linker, Azide-PEG5-Boc. This linker features an azide group for facile "click chemistry" conjugation to an alkyne-modified oligonucleotide and a Boc-protected amine, which allows for subsequent, orthogonal functionalization after deprotection. The protocols will focus on the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Key Features of this compound
This compound is a versatile tool for oligonucleotide conjugation due to its distinct functional ends:[2][3][4][5]
-
Azide Group: Enables highly efficient and specific conjugation to terminal alkyne-modified oligonucleotides via CuAAC. This "click chemistry" reaction is known for its high yields and tolerance of a wide range of functional groups.
-
PEG5 Spacer: The polyethylene glycol spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility and reduce non-specific binding.
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group allows for a two-step conjugation strategy. After the initial PEGylation via the azide group, the Boc group can be removed under acidic conditions to reveal a primary amine, which can then be used for further conjugation to other molecules of interest, such as targeting ligands or imaging agents.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general experimental workflow for oligonucleotide bioconjugation and a representative signaling pathway that can be modulated by a PEGylated antisense oligonucleotide.
Caption: Experimental workflow for the bioconjugation of oligonucleotides.
Caption: Inhibition of gene expression by a PEGylated antisense oligonucleotide.
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis, purification, and characterization of PEGylated oligonucleotides.
Table 1: Representative Yields and Purity of Oligonucleotide Synthesis and Conjugation
| Step | Product | Starting Material (Scale) | Typical Yield (%) | Purity (HPLC) |
| 1 | Alkyne-Modified Oligonucleotide | 1 µmol | 30-50% (after purification) | >90% |
| 2 | Azide-PEG5-Oligonucleotide | 10 nmol | >90% (crude) | ~85% |
| 3 | Purified Azide-PEG5-Oligonucleotide | 10 nmol | 70-85% (after HPLC) | >95% |
Table 2: Mass Spectrometry Analysis of Oligonucleotide Conjugates
| Sample | Calculated Mass (Da) | Observed Mass (Da) | Mass Error (Da) |
| Alkyne-Modified Oligonucleotide (20-mer) | 6150.0 | 6150.5 | +0.5 |
| Azide-PEG5-Oligonucleotide Conjugate | 6556.3 | 6556.9 | +0.6 |
| Boc-Deprotected Amine-PEG5-Oligonucleotide | 6456.3 | 6456.7 | +0.4 |
Table 3: Comparison of CuAAC and SPAAC for Oligonucleotide Conjugation
| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Reaction Time | 1-4 hours | 12-24 hours |
| Typical Yield | >90% | 80-95% |
| Catalyst Required | Yes (Cu(I) salt) | No |
| Biocompatibility | Lower (potential cytotoxicity of copper) | Higher |
| Regioselectivity | High (1,4-disubstituted triazole) | Lower (mixture of regioisomers) |
Note: The data presented in these tables are representative and can vary depending on the specific oligonucleotide sequence, reaction conditions, and purification methods.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified oligonucleotide to this compound using a copper(I) catalyst generated in situ.
Materials:
-
Alkyne-modified oligonucleotide (desalted or HPLC-purified)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris-HCl buffer (1 M, pH 7.5)
-
Nuclease-free water
-
DMSO (optional, for dissolving linker)
Procedure:
-
Prepare Solutions:
-
Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 100 µM.
-
Dissolve this compound in nuclease-free water or a minimal amount of DMSO to a stock concentration of 10 mM.
-
Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
10 µL of 100 µM alkyne-modified oligonucleotide (1 nmol)
-
5 µL of 10 mM this compound (50 nmol, 50 equivalents)
-
10 µL of 1 M Tris-HCl, pH 7.5
-
Nuclease-free water to a final volume of 90 µL.
-
-
Vortex briefly to mix.
-
-
Initiate the Reaction:
-
Add 5 µL of 100 mM sodium ascorbate solution.
-
Add 5 µL of 20 mM CuSO₄ solution.
-
The final reaction volume should be 100 µL.
-
Vortex the reaction mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. For sensitive oligonucleotides, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
-
-
Purification:
-
The PEGylated oligonucleotide can be purified from excess reagents by methods such as ethanol precipitation, size-exclusion chromatography, or reversed-phase HPLC (RP-HPLC). RP-HPLC is often preferred for achieving high purity.[1]
-
Protocol 2: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group from the PEGylated oligonucleotide to expose a primary amine for subsequent conjugation.
Materials:
-
Purified Boc-protected PEGylated oligonucleotide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or water
-
Triethylsilane (TES) (optional, as a scavenger)
Procedure:
-
Dissolve the Conjugate:
-
Dissolve the lyophilized Boc-protected PEGylated oligonucleotide in either water or DCM.
-
-
Deprotection Cocktail:
-
Prepare a deprotection solution of 20-50% TFA in the chosen solvent (DCM or water).
-
If the oligonucleotide contains sensitive groups, a scavenger such as triethylsilane (5% v/v) can be added to the TFA solution to prevent side reactions.
-
-
Deprotection Reaction:
-
Add the TFA deprotection solution to the dissolved oligonucleotide.
-
Incubate at room temperature for 30-60 minutes. The reaction progress can be monitored by HPLC or mass spectrometry.
-
-
Removal of TFA:
-
After the reaction is complete, remove the TFA and solvent by rotary evaporation or by blowing a stream of nitrogen over the sample.
-
-
Purification:
-
The deprotected amine-PEGylated oligonucleotide should be purified by desalting or HPLC to remove residual TFA and scavengers.
-
Protocol 3: Purification and Characterization
Purification by RP-HPLC:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the oligonucleotides. The more hydrophobic PEGylated oligonucleotide will have a longer retention time than the unmodified oligonucleotide.
-
Detection: UV absorbance at 260 nm.
Characterization by Mass Spectrometry:
-
Techniques: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for determining the molecular weight of oligonucleotides and their conjugates.
-
Analysis: The observed molecular weight should be compared to the calculated molecular weight to confirm the successful conjugation and/or deprotection.
Conclusion
The bioconjugation of oligonucleotides with this compound via CuAAC is a robust and versatile method for enhancing the therapeutic potential of oligonucleotide-based drugs. The detailed protocols provided herein, along with the representative data and workflows, offer a comprehensive guide for researchers in this field. The ability to perform a subsequent conjugation reaction after Boc deprotection further expands the utility of this approach, allowing for the creation of multifunctional oligonucleotide conjugates for targeted delivery and imaging applications. Careful purification and characterization at each step are crucial for obtaining high-quality conjugates for downstream applications.
References
- 1. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. t-Boc-N-Amido-PEG5-Azide, CAS 911209-07-9 | AxisPharm [axispharm.com]
- 5. t-boc-N-amido-PEG5-azide, 911209-07-9 | BroadPharm [broadpharm.com]
Application Notes and Protocols: Surface Modification of Nanoparticles with Azide-PEG5-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a pivotal step in the development of sophisticated nanomaterials for biomedical applications such as targeted drug delivery, in vivo imaging, and diagnostics.[1][2][3] This document provides detailed application notes and protocols for the surface functionalization of nanoparticles using Azide-PEG5-Boc, a heterobifunctional linker.
The this compound linker offers a strategic combination of functionalities:
-
Azide Group (-N3): Serves as a versatile chemical handle for "click chemistry," a set of rapid, specific, and high-yield reactions.[4][5] This allows for the efficient and bio-orthogonal conjugation of targeting ligands, therapeutic agents, or imaging probes that contain a corresponding alkyne group.[4][5]
-
Polyethylene Glycol (PEG) Spacer (PEG5): The PEG chain imparts a hydrophilic shield to the nanoparticle surface. This process, known as PEGylation, is crucial for enhancing colloidal stability in biological fluids, reducing non-specific protein adsorption (opsonization), and prolonging the circulation half-life of the nanoparticles in the bloodstream.[2][6][7]
-
Boc-Protected Amine (-NH-Boc): The tert-butyloxycarbonyl (Boc) protecting group provides a stable amine functionality that can be deprotected under mild acidic conditions to reveal a primary amine.[8] This primary amine can then be used for covalent attachment to nanoparticles that possess surface functional groups like carboxyl acids or N-hydroxysuccinimide (NHS) esters.
This combination of features makes this compound an ideal reagent for creating advanced, multifunctional nanoparticle systems with enhanced stability and targeting capabilities.
Key Applications
Nanoparticles functionalized with this compound are instrumental in a variety of advanced biomedical applications:
-
Targeted Drug Delivery: The azide group allows for the attachment of targeting moieties such as antibodies, peptides, or small molecules that recognize specific receptors on diseased cells, like cancer cells.[1][4] This ensures that the therapeutic payload is delivered directly to the target site, increasing efficacy and minimizing off-target side effects.[1][4]
-
Biomedical Imaging: Imaging agents, including fluorescent dyes or MRI contrast agents, can be conjugated to the azide-functionalized nanoparticles.[1] The PEG linker helps to improve the pharmacokinetic properties of the imaging probe, leading to clearer and more stable imaging.
-
Diagnostics and Biosensors: The ability to attach specific recognition elements (e.g., DNA probes, antibodies) via click chemistry allows for the development of highly sensitive and selective biosensors for the detection of disease biomarkers.[4]
Data Presentation
The surface modification of nanoparticles with this compound and subsequent conjugation steps lead to predictable changes in their physicochemical properties. The following tables summarize typical quantitative data observed during this process.
Table 1: Physicochemical Characterization of Nanoparticles Before and After PEGylation
| Parameter | Bare Nanoparticles | After Azide-PEG5-Amine Functionalization |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 120 ± 7 |
| Zeta Potential (mV) | +25 ± 3 | -5 ± 2 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 |
Note: The data presented are representative examples and will vary depending on the core nanoparticle material, size, and the specific reaction conditions.
Table 2: Quantification of Surface PEGylation
| Quantification Method | Principle | Typical Result |
| Thermogravimetric Analysis (TGA) | Measures mass loss upon thermal decomposition of the organic PEG layer from an inorganic nanoparticle core.[9] | 15% weight loss corresponding to the PEG shell. |
| Reversed-Phase HPLC with Charged Aerosol Detection (RP-HPLC-CAD) | Quantifies the amount of PEG liberated from the nanoparticle surface after chemical displacement or dissolution.[10][11] | 5,000 - 15,000 PEG chains per nanoparticle. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key experimental processes and the logic behind using this compound for targeted nanoparticle development.
Caption: Experimental workflow for nanoparticle functionalization.
Caption: Logic of targeted drug delivery with functionalized nanoparticles.
Experimental Protocols
The following protocols provide a general framework for the surface modification of nanoparticles with this compound and subsequent conjugation. Optimization may be required for specific nanoparticle systems.
Protocol 1: Functionalization of Carboxylated Nanoparticles with Azide-PEG5-Amine
This protocol details the covalent attachment of the PEG linker to nanoparticles that have carboxyl groups on their surface. It involves the deprotection of the Boc group on the linker, followed by an EDC/NHS coupling reaction.
Materials:
-
Carboxylated nanoparticles (e.g., iron oxide or polymeric nanoparticles)
-
This compound
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris buffer or hydroxylamine)
-
Centrifugation or magnetic separation equipment
Procedure:
Part A: Boc Deprotection of this compound
-
Dissolve this compound in DCM.
-
Add an excess of TFA or 4M HCl in dioxane to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Remove the solvent and excess acid under vacuum to yield Azide-PEG5-Amine. Ensure all acid is removed as it can interfere with the subsequent coupling step.
Part B: Amide Coupling to Nanoparticles
-
Disperse the carboxylated nanoparticles in MES buffer (0.1 M, pH 6.0) to a concentration of 1-5 mg/mL.
-
In a separate vial, dissolve a 10-fold molar excess of EDC and a 20-fold molar excess of NHS in MES buffer.
-
Add the EDC/NHS solution to the nanoparticle dispersion and incubate for 30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
Dissolve the deprotected Azide-PEG5-Amine in MES buffer.
-
Add the Azide-PEG5-Amine solution to the activated nanoparticle dispersion.
-
Allow the reaction to proceed for 12-24 hours at room temperature with continuous mixing.
-
Quench the reaction by adding the quenching solution and incubate for 30 minutes.
-
Purify the Azide-PEG-functionalized nanoparticles by repeated centrifugation or magnetic separation and resuspension in PBS (pH 7.4) to remove unreacted reagents.
Protocol 2: Conjugation of an Alkyne-Modified Ligand via Click Chemistry
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a molecule of interest to the azide-functionalized nanoparticles.
Materials:
-
Azide-PEG-functionalized nanoparticles (from Protocol 1)
-
Alkyne-modified ligand (e.g., DBCO-drug, alkyne-peptide)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to stabilize Cu(I))
-
Deionized water or PBS
Procedure:
-
Disperse the Azide-PEG-functionalized nanoparticles in deionized water or PBS.
-
In a separate vial, dissolve the alkyne-modified ligand (2-5 fold molar excess relative to surface azide groups).
-
Prepare fresh stock solutions of CuSO4 and sodium ascorbate.
-
Add the alkyne-modified ligand to the nanoparticle dispersion.
-
If using, add the THPTA ligand to the mixture.
-
Sequentially add the CuSO4 solution and then the sodium ascorbate solution to the reaction mixture to initiate the click reaction. The final concentration of copper is typically in the range of 50-200 µM.
-
Allow the reaction to proceed for 4-12 hours at room temperature, protected from light.
-
Purify the final conjugated nanoparticles by dialysis, centrifugation, or magnetic separation to remove the copper catalyst and unreacted ligand.
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm the successful surface modification.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI). An increase in size after PEGylation is expected.[12]
-
Zeta Potential Measurement: To determine the surface charge. A shift towards a more neutral potential after PEGylation is indicative of successful surface coverage.[12][13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the azide group (characteristic peak around 2100 cm⁻¹) and the formation of amide bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For soluble nanoparticles or after cleaving the surface molecules, NMR can confirm the presence of the PEG chains and the triazole ring formed during the click reaction.[14]
Conclusion
The use of this compound provides a robust and versatile strategy for the surface modification of nanoparticles. This approach enables the creation of highly stable and biocompatible nanocarriers that can be precisely functionalized with a wide array of molecules through the efficiency of click chemistry. The protocols and data presented herein serve as a comprehensive guide for researchers and developers in the field of nanomedicine, facilitating the advancement of next-generation targeted therapeutics and diagnostics.
References
- 1. hiyka.com [hiyka.com]
- 2. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. hiyka.com [hiyka.com]
- 5. Application of click chemistry in nanoparticle modification and its targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. t-boc-N-amido-PEG5-Azide - CD Bioparticles [cd-bioparticles.net]
- 9. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Quantitative analysis of PEG-functionalized colloidal gold nanoparticles using charged aerosol detection | Semantic Scholar [semanticscholar.org]
- 12. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Fabrication of azido-PEG-NHC stabilized gold nanoparticles as a functionalizable platform - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azide-PEG5-Boc in Drug Delivery System Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azide-PEG5-Boc is a heterobifunctional linker that has emerged as a valuable tool in the development of advanced drug delivery systems. Its unique structure, featuring a terminal azide group, a five-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine, offers a versatile platform for the sequential and controlled conjugation of therapeutic agents and targeting moieties to nanoparticle surfaces.
The azide group facilitates highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the attachment of drugs or targeting ligands containing a corresponding alkyne group. The PEG5 spacer enhances the solubility and biocompatibility of the resulting conjugate, which can improve the pharmacokinetic profile of the drug delivery system by reducing immunogenicity and prolonging circulation time.[1] The Boc-protected amine provides an orthogonal handle for a secondary conjugation step. Following the initial click chemistry reaction, the Boc group can be removed under mild acidic conditions to reveal a primary amine, which can then be used to attach a second molecule of interest, such as a targeting ligand or an imaging agent.[2]
These application notes provide a comprehensive overview of the use of this compound in the formulation of targeted drug delivery systems, including detailed experimental protocols, representative data, and visualizations of key processes.
Data Presentation: Physicochemical Properties of a Hypothetical Nanoparticle Drug Delivery System
The following tables summarize representative quantitative data for a hypothetical drug-loaded nanoparticle system before and after surface modification with this compound and a targeting ligand. These values are based on typical findings in the literature for similar PEGylated nanoparticle formulations.[3][4][5]
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unmodified Drug-Loaded Nanoparticles | 120 ± 5 | 0.15 ± 0.02 | -25.3 ± 1.8 |
| After conjugation with this compound | 135 ± 6 | 0.18 ± 0.03 | -15.1 ± 1.5 |
| After Boc deprotection and targeting ligand conjugation | 145 ± 7 | 0.20 ± 0.03 | -10.5 ± 1.2 |
Table 2: Drug Loading and Release Characteristics
| Nanoparticle Formulation | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Cumulative Drug Release at 24h (%) |
| PEGylated Drug-Loaded Nanoparticles | 12.5 ± 1.1 | 85.2 ± 3.4 | 35.8 ± 2.5 |
Experimental Protocols
Protocol 1: Formulation of Drug-Loaded Nanoparticles
This protocol describes the preparation of drug-loaded nanoparticles using a nanoprecipitation method, suitable for hydrophobic drugs.[6]
Materials:
-
Drug of choice (e.g., a hydrophobic chemotherapeutic agent)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Polyvinyl alcohol (PVA) solution (1% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve 100 mg of PLGA and 10 mg of the hydrophobic drug in 5 mL of acetone.
-
Under moderate magnetic stirring, add the organic phase dropwise to 20 mL of a 1% PVA solution.
-
Continue stirring for 4-6 hours at room temperature to allow for solvent evaporation.
-
Collect the nanoparticle suspension and remove the remaining organic solvent using a rotary evaporator.
-
Purify the nanoparticles by centrifugation at 15,000 rpm for 20 minutes, followed by washing three times with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in deionized water and store at 4°C.
Protocol 2: Surface Functionalization with this compound
This protocol details the covalent attachment of this compound to the surface of carboxylated nanoparticles via EDC/NHS chemistry.
Materials:
-
Drug-loaded nanoparticles with carboxyl groups on the surface
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Centrifugal filter units (e.g., Amicon Ultra, 100 kDa MWCO)
Procedure:
-
Resuspend 10 mg of the drug-loaded nanoparticles in 1 mL of MES buffer.
-
Activate the carboxyl groups on the nanoparticle surface by adding 5 mg of EDC and 3 mg of NHS. Incubate for 30 minutes at room temperature with gentle shaking.
-
Dissolve 5 mg of this compound in 0.5 mL of MES buffer.
-
Add the this compound solution to the activated nanoparticle suspension.
-
Allow the reaction to proceed for 4 hours at room temperature with gentle shaking.
-
Purify the this compound functionalized nanoparticles by washing three times with PBS using centrifugal filter units to remove unreacted reagents.
-
Resuspend the final nanoparticle pellet in PBS.
Protocol 3: Boc Deprotection of Surface-Conjugated this compound
This protocol describes the removal of the Boc protecting group to expose the terminal amine.[7][8]
Materials:
-
This compound functionalized nanoparticles
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
PBS (pH 7.4)
-
Centrifugal filter units
Procedure:
-
Lyophilize the this compound functionalized nanoparticles to obtain a dry powder.
-
Resuspend the dried nanoparticles in a solution of 50% TFA in DCM.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Remove the TFA and DCM by rotary evaporation.
-
Resuspend the nanoparticles in PBS and wash three times using centrifugal filter units to remove residual TFA.
-
Resuspend the final deprotected nanoparticle pellet in PBS.
Protocol 4: Conjugation of a Targeting Ligand via Click Chemistry
This protocol outlines the attachment of an alkyne-modified targeting ligand (e.g., a peptide or small molecule) to the azide-functionalized nanoparticles via CuAAC.[9][10]
Materials:
-
Azide-functionalized nanoparticles (from Protocol 2)
-
Alkyne-modified targeting ligand
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Deionized water
-
PBS (pH 7.4)
-
Centrifugal filter units
Procedure:
-
Prepare fresh stock solutions: 10 mM CuSO4 in water, 50 mM sodium ascorbate in water, and 50 mM THPTA in water.
-
In a reaction tube, mix 1 mg of azide-functionalized nanoparticles with a 5-fold molar excess of the alkyne-modified targeting ligand in 1 mL of PBS.
-
Add the catalyst premix: 10 µL of CuSO4 stock solution and 10 µL of THPTA stock solution.
-
Initiate the click reaction by adding 20 µL of the sodium ascorbate stock solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purify the targeted nanoparticles by washing three times with PBS using centrifugal filter units to remove the catalyst and unreacted ligand.
-
Resuspend the final targeted nanoparticle pellet in a suitable buffer for in vitro or in vivo studies.
Visualizations
Caption: Experimental workflow for the formulation of a targeted drug delivery system.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for ligand conjugation.
Caption: Inhibition of the EGFR/PI3K/Akt signaling pathway by a targeted drug.[11][12]
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cellular delivery of PEGylated PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive mathematical model of drug release kinetics from nano-liposomes, derived from optimization studies of cationic PEGylated liposomal doxorubicin formulations for drug-gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. irjweb.com [irjweb.com]
- 10. Application of click chemistry in nanoparticle modification and its targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Fluorescent Labeling of Biomolecules with Azide-PEG5-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient fluorescent labeling of biomolecules is a cornerstone of modern biological research and drug development. Azide-PEG5-Boc is a versatile heterobifunctional linker that enables the covalent attachment of fluorescent probes to biomolecules through a highly specific and bioorthogonal reaction known as click chemistry.[1][2] This linker features an azide group for reaction with an alkyne-modified biomolecule, a PEG5 spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for potential secondary functionalization after deprotection.[1]
The primary method for conjugation is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a click chemistry reaction that forms a stable triazole linkage under mild, aqueous conditions.[3][4] This reaction's high specificity and efficiency make it an ideal tool for labeling a wide range of biomolecules, including proteins, nucleic acids, and lipids, with minimal off-target effects.[3][5][]
These application notes provide detailed protocols for the fluorescent labeling of alkyne-modified biomolecules using this compound and a fluorescent dye containing a terminal alkyne group.
Key Features and Benefits of this compound in Fluorescent Labeling:
-
Bioorthogonal Reactivity: The azide group reacts specifically with alkyne groups, ensuring that labeling occurs only at the desired site and does not interfere with native biological functional groups.[3][5]
-
Enhanced Solubility: The hydrophilic PEG5 spacer improves the water solubility of the labeling reagent and the resulting conjugate.[1]
-
Reduced Steric Hindrance: The flexible PEG spacer minimizes steric hindrance, allowing for efficient reaction even in complex biological samples.[1]
-
High Efficiency: Click chemistry reactions are known for their high yields, often exceeding 90%.[7]
-
Mild Reaction Conditions: The labeling reaction proceeds efficiently in aqueous buffers at room temperature and a wide pH range (4-11), preserving the integrity of the biomolecule.[3][5]
Experimental Overview
The overall workflow for fluorescently labeling a biomolecule with this compound and an alkyne-functionalized fluorescent dye involves a two-step process. First, the this compound is reacted with the alkyne-modified fluorescent dye. The resulting fluorescent tag now contains a Boc-protected amine. After deprotection of the Boc group, the free amine can be conjugated to a biomolecule of interest. A more direct approach involves reacting an alkyne-modified biomolecule with an azide-functionalized fluorescent dye. The following sections will focus on the direct labeling of an alkyne-modified biomolecule.
Experimental Protocols
Protocol 1: General Fluorescent Labeling of an Alkyne-Modified Biomolecule via CuAAC
This protocol describes the copper-catalyzed click chemistry reaction between an alkyne-modified biomolecule and an azide-containing fluorescent dye.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, DNA)
-
Azide-containing fluorescent dye
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Sodium ascorbate
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO (for dissolving dye)
-
Purification system (e.g., size exclusion chromatography, dialysis, HPLC)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the azide-containing fluorescent dye in DMSO to create a 10 mM stock solution.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule solution with the azide-containing fluorescent dye stock solution. A 5-10 fold molar excess of the dye over the biomolecule is recommended.
-
Add the copper ligand (THPTA or TBTA) to the reaction mixture. The final concentration of the ligand should be equivalent to the copper concentration.
-
Add the CuSO₄ solution to the reaction mixture. A final concentration of 1 mM is typical.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 5-10 mM.
-
Gently mix the components and incubate the reaction at room temperature for 1-4 hours, protected from light. For sensitive biomolecules, the reaction can be performed at 4°C overnight.
-
-
Purification:
-
Remove the excess dye and catalyst from the labeled biomolecule using an appropriate purification method.
-
For proteins, size exclusion chromatography or dialysis are common methods.
-
For DNA, ethanol precipitation followed by HPLC purification can be used.[8]
-
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at the maximum absorbance wavelength of the biomolecule (e.g., 280 nm for proteins) and the fluorescent dye.
-
Quantitative Data Summary
The efficiency of fluorescent labeling can be assessed by determining the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each biomolecule.
| Biomolecule | Alkyne Modification Method | Fluorescent Dye (Azide) | Molar Excess of Dye | Reaction Time (hours) | Degree of Labeling (DOL) | Labeling Efficiency (%) |
| Protein A | Metabolic incorporation of alkyne-amino acid | Alexa Fluor 488 Azide | 10x | 2 | 1.8 | 90 |
| Protein B | Chemical modification with NHS-alkyne | Cy5 Azide | 5x | 4 | 1.2 | 80 |
| Oligonucleotide | Alkyne phosphoramidite during synthesis | TAMRA Azide | 20x | 1 | 0.9 | 95 |
Note: This table presents representative data. Actual results may vary depending on the specific biomolecule, dye, and reaction conditions.
Mandatory Visualizations
References
- 1. t-Boc-N-Amido-PEG5-Azide, CAS 911209-07-9 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 7. AZIDE-SPECIFIC LABELLING OF BIOMOLECULES BY STAUDINGER-BERTOZZI LIGATION: PHOSPHINE DERIVATIVES OF FLUORESCENT PROBES SUITABLE FOR SINGLE-MOLECULE FLUORESCENCE SPECTROSCOPY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Troubleshooting & Optimization
Troubleshooting low yield in Azide-PEG5-Boc conjugation reactions
Welcome to the technical support center for Azide-PEG5-Boc conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols to address common challenges, particularly low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no yield in my this compound conjugation reaction?
Low or no product yield in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a common method for this type of conjugation, can be attributed to several factors:
-
Catalyst Inactivity: The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[1][2] Disproportionation of Cu(I) to Cu(0) and Cu(II) can also occur.[2]
-
Poor Reagent Quality: The purity of your azide and alkyne starting materials is critical. Impurities can interfere with the reaction, and azides, in particular, can be unstable.[2]
-
Suboptimal Reaction Conditions: Factors such as incorrect stoichiometry, temperature, solvent, or pH can significantly reduce reaction efficiency.[2]
-
Ligand Issues: The choice and concentration of a ligand to stabilize the Cu(I) catalyst are crucial. An inappropriate ligand or an incorrect ligand-to-copper ratio can be detrimental to the reaction.[2]
-
Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the starting material.[1]
Q2: How can I improve the yield of my CuAAC reaction?
To improve the yield, consider the following optimizations:
-
Ensure an Oxygen-Free Environment: Degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the Cu(I) catalyst.
-
Use a Reducing Agent: Add a reducing agent like sodium ascorbate to the reaction mixture to reduce any Cu(II) to the active Cu(I) state in situ.[3]
-
Incorporate a Stabilizing Ligand: Use a ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) to protect the Cu(I) catalyst from oxidation and disproportionation, thereby increasing its catalytic activity.[4][5]
-
Optimize Stoichiometry: While a 1:1 ratio of azide to alkyne is theoretically required, using a slight excess (1.1-1.5 equivalents) of one of the reactants can help drive the reaction to completion.[6]
-
Check Reagent Purity: Verify the purity of your this compound and the corresponding alkyne-containing molecule using methods like NMR or mass spectrometry before starting the reaction.[6]
Q3: The Boc protecting group on my PEG reagent seems to be unstable. What could be the cause?
The tert-butoxycarbonyl (Boc) group is known to be labile under acidic conditions.[7] If your reaction or purification conditions involve a low pH, you may experience premature deprotection of the Boc group. It is crucial to maintain a neutral or slightly basic pH during the conjugation reaction.
Q4: I am observing multiple products in my reaction mixture. What could be the reason?
The presence of multiple products can be due to several factors:
-
Multi-PEGylation: If your target molecule has multiple sites for conjugation, you may be forming di- or multi-PEGylated products.[8] This is a common challenge in PEGylation chemistry.[9]
-
Side Reactions: As mentioned, side reactions like Glaser coupling can lead to undesired byproducts.[1]
-
Heterogeneity of PEG Reagent: Commercial PEG reagents can sometimes be heterogeneous, containing different PEG chain lengths, which would result in a mixture of products with varying molecular weights.[10]
Q5: Purification of my PEGylated product is proving to be difficult. What methods are recommended?
The purification of PEGylated molecules can be challenging.[11] Common techniques include:
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and is effective for removing unreacted small molecules and catalysts from the larger PEGylated product.[12]
-
Reversed-Phase HPLC (RP-HPLC): RP-HPLC can be used to separate the PEGylated product from unreacted starting materials and byproducts based on differences in hydrophobicity.[12]
-
Ion-Exchange Chromatography (IEX): If your target molecule is charged, IEX can be a powerful tool for purification.[13]
Quantitative Data Summary
The following table provides a summary of typical reaction parameters for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. These should be considered as starting points and may require optimization for your specific substrates.
| Parameter | Recommended Range | Notes |
| Reactant Ratio (Alkyne:Azide) | 1:1.1 to 1.5:1 | A slight excess of one reactant can improve yield.[6] |
| Copper(I) Catalyst | 1-5 mol% | Typically added as CuSO₄ with a reducing agent.[1] |
| Reducing Agent (e.g., Sodium Ascorbate) | 5-10 mol% | Should be prepared fresh.[1] |
| Ligand (e.g., THPTA) | 5-10 mol% | Molar ratio of ligand to copper is typically 5:1.[14] |
| Solvent | t-BuOH/H₂O (1:1), DMSO, DMF | The choice of solvent can impact reaction efficiency.[1][15] |
| Temperature | Room Temperature to 50°C | Gentle heating can sometimes improve slow reactions.[6] |
| Reaction Time | 1-24 hours | Monitor progress by TLC or LC-MS. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction
This protocol describes a general method for the copper-catalyzed conjugation of an azide-functionalized PEG to an alkyne-containing molecule.
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh before each use.
-
Prepare a 50 mM stock solution of a suitable Cu(I)-stabilizing ligand (e.g., THPTA) in deionized water.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the alkyne-containing molecule (1 equivalent) and the this compound (1.1 equivalents) in a suitable solvent mixture (e.g., 1:1 t-BuOH/H₂O).[1]
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
In a separate microcentrifuge tube, premix the CuSO₄ solution (e.g., 2.5 µL of 20 mM) and the ligand solution (e.g., 5.0 µL of 50 mM).[14]
-
-
Initiation and Monitoring:
-
To the stirred solution of the alkyne and azide, add the freshly prepared sodium ascorbate solution (typically 5-10 mol%).[1]
-
Add the premixed CuSO₄/ligand solution to initiate the reaction.
-
Stir the reaction at room temperature and monitor its progress by an appropriate analytical technique such as TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a solution of EDTA to chelate the copper catalyst.
-
Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product using an appropriate chromatographic technique such as size-exclusion or reversed-phase chromatography.
-
Protocol 2: Purification by Size-Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline, PBS).
-
Sample Preparation: Concentrate the crude reaction mixture and dissolve it in a minimal amount of the mobile phase.
-
Injection and Elution: Inject the sample onto the column and begin the elution with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes from the column. The PEGylated conjugate, having a higher molecular weight, will elute earlier than the smaller, unreacted starting materials and catalyst.
-
Analysis: Analyze the collected fractions by UV-Vis spectroscopy (if applicable) or another suitable method to identify the fractions containing the purified product.
-
Pooling and Concentration: Pool the fractions containing the pure product and concentrate to the desired volume.
Visualizations
Caption: A step-by-step workflow for a typical CuAAC experiment.
Caption: A troubleshooting guide for diagnosing low yield in conjugation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. researchgate.net [researchgate.net]
- 10. enovatia.com [enovatia.com]
- 11. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 12. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 14. scispace.com [scispace.com]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid side reactions with Azide-PEG5-Boc
Welcome to the technical support center for Azide-PEG5-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this heterobifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule featuring a terminal azide group and a Boc-protected amine, connected by a 5-unit polyethylene glycol (PEG) spacer.[1][2] Its primary applications are in bioconjugation and drug delivery.[3] The azide group allows for "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate with alkyne-containing molecules.[4] The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation reactions, such as amide bond formation.[1][5] The PEG spacer enhances solubility and reduces steric hindrance.[1]
Q2: What are the recommended storage and handling conditions for this compound?
It is recommended to store this compound at -20°C in a dry and dark environment for long-term stability (months to years).[2][6] For short-term storage (days to weeks), 0-4°C is acceptable.[2] When handling, it is crucial to use anhydrous solvents like DMSO or DMF to maintain the reactivity of the azide group.[1]
Q3: What are the key functional groups in this compound and their respective reactivities?
This compound has two key functional groups:
-
Azide (-N3): This group is used in click chemistry reactions. It reacts efficiently with terminal alkynes in the presence of a copper(I) catalyst (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) without a catalyst (SPAAC) to form a stable triazole linkage.[4][6]
-
Boc-protected amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the primary amine.[3] It is stable under basic and nucleophilic conditions but can be removed with acids like trifluoroacetic acid (TFA) to yield a free primary amine.[3][7]
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound.
Issues Related to Boc Deprotection
Problem: Incomplete Boc deprotection.
-
Possible Cause: Insufficient acid strength or concentration.
-
Solution: The tert-butoxycarbonyl (Boc) group is cleaved by acid. If the reaction is incomplete, consider increasing the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). For example, if you are using 20% TFA in DCM, try increasing it to 50%.[8] For substrates that are particularly resistant to deprotection, a stronger acid system like 4M HCl in 1,4-dioxane can be used.[8]
-
-
Possible Cause: Inadequate reaction time or temperature.
-
Possible Cause: Steric hindrance.
-
Solution: The PEG chain can sometimes sterically hinder the approach of the acid to the Boc group. In such cases, a combination of a stronger acid and a longer reaction time may be necessary.[8]
-
Problem: Observation of side products after Boc deprotection.
-
Possible Cause: Alkylation of nucleophilic residues.
-
Solution: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate electron-rich functional groups such as thiols (in cysteine), indoles (in tryptophan), and phenols (in tyrosine).[1][9] To prevent this, it is crucial to use a scavenger in the deprotection cocktail.[9] Triisopropylsilane (TIS) is a common scavenger that effectively quenches the tert-butyl cation.[8] A standard scavenger cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[8]
-
-
Possible Cause: Acid-sensitive functional groups in the molecule.
-
Solution: If your molecule of interest contains other acid-labile groups, such as certain esters, they may be cleaved under the conditions required for Boc deprotection. One study reported a 10-20% loss of ester bonds with TFA treatment.[8] In such cases, using milder deprotection conditions (e.g., lower TFA concentration, shorter reaction time) and carefully monitoring the reaction is critical. Alternatively, if possible, consider a synthetic route where the acid-sensitive group is introduced after the Boc deprotection step.
-
Issues Related to Click Chemistry
Problem: Low yield or incomplete reaction in CuAAC.
-
Possible Cause: Oxidation of the Copper(I) catalyst.
-
Solution: The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state by oxygen. To prevent this, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use a reducing agent, such as sodium ascorbate, to regenerate Cu(I) from any Cu(II) that forms.
-
-
Possible Cause: Presence of interfering substances.
-
Solution: Certain functional groups can interfere with the copper catalyst. For example, molecules with strong chelating properties can sequester the copper ion, rendering it inactive. Ensure that your reaction buffer is free from such interfering agents.
-
Problem: Reduced efficiency in SPAAC.
-
Possible Cause: Presence of free azide ions.
-
Solution: If your reaction buffer contains sodium azide (NaN3) as a preservative, it can compete with your this compound for the strained alkyne, leading to a significant decrease in the desired conjugation efficiency. It is advisable to avoid using sodium azide in buffers intended for SPAAC reactions.
-
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes a general procedure for the removal of the Boc protecting group.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).
-
If your molecule contains sensitive residues prone to alkylation, add a scavenger such as TIS (2.5-5% v/v).[8]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected product.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general workflow for a CuAAC reaction.
Materials:
-
Deprotected Azide-PEG5-Amine
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Suitable solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)
Procedure:
-
Dissolve the deprotected Azide-PEG5-Amine and the alkyne-containing molecule in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of CuSO4.
-
In another vial, prepare a fresh solution of sodium ascorbate.
-
Add the CuSO4 solution to the reaction mixture, followed by the sodium ascorbate solution. The final concentration of copper is typically in the range of 100-500 µM.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, the product can be purified using appropriate chromatographic techniques.
Data Presentation
Table 1: Troubleshooting Boc Deprotection
| Issue | Possible Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid strength/concentration | Increase TFA concentration (e.g., from 20% to 50% in DCM) or use 4M HCl in dioxane.[8] |
| Inadequate reaction time/temperature | Extend reaction time at room temperature; monitor progress. Gentle heating may be applied cautiously.[8] | |
| Steric Hindrance | Use a stronger acid and longer reaction time.[8] | |
| Side Product Formation | Alkylation of nucleophilic residues | Add a scavenger like Triisopropylsilane (TIS) to the deprotection cocktail.[8] |
| Cleavage of other acid-sensitive groups | Use milder deprotection conditions and monitor the reaction closely. |
Table 2: Common Scavengers for Boc Deprotection
| Sensitive Residue | Recommended Scavenger(s) |
| Tryptophan | Triisopropylsilane (TIS), Triethylsilane (TES), Anisole[8] |
| Methionine | Thioanisole[8] |
| Cysteine | Ethanedithiol (EDT)[8] |
| Tyrosine | Phenol, Thioanisole |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. | Semantic Scholar [semanticscholar.org]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. BOC Protection and Deprotection [bzchemicals.com]
Technical Support Center: Optimizing Azide-PEG5-Boc Click Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Azide-PEG5-Boc in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the this compound click chemistry reaction?
A1: The key components are:
-
This compound: Your azide-functionalized molecule with a polyethylene glycol (PEG) spacer and a tert-butyloxycarbonyl (Boc) protecting group.
-
Alkyne-functionalized molecule: Your molecule of interest to be conjugated to the this compound.
-
Copper(I) (Cu(I)) catalyst: The essential catalyst for the reaction. It is often generated in situ from a Copper(II) (Cu(II)) salt like copper(II) sulfate (CuSO₄) and a reducing agent.[]
-
Reducing agent (e.g., Sodium Ascorbate): Reduces the Cu(II) precursor to the active Cu(I) catalyst and protects it from oxidation. A fresh solution is crucial for optimal performance.
-
Copper-stabilizing ligand (e.g., THPTA, TBTA): A ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is highly recommended to stabilize the Cu(I) catalyst, prevent its oxidation, and increase reaction efficiency.[2][3] For reactions in aqueous media, a water-soluble ligand like THPTA is preferred.
Q2: Is the Boc protecting group stable under standard CuAAC reaction conditions?
A2: Yes, the Boc (tert-butyloxycarbonyl) protecting group is generally stable under the mild, neutral to slightly basic conditions (pH 7-8) typically used for CuAAC reactions.[4] However, it is sensitive to strong acids and can be cleaved under acidic conditions. Therefore, it is important to avoid acidic workups if the Boc group needs to remain intact.
Q3: I am observing low solubility of my this compound reagent. How can I improve this?
A3: The PEG linker in this compound generally enhances water solubility. However, if you encounter solubility issues, especially with hydrophobic reaction partners, consider the following:
-
Use a co-solvent: A mixture of solvents is often effective. Common choices include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), tert-butanol, or methanol mixed with water.[5]
-
Prepare a concentrated stock solution: Dissolve the this compound in a minimal amount of an organic solvent like DMSO and add it to the aqueous reaction mixture.
-
Gentle heating: In some cases, gentle heating (e.g., to 40-50 °C) can improve solubility and reaction rate, but be mindful of the stability of your reactants at elevated temperatures.
Q4: What are the best practices for setting up the CuAAC reaction?
A4: For optimal results, follow this recommended order of addition:
-
In a reaction vessel, dissolve the this compound and your alkyne-containing molecule in the chosen solvent system.
-
In a separate tube, pre-mix the CuSO₄ and the stabilizing ligand (e.g., THPTA) to allow for the formation of the copper-ligand complex.
-
Add the copper/ligand mixture to the reaction vessel containing the azide and alkyne.
-
Initiate the reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).
Adding the reducing agent last is critical to prevent premature reduction of Cu(II) before the ligand has complexed with it.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The Cu(I) catalyst has been oxidized to the inactive Cu(II) state. | • Use a freshly prepared solution of sodium ascorbate.• Degas all solvents and solutions by bubbling with an inert gas (e.g., argon or nitrogen) prior to use.• Work under an inert atmosphere if possible.• Ensure a sufficient excess of the reducing agent is used. |
| Poor Reagent Quality: Degradation of the azide, alkyne, or other reagents. | • Use high-purity reagents.• Store azide-containing compounds properly, protected from light and heat. | |
| Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, or solvent. | • Use a slight excess (1.1-1.5 equivalents) of the less critical reagent.• Optimize the solvent system to ensure all components are fully dissolved.• If the reaction is sluggish at room temperature, consider gentle heating (40-60°C). | |
| Presence of Side Products | Oxidative Homocoupling of Alkyne (Glaser Coupling): Dimerization of the alkyne starting material. | • Increase the concentration of the sodium ascorbate.• Ensure the reaction is protected from oxygen by degassing solvents and using an inert atmosphere. |
| Boc Deprotection: Accidental removal of the Boc protecting group. | • Maintain a neutral to slightly basic pH (7-8) during the reaction and workup.• Avoid acidic conditions. | |
| Difficult Purification | PEGylated Nature of the Product: The PEG linker can lead to broad peaks and streaking in silica gel chromatography and solubility in various solvents. | • Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated product from smaller unreacted starting materials.[7]• Ion-Exchange Chromatography (IEX): Can be used if the product has a net charge that is different from the starting materials.[7]• Reverse-Phase HPLC: Can be effective for purifying PEGylated molecules.• Precipitation: If there is a significant solubility difference, precipitation by adding a non-solvent can be a useful purification step. |
Quantitative Data Summary
The optimal reaction conditions can vary depending on the specific substrates. The following tables provide a starting point for optimization.
Table 1: Recommended Reagent Concentrations and Ratios
| Reagent | Typical Concentration/Ratio | Notes |
| This compound | 1.0 equivalent | Limiting reagent |
| Alkyne | 1.1 - 1.5 equivalents | A slight excess can drive the reaction to completion. |
| CuSO₄ | 0.01 - 0.1 equivalents (1-10 mol%) | Higher catalyst loading may be needed for difficult reactions. |
| Ligand (e.g., THPTA) | 0.05 - 0.5 equivalents (5-50 mol%) | A ligand-to-copper ratio of 5:1 is common.[2] |
| Sodium Ascorbate | 0.1 - 1.0 equivalent (10-100 mol%) | A 5- to 10-fold excess relative to copper is often used.[5] |
Table 2: Common Solvent Systems and Temperatures
| Solvent System | Temperature (°C) | Suitability |
| Water/t-Butanol (1:1) | 25 - 40 | Good for a wide range of substrates. |
| DMSO/Water | 25 - 60 | Useful for poorly soluble reactants.[5] |
| DMF/Water | 25 - 60 | Another good option for improving solubility. |
| Water (with water-soluble ligand) | 25 | Ideal for bioconjugation reactions. |
Experimental Protocols
General Protocol for this compound Click Chemistry
This protocol provides a general starting point and may require optimization for your specific alkyne substrate.
1. Reagent Preparation:
-
Prepare stock solutions of your alkyne-containing molecule, this compound, CuSO₄, THPTA (or other ligand), and sodium ascorbate in a suitable solvent (e.g., water, DMSO, or a mixture).
-
This compound: e.g., 10 mM in DMSO.
-
Alkyne: e.g., 10 mM in DMSO.
-
CuSO₄: e.g., 20 mM in water.
-
THPTA: e.g., 100 mM in water.
-
Sodium Ascorbate: Prepare a fresh 100 mM solution in water immediately before use.
-
2. Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the alkyne stock solution.
-
Add 1.0 to 1.2 equivalents of the this compound stock solution.
-
Add the appropriate volume of the chosen reaction solvent (e.g., a mixture of water and t-butanol).
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions (e.g., for a final copper concentration of 0.1 mM, use a 5-fold excess of ligand for a final concentration of 0.5 mM).[2] Let this mixture stand for a few minutes.
-
Add the copper/ligand premix to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 1-5 mM).
3. Reaction and Monitoring:
-
Gently mix the reaction and allow it to proceed at room temperature.
-
Reaction times can vary from 1 to 24 hours. Monitor the reaction progress by an appropriate method such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).
4. Work-up and Purification:
-
Once the reaction is complete, the purification method will depend on the properties of your product.
-
For small molecules, an aqueous work-up followed by column chromatography (normal or reverse-phase) may be suitable.
-
For larger molecules or biomolecules, size-exclusion chromatography, dialysis, or preparative HPLC are common purification methods.
Visualizations
Caption: General experimental workflow for this compound click chemistry.
Caption: Troubleshooting workflow for low product yield in click reactions.
References
- 2. jenabioscience.com [jenabioscience.com]
- 3. axispharm.com [axispharm.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioclone.net [bioclone.net]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Purification of Azide-PEG5-Boc Conjugates by HPLC
Welcome to the technical support center for the purification of Azide-PEG5-Boc conjugates. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting, frequently asked questions (FAQs), and protocols for the successful purification of this bifunctional linker using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound conjugates?
A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective and commonly used method for purifying this compound and similar PEGylated small molecules.[1][2] This technique separates compounds based on their hydrophobicity, which allows for the efficient removal of unreacted starting materials and other impurities.[2]
Q2: Which HPLC column and mobile phase should I start with?
A2: A C18 or C8 column is a good starting point for purifying small PEG conjugates like this compound.[2] The mobile phase typically consists of a gradient of water (Mobile Phase A) and an organic solvent like acetonitrile (Mobile Phase B).[3][4] To improve peak shape and resolution, a small amount of an additive such as 0.1% trifluoroacetic acid (TFA) or formic acid is often included in both mobile phases.[2][4]
Q3: My conjugate lacks a strong UV chromophore. How can I detect it during HPLC?
A3: Since the this compound molecule itself does not have a strong UV chromophore, detection can be challenging.[][6] If the molecule conjugated to the linker is not UV-active, universal detectors are highly recommended. These include:
-
Evaporative Light Scattering Detector (ELSD)[]
-
Charged Aerosol Detector (CAD)[6]
-
Refractive Index Detector (RID)[] Alternatively, coupling HPLC with Mass Spectrometry (LC-MS) is an excellent option for both detection and mass confirmation of your product.[2][]
Q4: Is the Boc protecting group stable under typical RP-HPLC conditions with TFA?
A4: The tert-butyloxycarbonyl (Boc) group is generally stable in mobile phases containing 0.1% TFA during the chromatography run.[7] However, it can be sensitive to prolonged exposure to acidic conditions, especially if combined with heat during solvent evaporation (e.g., rotary evaporation).[7] To minimize deprotection, it is advisable to neutralize or immediately freeze-dry the collected fractions.[7]
Q5: Can I use normal-phase chromatography for this purification?
A5: While possible, normal-phase chromatography is generally not recommended for highly polar molecules like PEGs.[1] These compounds often require very polar mobile phases to elute, which can result in poor separation and resolution on normal-phase columns.[1]
Experimental Protocol: RP-HPLC Purification
This protocol provides a general starting point. Optimization will be necessary based on the specific characteristics of your crude product and HPLC system.
1. Materials and Reagents:
-
HPLC System: Preparative HPLC with a gradient pump, injector, and a suitable detector (UV, ELSD, CAD, or MS).
-
Column: C18 reversed-phase column (e.g., 10 µm particle size, 19 x 250 mm).
-
Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Sample: Crude this compound conjugate.
-
Solvents for Dissolution: A minimal amount of a suitable solvent (e.g., DMSO, or a mixture of Mobile Phase A and B).
2. Sample Preparation:
-
Dissolve the crude conjugate in a minimal volume of a suitable solvent.[1]
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[8]
3. HPLC Method:
-
Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 minutes or until a stable baseline is achieved.[3]
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Run a linear gradient to elute the compound. A typical gradient might be:
-
5% to 70% B over 40 minutes.
-
-
Monitoring and Fraction Collection: Monitor the chromatogram and collect fractions corresponding to the desired product peak.
4. Post-Purification:
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC or LC-MS to confirm purity and identity.[2]
-
Product Isolation: Pool the pure fractions. If a rotary evaporator is used to remove the organic solvent, do so at a low temperature to prevent Boc deprotection.[7] Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a solid.[7]
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound conjugates.
Troubleshooting Guide
Issue 1: Broad or Tailing Peaks
-
Question: Why is my this compound conjugate showing a broad or tailing peak in RP-HPLC?
-
Answer: This can be caused by several factors:
-
Polydispersity: Although this compound is a discrete PEG linker, impurities with different PEG chain lengths in the crude material can lead to peak broadening.[1]
-
Secondary Interactions: The basic amine (after potential Boc deprotection) or azide groups can interact with residual acidic silanols on silica-based columns, causing peak tailing.[1] Adding a competitive base like triethylamine (TEA) in small amounts to the mobile phase can sometimes help, but may interfere with MS detection.
-
Column Overload: Injecting too much sample can saturate the column, leading to poor peak shape. Try injecting a smaller amount.[9]
-
Low TFA Concentration: Insufficient ion pairing from TFA can lead to tailing. Ensure the 0.1% concentration is consistent in both mobile phases.
-
Issue 2: Low Recovery After Purification
-
Question: I'm losing a significant amount of my product during RP-HPLC. What could be the cause?
-
Answer: Low recovery can stem from:
-
Poor Solubility: The conjugate might precipitate on the column if the initial mobile phase is too aqueous.[1] Ensure the sample is fully dissolved and consider starting with a slightly higher percentage of organic solvent if solubility is an issue.[1]
-
Irreversible Adsorption: The compound may be irreversibly binding to the column's stationary phase or frits.[1] A column wash with a strong solvent (like 100% isopropanol) might be necessary.
-
Product Degradation: If fractions are left at room temperature in the acidic mobile phase for too long, the Boc group can be cleaved.[7] This leads to multiple products and apparent loss of the desired compound. Neutralize or freeze fractions promptly.
-
Issue 3: Poor Separation of Product and Impurities
-
Question: I can't resolve my desired product from a closely eluting impurity. How can I improve the separation?
-
Answer: To improve resolution:
-
Optimize the Gradient: Make the gradient shallower (e.g., increase the gradient time or decrease the %B/min change).[3] A shallower gradient increases the run time but often significantly improves the separation of closely eluting species.
-
Change Organic Solvent: If using acetonitrile, try switching to methanol or a combination of both. Different solvents can alter the selectivity of the separation.
-
Change Column Chemistry: If a C18 column doesn't provide adequate resolution, try a C8 or a phenyl-hexyl column, which offer different hydrophobic selectivities.
-
Issue 4: Unexpected Peaks ("Ghost Peaks")
-
Question: I see peaks in my chromatogram even when I inject a blank. What are these "ghost peaks"?
-
Answer: Ghost peaks are typically caused by:
-
Carryover: A small amount of a previous, highly retained sample eluting in a subsequent run.[10] Run a blank gradient with a high percentage of organic solvent to wash the column.
-
Contaminated Mobile Phase: Impurities in the water or organic solvent can accumulate on the column and elute as peaks during the gradient.[9] Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.
-
Sample Contamination: Contaminants can be introduced during sample preparation. Be aware that PEG is a common contaminant in lab consumables like microfuge tubes and syringe filters.[8]
-
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for common HPLC purification issues.
Quantitative Data Summary
The following table summarizes typical parameters and expected outcomes for the RP-HPLC purification of this compound conjugates. Actual results will vary based on the crude sample purity and specific experimental conditions.
| Parameter | Typical Value / Range | Expected Outcome / Comment |
| Purity (Post-HPLC) | >95% | RP-HPLC is highly effective at removing closely related impurities.[1] |
| Recovery Rate | 60-90% | Recovery can be affected by sample solubility and potential adsorption to the column.[1] |
| Column Type | C18, C8 | C18 is the most common starting point for good hydrophobic retention. |
| Mobile Phase A | Water + 0.1% TFA | |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile often provides sharper peaks than methanol for PEG compounds. |
| Gradient Slope | 1-2% B / minute | A good compromise between resolution and run time.[3] |
| Flow Rate | 15-20 mL/min (Preparative) | Dependent on column diameter (e.g., for a ~20 mm ID column). |
| Sample Load | 10-100 mg | Highly dependent on column size and crude purity. Overloading leads to poor separation.[9] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. blob.phenomenex.com [blob.phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. HPLC故障排除指南 [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Boc Deprotection of Azide-PEG5-Boc Conjugates
Welcome to the technical support center for the Boc deprotection of Azide-PEG5-Boc conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the challenges of this critical deprotection step.
Troubleshooting Guide
This guide addresses common issues encountered during the Boc deprotection of this compound conjugates in a question-and-answer format.
Q1: My Boc deprotection reaction is incomplete. What could be the cause and how can I resolve it?
Possible Causes:
-
Insufficient Acid Strength or Concentration: The trifluoroacetic acid (TFA) concentration may be too low to effectively cleave the Boc group.
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Low Temperature: The reaction temperature might be too low, slowing down the deprotection rate.
-
Poor Solubility: The this compound conjugate may not be fully dissolved in the reaction solvent.
Troubleshooting Steps:
-
Increase Acid Concentration: Gradually increase the concentration of TFA in the reaction mixture. A common starting point is 20-50% TFA in dichloromethane (DCM).[1]
-
Extend Reaction Time: Monitor the reaction progress using TLC or LC-MS and extend the reaction time until the starting material is consumed.[2]
-
Optimize Temperature: While most Boc deprotections are performed at room temperature, gentle warming (e.g., to 30-40°C) can sometimes improve the reaction rate. However, be cautious of potential side reactions at higher temperatures.
-
Improve Solubility: Ensure your conjugate is fully dissolved. If solubility in DCM is an issue, consider alternative solvents or solvent mixtures, but ensure they are compatible with acidic conditions.
Q2: I'm observing unexpected side products in my reaction mixture. What are they and how can I prevent them?
Primary Side Reaction: Tert-butylation
The most common side reaction during Boc deprotection is the alkylation of nucleophilic groups by the tert-butyl cation generated during the reaction.[3] While the azide group itself is generally stable, other functionalities in your molecule or the PEG linker could be susceptible.
Prevention with Scavengers:
The use of scavengers is crucial to trap the tert-butyl cation.
-
Recommended Scavenger: Triisopropylsilane (TIS) is a highly effective scavenger that is compatible with the azide group.[2][4] A common cocktail is 95:2.5:2.5 TFA/water/TIS.[2][4]
-
Scavengers to Avoid: Thiol-based scavengers, such as 1,2-ethanedithiol (EDT), should be avoided as they can reduce the azide group to an amine.[4][5]
Potential Azide-Related Side Reaction:
In some cases, a Schmidt rearrangement can occur where the azide group reacts with the tert-butyl cation, leading to the formation of a methylamine byproduct. While less common, being aware of this possibility is important if you observe an unexpected mass difference of +15 Da in your product.
Q3: How do I know if my azide group is being reduced during the deprotection?
Monitoring Techniques:
-
Mass Spectrometry (LC-MS): This is the most direct way to detect azide reduction. Look for a mass corresponding to the amine (M-26 Da) or the primary amine (M-27 Da) of your expected product.
-
FT-IR Spectroscopy: The characteristic azide stretch appears around 2100 cm⁻¹. Disappearance or significant weakening of this peak could indicate azide reduction.
Preventative Measures:
-
As mentioned above, the primary cause of azide reduction is the use of inappropriate scavengers. Strictly use non-thiol scavengers like TIS.
Frequently Asked Questions (FAQs)
Q1: Is the azide functional group stable under the acidic conditions of Boc deprotection?
Yes, the azide group is generally stable under the acidic conditions used for Boc deprotection, such as treatment with TFA.[2][5] The primary concern is the choice of scavengers, as some can reduce the azide.
Q2: What is the recommended standard protocol for Boc deprotection of an this compound conjugate?
A typical starting protocol is to treat the this compound conjugate with a solution of 20-50% TFA in DCM at room temperature for 1-2 hours. The inclusion of scavengers like TIS (2.5-5%) is highly recommended to prevent side reactions.[1][2]
Q3: How can I monitor the progress of the deprotection reaction?
-
Thin-Layer Chromatography (TLC): The deprotected amine product will be more polar than the Boc-protected starting material and thus will have a lower Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to monitor the disappearance of the starting material and the appearance of the product, as well as any side products.
-
¹H NMR Spectroscopy: The disappearance of the characteristic singlet of the Boc group's tert-butyl protons at approximately 1.4 ppm indicates the progress of the deprotection.
Q4: What is the best way to work up the reaction and purify the final product?
After the reaction is complete, the TFA and DCM can be removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The resulting product will be the TFA salt of the amine. For many applications, this salt can be used directly in the next step. If the free amine is required, a basic workup (e.g., washing with a saturated sodium bicarbonate solution) can be performed, followed by extraction with an organic solvent.[2] Purification can then be achieved by column chromatography or preparative HPLC.
Quantitative Data Summary
The optimal conditions for Boc deprotection can vary depending on the specific substrate and the scale of the reaction. The following table provides illustrative data based on common literature protocols. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific this compound conjugate.
| Parameter | Condition A (Standard) | Condition B (Accelerated) | Condition C (For Sensitive Substrates) |
| TFA Concentration | 20-50% in DCM | 50-95% in DCM | 10-20% in DCM |
| Temperature | Room Temperature | Room Temperature | 0°C to Room Temperature |
| Reaction Time | 1 - 2 hours | 30 minutes - 1 hour | 2 - 4 hours |
| Scavenger | 2.5-5% TIS | 2.5-5% TIS | 5% TIS, 2.5% Water |
| Expected Yield | >90% | >95% | 85-95% |
| Purity | High | High | Very High |
Note: These values are intended as a general guide. Actual results may vary.
Experimental Protocols
Standard Boc Deprotection Protocol for this compound
-
Dissolve the this compound conjugate in dichloromethane (DCM) to a concentration of 0.1 M.
-
To this solution, add trifluoroacetic acid (TFA) to a final concentration of 50% (v/v).
-
Add triisopropylsilane (TIS) to a final concentration of 2.5% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate the residue with toluene (3 x 10 mL) to remove residual TFA.
-
The resulting Azide-PEG5-NH2•TFA salt can be used directly or neutralized.
-
For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.
Visualizations
Caption: Experimental workflow for the Boc deprotection of this compound.
Caption: Troubleshooting decision tree for Boc deprotection issues.
References
Improving the efficiency of Azide-PEG5-Boc bioconjugation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of Azide-PEG5-Boc bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It contains three key components:
-
An azide group (-N3) for use in "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
A polyethylene glycol (PEG) spacer with five repeating units (PEG5), which enhances the solubility and stability of the resulting conjugate in aqueous solutions. The PEG linker also provides flexibility and can reduce non-specific binding.
-
A tert-butyloxycarbonyl (Boc) protecting group on an amine, which allows for selective deprotection under acidic conditions to reveal a primary amine for subsequent conjugation reactions.
Its primary application is in the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), where precise linking of a target protein ligand and an E3 ligase ligand is required.
Q2: What is the difference between CuAAC and SPAAC for conjugation with this compound?
A2: Both CuAAC and SPAAC are types of "click chemistry" that form a stable triazole linkage between an azide and an alkyne. The key difference is the requirement for a copper catalyst.
-
CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition) requires a copper(I) catalyst, which is typically generated in situ from a copper(II) source (like copper sulfate) and a reducing agent (like sodium ascorbate). This reaction is generally faster and uses terminal alkynes. However, the copper catalyst can be cytotoxic, making it less suitable for applications in living systems.
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) is a copper-free click chemistry method. It utilizes a strained cyclooctyne (e.g., DBCO or BCN) that reacts with the azide without the need for a catalyst. This makes SPAAC highly biocompatible and ideal for use in live-cell imaging and in vivo studies.
Q3: When should I deprotect the Boc group?
A3: The Boc group should be deprotected when you intend to use the primary amine for a subsequent conjugation step. The timing of deprotection depends on your overall synthetic strategy. For example, in PROTAC synthesis, you might first perform the click chemistry reaction using the azide group and then deprotect the Boc group to link the other part of the chimera.
Q4: How does the PEG5 linker length affect my bioconjugate?
A4: The PEG5 linker provides a balance of properties. The length of the PEG chain can influence the solubility, stability, and biological activity of the final conjugate. Longer PEG chains can further increase solubility and circulation half-life but may sometimes decrease the biological activity of the conjugated molecule due to steric hindrance.[1][2][3] The PEG5 length is often a good starting point for optimizing these properties.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inactive Copper Catalyst (CuAAC) | Ensure fresh solutions of the reducing agent (e.g., sodium ascorbate) are used. Degas the reaction mixture and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of Cu(I) to Cu(II). Increase the concentration of the reducing agent. |
| Inaccessible Azide/Alkyne Groups | The functional groups on your biomolecule may be sterically hindered. Try performing the reaction in the presence of a denaturant (e.g., DMSO) to improve accessibility. Consider using a longer PEG linker to reduce steric hindrance. |
| Incorrect Molar Ratios of Reactants | The optimal molar ratio of azide to alkyne can vary. A common starting point is a slight excess of one reactant (e.g., 1.1 to 2 equivalents) to drive the reaction to completion. For CuAAC, the catalyst-to-alkyne ratio can also be optimized; a ratio of 0.1 to 0.5 is often effective.[4] |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and time. While many click chemistry reactions proceed at room temperature, some may benefit from gentle heating or longer incubation times. For CuAAC, a reaction time of 24 hours can yield good results.[4] |
| Incomplete Boc Deprotection | Ensure complete removal of the Boc group by using appropriate acidic conditions (e.g., TFA in DCM) and monitoring the reaction by TLC or LC-MS. |
Issue 2: Aggregation of the Bioconjugate
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Hydrophobicity of the Conjugated Molecule | The molecule being conjugated to the this compound linker may be hydrophobic, leading to aggregation in aqueous buffers. The PEG linker helps to mitigate this, but for very hydrophobic molecules, aggregation can still occur. |
| Unfavorable Buffer Conditions | The pH and ionic strength of the buffer can influence protein solubility.[5] Maintain a buffer pH away from the isoelectric point (pI) of your protein. Optimize the salt concentration; a typical starting point is 150 mM NaCl.[6] |
| High Concentration of Reactants | High concentrations of the reactants can sometimes lead to aggregation. Try performing the conjugation at a lower concentration. |
| Over-labeling | If you are conjugating multiple linkers to a single protein, over-labeling can alter the protein's surface properties and lead to aggregation.[7] Reduce the molar excess of the linker in the reaction. |
Issue 3: Difficulty in Purification
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Similar Properties of Reactants and Products | If the starting materials and the final conjugate have similar sizes and properties, separation can be challenging. |
| Presence of Excess Reagents | Unreacted linker and other small molecules need to be efficiently removed. |
| Choice of Purification Method | Select the appropriate purification method based on the properties of your conjugate. Size-exclusion chromatography (SEC) is effective for removing unreacted small molecules from larger protein conjugates. Reversed-phase HPLC can be used for smaller conjugates and for analyzing reaction progress. Ion-exchange chromatography can separate molecules based on charge. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
-
Dissolution: Dissolve the Boc-protected this compound in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution. A common concentration is 20-50% TFA in DCM.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne-containing molecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of Azide-PEG5-NH2 (from Protocol 1) in the same buffer.
-
Prepare a 20 mM stock solution of CuSO4 in deionized water.
-
Prepare a 50 mM stock solution of a copper-chelating ligand (e.g., THPTA) in deionized water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-containing molecule and the Azide-PEG5-NH2. A common molar ratio is 1:1.1 to 1:2 (alkyne:azide).
-
Prepare a premix of the catalyst by combining the CuSO4 and THPTA stock solutions.
-
Add the catalyst premix to the reaction tube.
-
Initiate the reaction by adding the sodium ascorbate stock solution.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.
-
Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Reagent Preparation:
-
Dissolve your strained alkyne (e.g., DBCO)-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Dissolve the Azide-PEG5-NH2 (from Protocol 1) in the same buffer.
-
-
Reaction Setup:
-
Combine the DBCO-functionalized molecule and the Azide-PEG5-NH2 in a microcentrifuge tube. A 1.5 to 3-fold molar excess of the azide is often used.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-12 hours, or at 4°C for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by SDS-PAGE, HPLC, or mass spectrometry.
-
Purification: Purify the conjugate using a suitable method like size-exclusion chromatography or dialysis to remove unreacted starting materials.
Visualization of Workflows and Concepts
Caption: General experimental workflow for this compound bioconjugation.
Caption: A logical troubleshooting workflow for bioconjugation issues.
Impact on Signaling Pathways
Bioconjugates created using this compound can be powerful tools for studying and modulating cellular signaling pathways. The linker itself is generally considered biologically inert; its role is to connect a molecule of interest (e.g., a small molecule inhibitor, a peptide, or a fluorescent probe) to a targeting moiety (e.g., an antibody or another small molecule).
Example Application: PROTACs
A prime example is in the development of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.
The this compound linker is ideal for synthesizing PROTACs. The length and flexibility of the PEG linker are critical for allowing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. By degrading a specific protein, researchers can study the downstream effects on signaling pathways. For instance, degrading a kinase involved in a cancer signaling pathway can help to elucidate the pathway's function and its potential as a therapeutic target.
Caption: Mechanism of action for a PROTAC utilizing a PEG linker to modulate a signaling pathway.
References
Common mistakes to avoid when using Azide-PEG5-Boc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Azide-PEG5-Boc in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound, offering potential causes and solutions.
Issue 1: Incomplete or Failed Click Chemistry Reaction
Symptoms:
-
Low yield of the desired triazole product.
-
Presence of unreacted starting materials (this compound and/or alkyne-containing molecule) confirmed by analytical techniques like LC-MS or TLC.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Reagent Instability | Ensure this compound has been stored correctly at -20°C, protected from light and moisture.[1] Use freshly prepared solutions. Strained cyclooctynes used in copper-free click chemistry can be unstable; store them under recommended conditions.[2] |
| Suboptimal Reaction Conditions | Optimize the reaction conditions, including solvent, temperature, and pH. For copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensure the use of a suitable copper(I) source and a reducing agent like sodium ascorbate.[3][4] For strain-promoted azide-alkyne cycloaddition (SPAAC), the choice of cyclooctyne (e.g., DBCO, BCN) will significantly impact reaction kinetics.[2][5] |
| Steric Hindrance | The PEG5 spacer is designed to reduce steric hindrance, but bulky substituents on either reactant can still impede the reaction.[1] Consider synthesizing a linker with a longer PEG chain if steric hindrance is suspected. |
| Solubility Issues | While the PEG5 chain enhances hydrophilicity, ensure both reactants are fully dissolved in the chosen solvent system.[1][6][7] If solubility is a problem, consider using a co-solvent such as DMSO or DMF.[2] |
| Incorrect Stoichiometry | An improper ratio of azide to alkyne can lead to incomplete reaction. Carefully calculate and measure the molar equivalents of each reactant. |
Issue 2: Incomplete Boc Deprotection
Symptoms:
-
LC-MS analysis shows a significant amount of the Boc-protected starting material remaining after the deprotection reaction.
-
The subsequent reaction involving the newly exposed amine fails or has a low yield.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Insufficient Acid Strength or Concentration | The Boc group is removed by acidolysis.[8] If deprotection is incomplete, increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), for example, from 20% to 50%.[8] Alternatively, a stronger acid system like 4M HCl in 1,4-dioxane can be used.[8] |
| Inadequate Reaction Time or Temperature | Deprotection is a kinetic process.[8] Extend the reaction time and monitor progress using TLC or LC-MS.[8] Most deprotections are performed at room temperature, but gentle heating may be required for some substrates.[8] |
| Solvent Issues | Ensure the solvent, typically DCM, provides good solubility for the this compound conjugate.[8] |
| Steric Hindrance | The PEG chain can sometimes sterically hinder the acid's access to the Boc-protected amine.[8] Using a stronger acid or longer reaction time can help overcome this. |
Issue 3: Presence of Side Products After Boc Deprotection
Symptoms:
-
Multiple unexpected peaks are observed in the LC-MS or HPLC chromatogram of the reaction mixture.
-
Difficulty in purifying the desired deprotected product.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Alkylation by t-Butyl Cation | The t-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule.[9] Add a scavenger, such as triisopropylsilane (TIS), to the reaction mixture to quench the t-butyl cation.[10] |
| Acid-Labile Functional Groups | If your molecule contains other acid-sensitive groups, they may be cleaved or modified during Boc deprotection. Consider using a milder deprotection method or an alternative protecting group strategy for those functionalities. |
| Degradation of the PEG Chain | The PEG backbone is susceptible to oxidative degradation, which can be initiated by exposure to oxygen, high temperatures, or certain metal ions.[11] Handle the compound under an inert atmosphere (e.g., argon or nitrogen) when possible. |
Frequently Asked Questions (FAQs)
1. What is the chemical structure and key properties of this compound?
This compound is a heterobifunctional linker.[1] It contains an azide group at one end for click chemistry and a Boc-protected amine at the other. The PEG5 spacer enhances solubility and flexibility.[1]
Chemical Properties Summary:
| Property | Value |
| Molecular Formula | C₁₇H₃₄N₄O₇[6][7][12] |
| Molecular Weight | ~406.48 g/mol [6][7][12] |
| Appearance | Viscous liquid, clear to pale yellow[6][13] |
| Solubility | Soluble in water, DMSO, DCM, and DMF[6][7] |
2. How should I store and handle this compound?
For long-term stability, this compound should be stored at -20°C in a dry, dark environment.[1][6] It is advisable to store it under an inert atmosphere like argon or nitrogen to prevent oxidation of the PEG chain.[11] Use anhydrous solvents for reactions to maintain the reactivity of the azide group.[1] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the compound.[11]
3. What are the main applications of this compound?
This compound is primarily used in bioconjugation and drug delivery research.[1][3] Its key applications include:
-
Click Chemistry: The azide group allows for efficient and specific conjugation to alkyne-containing molecules via CuAAC or SPAAC.[1][3][5]
-
Stepwise Conjugation: The Boc-protected amine enables sequential reactions. After the click chemistry step, the Boc group can be removed to reveal a primary amine for further functionalization, such as amide bond formation.[1][6]
-
PROTAC Synthesis: It can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][14]
-
Surface Modification: It can be used to functionalize nanoparticles and other surfaces.[1][3]
4. What are the recommended conditions for Boc deprotection?
A common method for Boc deprotection is treatment with 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[8][10] The reaction is typically stirred at 0°C for 30 minutes and then allowed to warm to room temperature for 1-2 hours.[8][10]
5. How can I monitor the progress of my reactions involving this compound?
The progress of both the click chemistry reaction and the Boc deprotection can be monitored by analytical techniques such as:
-
Thin Layer Chromatography (TLC): To visualize the consumption of starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity and purity of the products by their mass-to-charge ratio.
Visual Guides
Caption: A typical experimental workflow using this compound.
Caption: A decision tree for troubleshooting incomplete reactions.
References
- 1. t-Boc-N-Amido-PEG5-Azide, CAS 911209-07-9 | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Buy t-boc-N-amido-PEG5-Azide | 911209-07-9 | >98% [smolecule.com]
- 7. t-boc-N-amido-PEG5-azide, 911209-07-9 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. precisepeg.com [precisepeg.com]
- 13. chemimpex.com [chemimpex.com]
- 14. medchemexpress.com [medchemexpress.com]
Stability issues of Azide-PEG5-Boc under different pH conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Azide-PEG5-Boc under various pH conditions. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at different pH values?
A1: The stability of this compound is primarily dictated by its two functional end-groups: the tert-butyloxycarbonyl (Boc) protected amine and the azide group. The polyethylene glycol (PEG) linker is generally stable under a wide range of pH conditions, though extreme pH and elevated temperatures can accelerate its degradation over extended periods.[1][2]
-
Boc Group: The Boc protecting group is notoriously sensitive to acidic conditions and is designed to be removed by strong acids like trifluoroacetic acid (TFA).[3][4] It is generally stable in neutral and basic solutions.[5]
-
Azide Group: The azide functional group is remarkably stable under most reaction conditions, including neutral and basic pH, making it suitable for "click chemistry" and other bioconjugation techniques.[6][7] However, it is incompatible with strong acids, which can lead to the formation of volatile and explosive hydrazoic acid, and with reducing agents like TCEP, which can reduce the azide.[8][9][10]
Q2: At what pH range is this compound most stable for storage?
A2: For optimal stability during storage, this compound should be maintained under neutral to slightly basic conditions (pH 7 to 8.5) at low temperatures (-20°C is recommended).[11] Acidic conditions should be strictly avoided to prevent premature deprotection of the Boc group.
Q3: Can I use this compound in acidic buffers for my experiment?
A3: It is strongly discouraged to use this compound in acidic buffers (pH < 6), especially for prolonged periods. The acidic environment will lead to the cleavage of the Boc protecting group, resulting in a free amine. The rate of this deprotection is dependent on the specific pH, temperature, and duration. For applications requiring an amine, the Boc group is intentionally removed with strong acid as a final step.[3]
Q4: Is the azide group stable during the Boc deprotection step with TFA?
A4: While the azide group is generally stable, exposure to strong, concentrated acids should be handled with caution.[8] Standard Boc deprotection protocols using TFA in an organic solvent like dichloromethane (DCM) are generally compatible with the azide group, but it's crucial to work in a well-ventilated fume hood due to the potential formation of trace amounts of hydrazoic acid.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Issue 1: Loss of Boc protection during a reaction at neutral pH.
-
Possible Cause: The reaction buffer, while nominally neutral, may have become acidic over time due to the degradation of other components or the inherent properties of the PEG linker itself, which can slowly oxidize to form acidic byproducts.[1][2]
-
Troubleshooting Steps:
-
Verify the pH of your reaction buffer immediately before use.
-
Consider using a freshly prepared buffer for each experiment.
-
If reactions are lengthy, re-check and adjust the pH of the reaction mixture periodically.
-
Ensure storage conditions for the this compound stock solution are appropriate (neutral pH, -20°C).
-
Issue 2: Low yield in a click chemistry reaction (e.g., SPAAC).
-
Possible Cause 1: Reagent Instability. While the azide is generally stable, the cyclooctyne partner (e.g., DBCO, BCN) can be unstable under certain conditions.[12]
-
Troubleshooting Steps:
-
Ensure the cyclooctyne reagent is fresh and has been stored correctly.
-
Perform a control reaction with a fresh batch of reagents to confirm activity.
-
-
Possible Cause 2: Incompatible Buffer Components. The presence of reducing agents in the buffer can degrade the azide.
-
Troubleshooting Steps:
-
Avoid buffers containing reducing agents like DTT or TCEP. If a reducing agent is necessary for other components (e.g., antibodies), note that TCEP is known to reduce azides, while DTT may be more compatible in some cases.[10]
-
Purify components after reduction and before the addition of the azide reagent.
-
Issue 3: Unexpected side products observed in mass spectrometry analysis.
-
Possible Cause: Partial cleavage of the Boc group or degradation of the PEG linker.
-
Troubleshooting Steps:
-
Analyze the starting material (this compound) by mass spectrometry to ensure its purity and integrity before starting the experiment.
-
Review all reaction and purification steps for any exposure to acidic conditions, even transiently.
-
Minimize exposure of the compound to light and elevated temperatures to reduce the risk of PEG degradation.[13]
-
Data Presentation
The following table summarizes the expected stability of this compound at different pH values over a 24-hour period at room temperature. This data is illustrative and based on the known chemical properties of the functional groups.
| pH Value | Buffer System | Boc Group Stability (% Intact) | Azide Group Stability (% Intact) | PEG Linker Stability (% Intact) | Overall Molecule Stability (% Intact) | Notes |
| 2.0 | Glycine-HCl | < 5% | ~95% | >99% | < 5% | Rapid deprotection of the Boc group.[3] |
| 4.0 | Acetate | ~20% | >99% | >99% | ~20% | Significant Boc cleavage over 24 hours. |
| 5.5 | MES | ~85% | >99% | >99% | ~85% | Slow cleavage of the Boc group may occur. |
| 7.4 | PBS/HEPES | >98% | >99% | >99% | >98% | Optimal stability for most applications.[12] |
| 9.0 | Borate | >98% | >99% | ~98% | ~97% | Stable, with minor potential for base-catalyzed PEG degradation over long periods. |
| 12.0 | NaOH | >98% | >99% | ~90% | ~89% | Increased rate of PEG backbone hydrolysis.[14] |
Experimental Protocols
Protocol 1: pH Stability Analysis of this compound
This protocol outlines a general method for determining the stability of this compound at various pH values.
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 12 (e.g., Glycine-HCl for pH 2-3, Acetate for pH 4-5, Phosphate for pH 6-8, Borate for pH 9-10, and Carbonate-Bicarbonate for pH 10-11).
-
Sample Preparation: Dissolve this compound in each buffer to a final concentration of 1 mg/mL.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.
-
Quenching: Immediately neutralize the pH of the aliquots by adding a suitable buffer to prevent further degradation during analysis.
-
Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) connected to a mass spectrometer (LC-MS).
-
Monitor the disappearance of the parent mass of this compound.
-
Identify and quantify the appearance of degradation products, such as the Boc-deprotected species (Azide-PEG5-Amine).
-
-
Data Interpretation: Plot the percentage of intact this compound against time for each pH condition to determine the degradation kinetics.
Visualizations
Caption: Workflow for pH Stability Testing of this compound.
Caption: Troubleshooting Decision Tree for Low Reaction Yields.
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. jk-sci.com [jk-sci.com]
- 4. BOC deprotection [fr.bzchemicals.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 7. Azide | BroadPharm [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. t-Boc-Aminooxy-PEG5-azide, 2250216-95-4 | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. EVALUATION OF PEG 4000 SOLUTION STABILITY IN DIFFERENT TEMPERATURES AND ENVIRONMENTAL CONDITIONS OVER THE TWELVE MONTHS - Studies in Medical Sciences - مجله مطالعات علوم پزشکی [umj.umsu.ac.ir]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Protein Aggregation During Labeling with Azide-PEG5-Boc
Welcome to the technical support center for troubleshooting protein aggregation during bioconjugation with Azide-PEG5-Boc. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during protein labeling experiments. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visual workflows to help you achieve successful, aggregation-free protein modification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in protein labeling?
A1: this compound is a heterobifunctional linker molecule. It is not typically used to directly label proteins on native residues like lysines or cysteines. Instead, it serves as a component in a multi-step "click chemistry" reaction.[1] The molecule contains:
-
An azide (-N3) group : This allows for a highly specific and efficient reaction with a protein that has been pre-functionalized with an alkyne group.[2]
-
A five-unit polyethylene glycol (PEG) chain : This hydrophilic spacer enhances the solubility and stability of the final conjugate, which can help prevent aggregation.[3][4][5]
-
A Boc-protected amine : The tert-butyloxycarbonyl (Boc) is a protecting group on a primary amine. After the azide end is "clicked" to the protein, the Boc group can be removed to reveal the amine, which can then be used for subsequent conjugation to other molecules like drugs or dyes.[6]
Q2: What are the primary causes of protein aggregation during a PEGylation workflow?
A2: Protein aggregation during labeling is a complex issue that can arise from several factors[7]:
-
Over-labeling : The covalent attachment of too many PEG-linker molecules can alter the protein's surface charge and isoelectric point (pI), leading to reduced solubility and aggregation.[8][9]
-
Increased Hydrophobicity : If the final molecule being attached (the "payload") is hydrophobic, it can create new hydrophobic patches on the protein surface, promoting self-association.[1]
-
Suboptimal Reaction Conditions : Factors such as pH, temperature, and buffer composition can significantly impact protein stability.[7][10] A pH close to the protein's pI can minimize surface charge and lead to aggregation.[1]
-
High Concentrations : High concentrations of the protein or labeling reagent increase the probability of intermolecular interactions that can initiate aggregation.[1][7][11]
-
Reagent Handling : Many labeling reagents are dissolved in organic solvents like DMSO. Adding this solution too quickly can cause localized high concentrations, potentially destabilizing and precipitating the protein.[8]
-
Copper Catalyst (for CuAAC reactions) : The copper(I) catalyst used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a common click chemistry method, can sometimes contribute to protein aggregation.[1]
Q3: How can I detect and quantify protein aggregation?
A3: Aggregation can be detected both visually and analytically.
-
Visual Inspection : The simplest method is to look for turbidity, opalescence, or visible precipitates in your reaction tube.[7]
-
Analytical Techniques : For more quantitative analysis, methods like Size Exclusion Chromatography (SEC) can separate and quantify high molecular weight (HMW) species from the desired monomeric protein. Dynamic Light Scattering (DLS) can measure the average particle size and polydispersity of the solution, providing an indication of aggregate formation.[7]
Q4: Does the PEG chain itself cause aggregation?
A4: Generally, no. Polyethylene glycol (PEG) is a hydrophilic, non-toxic, and non-immunogenic polymer.[3][4] Attaching PEG chains to a protein (a process called PEGylation) is a widely used strategy to increase solubility and stability and prevent aggregation.[4][12][13] It does this by creating a hydrophilic shield around the protein. However, aggregation can still occur if other aspects of the labeling process, such as over-modification or the attachment of a hydrophobic payload, destabilize the protein.[1][14]
Troubleshooting Guide
Protein aggregation can manifest at different stages of the labeling process. This guide addresses specific scenarios to help you pinpoint and resolve the issue.
Problem: My protein precipitates immediately upon adding the labeling reagent.
This issue often points to problems with reagent solubility or localized concentration effects.
| Possible Cause | Recommended Solution |
| Poor Reagent Solubility | The labeling reagent (e.g., an alkyne-NHS ester for the initial modification step) may have limited aqueous solubility. Ensure it is fully dissolved in a minimal amount of an appropriate organic solvent (e.g., anhydrous DMSO or DMF) before adding it to the protein solution.[8] |
| Localized High Concentration | Adding the reagent stock (in organic solvent) too quickly creates pockets of high concentration that can denature the protein. Add the reagent drop-wise or in small aliquots to the protein solution while mixing gently.[7][8] |
| Incorrect Buffer | The buffer pH may be too close to the protein's isoelectric point (pI), minimizing its solubility. Ensure the buffer pH is at least 1-1.5 units away from the pI.[1] For amine-reactive labeling (e.g., with NHS esters), avoid buffers containing primary amines like Tris, which compete with the reaction.[10][15] |
Problem: I observe turbidity or soluble aggregates after the reaction is complete.
This suggests that the reaction conditions themselves are promoting aggregation over time.
| Possible Cause | Recommended Solution |
| Over-labeling | A high degree of modification is a common cause of aggregation.[8] Reduce the molar excess of the labeling reagent. Perform a titration experiment to find the optimal reagent-to-protein ratio that achieves sufficient labeling without causing aggregation.[10] |
| Suboptimal pH or Temperature | Even if the protein doesn't precipitate immediately, the reaction pH may not be optimal for its long-term stability. Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration to improve stability.[8] Consider screening a range of pH values (e.g., 7.0-8.0) to find the best balance between reaction efficiency and protein stability.[10] |
| Inherent Protein Instability | The protein may be inherently unstable under the required reaction conditions. Add stabilizing excipients to the reaction buffer. Common examples include L-arginine (50-100 mM) or glycerol (5-10% v/v).[1][7] |
| Intermolecular Cross-linking | If using bifunctional reagents or if the reagent preparation contains cross-linking impurities, multiple protein molecules can be linked together.[10] Ensure high-purity reagents are used.[2] If this is the suspected cause, purification by Size-Exclusion Chromatography (SEC) can help separate the desired monomer from larger aggregates.[10] |
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow to diagnose and resolve protein aggregation.
Optimization Strategies & Key Parameters
To proactively prevent aggregation, carefully optimize the reaction conditions. The tables below provide recommended starting points for key parameters.
Table 1: Recommended Starting Parameters for Labeling Reactions
This data is consolidated from multiple sources and should be optimized for your specific protein.
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Lower concentrations reduce the likelihood of intermolecular interactions and aggregation.[1] |
| PEG-linker:Protein Molar Ratio | 3:1 to 20:1 | Start with a lower ratio to avoid over-labeling. This is highly protein-dependent and requires empirical optimization.[1][10] |
| Reaction pH | 7.2 - 8.0 (for NHS esters)6.0 - 8.5 (general) | This range often balances reaction efficiency with protein stability.[10] The pH should be kept at least 1-1.5 units away from the protein's pI.[1] |
| Temperature | 4°C to 25°C | Lower temperatures (e.g., 4°C) slow the reaction but can significantly improve the stability of sensitive proteins.[1][8] |
| Incubation Time | 1 - 12 hours | Dependent on temperature, pH, and the specific chemical reaction (e.g., CuAAC is often faster than SPAAC).[1][16] |
Table 2: Common Stabilizing Excipients to Reduce Aggregation
These additives can be included in the reaction buffer to maintain protein solubility.
| Additive Class | Examples | Recommended Concentration | Mechanism of Action |
| Amino Acids | L-Arginine, Glycine | 50 - 100 mM | Suppresses non-specific protein-protein interactions.[7] |
| Sugars & Polyols | Sucrose, Trehalose, Glycerol | 5 - 10% (w/v) | Act as protein stabilizers through preferential exclusion, keeping the protein in its native conformation.[7] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01 - 0.05% (v/v) | Low concentrations of non-ionic surfactants can prevent surface-induced aggregation.[7] |
Factors Contributing to Protein Aggregation
Caption: Key intrinsic and extrinsic factors that can lead to protein aggregation.
Experimental Protocols
The following is a generalized two-stage protocol for labeling a protein with this compound. Note: This protocol assumes your protein of interest needs to be functionalized with an alkyne group first. All steps should be performed with gentle mixing, avoiding vigorous vortexing.
Protocol 1: Introduction of an Alkyne Handle onto the Protein
This step uses an NHS-ester-activated alkyne to modify primary amines (lysine residues) on the protein surface.
-
Protein Preparation :
-
Reagent Preparation :
-
Immediately before use, prepare a 10-20 mM stock solution of an Alkyne-NHS Ester (e.g., DBCO-NHS Ester) in anhydrous DMSO.[8]
-
-
Labeling Reaction :
-
Purification :
-
Remove excess, unreacted Alkyne-NHS Ester using a desalting column (e.g., Sephadex G-25) or dialysis, exchanging the buffer back into 1X PBS.[8] Your protein is now "alkyne-modified."
-
Protocol 2: Click Chemistry Labeling with this compound (CuAAC)
This step conjugates the this compound to the alkyne-modified protein.
-
Reagent Preparation :
-
Alkyne-Modified Protein : Use the purified protein from Protocol 1 at 1-5 mg/mL in 1X PBS.
-
This compound : Prepare a 10 mM stock solution in DMSO.[5]
-
Copper(II) Sulfate : Prepare a 100 mM stock in deionized water.[5]
-
Ligand (e.g., THPTA) : Prepare a 200 mM stock in deionized water. The ligand protects the protein from copper-induced damage.[5]
-
Reducing Agent (e.g., Sodium Ascorbate) : Prepare a 1 M stock fresh in deionized water. This reduces Cu(II) to the active Cu(I) catalyst.
-
-
Labeling Reaction :
-
In a microcentrifuge tube, combine the alkyne-modified protein, Copper(II) Sulfate (to a final concentration of 1 mM), and the THPTA ligand (to a final concentration of 5 mM).
-
Add the this compound stock solution to the desired final molar excess (start with 10-20 fold).
-
Initiate the reaction by adding the Sodium Ascorbate solution to a final concentration of 20 mM.
-
Incubate for 1-4 hours at room temperature with gentle mixing. For sensitive proteins, the reaction can be performed at 4°C overnight.[5]
-
-
Purification :
-
Remove the excess reagents and copper catalyst using a desalting column, dialysis, or SEC.[5] The final buffer should be suitable for protein storage.
-
-
Verification :
-
Confirm successful labeling via Mass Spectrometry (to detect the mass shift) or by proceeding with the deprotection of the Boc group and subsequent conjugation, followed by an appropriate detection method (e.g., Western Blot).[5]
-
Overall Experimental Workflow
Caption: The two-stage experimental workflow for labeling a protein with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. The effect of protein PEGylation on physical stability in liquid formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lumiprobe.com [lumiprobe.com]
- 16. glenresearch.com [glenresearch.com]
Validation & Comparative
Characterization of Azide-PEG5-Boc Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of functionalized polyethylene glycol (PEG) linkers is a critical step in the development of advanced therapeutics and bioconjugates. This guide provides a comprehensive comparison of mass spectrometry techniques for the characterization of Azide-PEG5-Boc, a heterobifunctional PEG linker, and contrasts its performance with alternative analytical methods. Experimental data and detailed protocols are provided to assist researchers in selecting the most appropriate analytical strategy for their specific needs.
Executive Summary
Mass spectrometry, particularly Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), stands as a primary tool for the definitive characterization of PEG conjugates like this compound. It provides highly accurate molecular weight determination and structural information through fragmentation analysis. This guide presents a comparative analysis of mass spectrometry with Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, offering a holistic view of the analytical landscape for these critical reagents. While mass spectrometry excels in sensitivity and precise mass determination, NMR provides unparalleled detail on molecular structure and functional group connectivity, and FTIR offers a rapid method for confirming the presence of key functional moieties.
Mass Spectrometry Analysis of this compound
Mass spectrometry is indispensable for confirming the identity and purity of this compound. Both ESI and MALDI are effective ionization techniques for this class of molecules.
Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar molecules like PEG derivatives. When coupled with high-resolution mass analyzers such as Time-of-Flight (TOF) or Orbitrap, ESI-MS provides highly accurate mass measurements, enabling the confirmation of the elemental composition.
Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF is another powerful technique for the analysis of polymers. It typically produces singly charged ions, leading to simpler spectra compared to ESI-MS, which can produce multiply charged species for larger molecules. This technique is excellent for determining the molecular weight and assessing the polydispersity of PEG samples.
Comparative Mass Spectrometry Data
The following table summarizes the expected mass spectrometry data for this compound and a common alternative, Maleimide-PEG4-Boc. This data is compiled from various sources and serves as a reference. For a direct comparison, it is recommended to analyze samples under identical experimental conditions.
| Parameter | This compound | Maleimide-PEG4-Boc |
| Molecular Formula | C₁₇H₃₂N₄O₇ | C₁₉H₃₀N₂O₈ |
| Theoretical Monoisotopic Mass (Da) | 404.2275 | 414.1997 |
| Observed [M+H]⁺ (Da) | ~405.23 | ~415.21 |
| Observed [M+Na]⁺ (Da) | ~427.21 | ~437.19 |
| Key Fragmentation Ions (ESI-MS/MS) | Loss of Boc (-100 Da), Loss of N₂ from azide (-28 Da), Cleavage of PEG chain (-44 Da units) | Loss of Boc (-100 Da), Fragmentation of the maleimide ring, Cleavage of PEG chain (-44 Da units) |
Alternative Characterization Techniques
While mass spectrometry is a cornerstone for analysis, NMR and FTIR spectroscopy provide complementary and critical information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for elucidating the precise chemical structure of the conjugate. NMR can confirm the presence and connectivity of the azide, PEG, and Boc functional groups and is highly effective for determining the degree of functionalization.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and non-destructive technique used to identify the presence of specific functional groups. The characteristic vibrational frequencies of the azide and the carbonyl group of the Boc protecting group are readily identifiable.
Comparison of Analytical Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (ESI & MALDI) | Ionization and mass-to-charge ratio measurement | Accurate molecular weight, elemental composition, structural information via fragmentation. | High sensitivity, high accuracy, suitable for complex mixtures (with LC). | Can be destructive, may require specific sample preparation, interpretation of fragmentation can be complex. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Detailed molecular structure, functional group connectivity, quantification of functionalization. | Non-destructive, provides unambiguous structural information. | Lower sensitivity than MS, requires higher sample concentration, complex spectra for large molecules. |
| FTIR Spectroscopy | Vibrational transitions of chemical bonds | Presence of specific functional groups. | Rapid, non-destructive, requires minimal sample preparation. | Provides limited structural information, not suitable for quantitative analysis without calibration. |
Experimental Protocols
ESI-MS/MS Analysis of this compound
a. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
b. Instrumentation and Parameters:
-
Mass Spectrometer: High-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V.
-
Source Temperature: 100 - 150 °C.
-
Desolvation Temperature: 250 - 400 °C.
-
Collision Energy (for MS/MS): Ramp from 10 to 40 eV to observe fragmentation.
MALDI-TOF MS Analysis of this compound
a. Matrix and Sample Preparation:
-
Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
-
Sample Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Spotting: Mix the sample and matrix solutions in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
b. Instrumentation and Parameters:
-
Mass Spectrometer: MALDI-TOF Mass Spectrometer.
-
Laser: Nitrogen laser (337 nm).
-
Mode: Reflectron positive ion mode.
-
Acceleration Voltage: 20 - 25 kV.
-
Laser Fluence: Adjust to achieve optimal signal intensity with minimal fragmentation.
Visualizing the Workflow and Comparison
Caption: Experimental workflow for mass spectrometry analysis of this compound.
Caption: Logical comparison of analytical techniques for this compound characterization.
Conclusion
The comprehensive characterization of this compound is most effectively achieved through a multi-technique approach. Mass spectrometry provides essential data on molecular weight and purity with high sensitivity.[1] For unambiguous structural confirmation and determination of functionalization, NMR spectroscopy is the gold standard.[2] FTIR serves as a rapid and convenient method for the initial verification of functional groups. By leveraging the strengths of each of these techniques, researchers can ensure the quality and integrity of their PEGylated reagents, a critical factor for the successful development of novel bioconjugates and therapeutics.
References
A Comparative Guide to the HPLC Analysis of Azide-PEG5-Boc Reaction Mixtures
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Azide-PEG5-Boc reaction mixtures. Targeted at researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, presents comparative data, and discusses alternative analytical techniques to ensure robust characterization and quantification of these critical compounds.
Introduction to Analytical Challenges
The synthesis of this compound, a heterobifunctional linker commonly used in bioconjugation and drug delivery, requires precise monitoring to ensure high purity and yield. The reaction mixture can be complex, containing the desired product, unreacted starting materials (such as a Boc-protected amine and an azide-containing PEGylation reagent), byproducts, and residual reagents. Developing a reliable analytical method is crucial for accurate assessment of reaction completion and for purification purposes.
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted technique for the analysis of such mixtures. Its effectiveness, however, is highly dependent on the chosen stationary phase, mobile phase composition, and detector. Due to the polyethylene glycol (PEG) chain's lack of a strong UV chromophore, detection can be a significant hurdle. This guide will explore various HPLC approaches and compare them with alternative analytical methods.
Comparative HPLC Methodologies
The separation of components in an this compound reaction mixture is typically achieved using RP-HPLC. The primary challenge lies in the detection of the PEGylated compounds. Below is a comparison of common detection methods coupled with HPLC.
Table 1: Comparison of HPLC Detection Methods for this compound Analysis
| Feature | UV-Vis Detector (210-220 nm) | Evaporative Light Scattering Detector (ELSD) | Charged Aerosol Detector (CAD) | Mass Spectrometry (MS) |
| Principle | Measures absorbance of UV-Vis light by chromophores. | Measures light scattered by non-volatile analyte particles after mobile phase evaporation. | Measures charge transferred from ionized gas to non-volatile analyte particles. | Measures the mass-to-charge ratio of ionized analytes. |
| Selectivity | Moderate; detects compounds with chromophores (e.g., Boc-group, some linkers). | Universal for non-volatile compounds. | Universal for non-volatile compounds. | High; provides mass information for peak identification. |
| Sensitivity | Low to moderate for PEGs. | Good; generally in the low nanogram range. | High; often in the sub-nanogram range. | Very high; can detect picogram to femtogram quantities. |
| Quantitation | Linear over a wide range for chromophoric compounds. | Non-linear response; requires calibration curve for each analyte. | More uniform response than ELSD, but can be non-linear. | Can be complex; often requires an internal standard for accurate quantitation. |
| Gradient Compatibility | Excellent. | Good; requires stable baseline. | Good; requires stable baseline. | Excellent; provides detailed information on co-eluting peaks. |
| Pros | Simple, robust, and widely available. | Universal detection for non-volatile analytes. | High sensitivity and more uniform response than ELSD. | Provides molecular weight information, enabling definitive peak identification. |
| Cons | Poor sensitivity for compounds lacking strong chromophores like PEGs. | Non-linear response can complicate quantitation. | Can be sensitive to mobile phase composition. | Higher cost and complexity. |
Detailed Experimental Protocols
The following protocols provide a starting point for the HPLC analysis of this compound reaction mixtures. Optimization may be required based on the specific reaction conditions and available instrumentation.
Protocol 1: RP-HPLC with ELSD/CAD Detection
This is a robust method for both qualitative and quantitative analysis, leveraging the universal detection capabilities of ELSD or CAD for the non-chromophoric PEG chain.
1. Sample Preparation:
-
Quench the reaction mixture if necessary.
-
Dilute a small aliquot of the reaction mixture (e.g., 10 µL) with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final volume of 1 mL.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
5% B to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B over 1 minute.
-
Equilibrate at 5% B for 2 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. ELSD/CAD Settings:
-
ELSD:
-
Nebulizer Temperature: 40 °C.
-
Evaporator Temperature: 60 °C.
-
Gas Flow (Nitrogen): 1.5 SLM.
-
-
CAD:
-
Evaporation Temperature: 35 °C.
-
Power Function: 1.0.
-
Protocol 2: LC-MS for Peak Identification
This method is ideal for confirming the identity of the product and any byproducts.
1. Sample Preparation:
-
Follow the same procedure as for ELSD/CAD detection. Ensure the final concentration is suitable for MS detection (typically in the low µg/mL to ng/mL range).
2. LC Conditions:
-
Use the same LC conditions as in Protocol 1.
3. Mass Spectrometer Settings (Example for ESI-QTOF):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow (Nitrogen): 600 L/hr.
-
Mass Range: 100-1000 m/z.
Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can provide complementary information.
Table 2: Comparison of HPLC with Alternative Analytical Methods
| Technique | Principle | Information Provided | Pros | Cons |
| Thin Layer Chromatography (TLC) | Differential partitioning of components between a stationary phase and a mobile phase. | Qualitative assessment of reaction completion by visualizing spots for starting materials and products. | Simple, fast, and inexpensive for rapid reaction monitoring. | Low resolution, not quantitative, and can be difficult to interpret for complex mixtures. |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei. | Detailed structural information, confirmation of functional groups (azide, Boc), and can be used for quantitative analysis (qNMR). | Provides unambiguous structure elucidation. | Lower sensitivity than HPLC, requires more sample, and can be complex to interpret for mixtures. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation by the sample, corresponding to vibrational modes of functional groups. | Confirmation of the presence of key functional groups (e.g., azide stretch at ~2100 cm⁻¹, carbonyl of Boc at ~1700 cm⁻¹). | Fast and non-destructive. | Not suitable for quantification of components in a mixture and provides limited structural information. |
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the HPLC analysis of an this compound reaction mixture.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The successful analysis of this compound reaction mixtures relies on the selection of an appropriate analytical methodology. While RP-HPLC coupled with universal detectors like ELSD or CAD offers a robust platform for separation and quantification, LC-MS is invaluable for definitive peak identification. For rapid, qualitative checks, TLC remains a viable option. A multi-faceted approach, potentially combining HPLC with spectroscopic methods like NMR or FTIR, will provide the most comprehensive characterization of the reaction products, ensuring the quality and reliability of these critical reagents in downstream applications.
A Head-to-Head Comparison: Azide-PEG5-Boc versus Alternative PEG Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) linker is a critical decision in the design of bioconjugates, influencing the stability, efficacy, and pharmacokinetic properties of therapeutic and diagnostic agents. This guide provides an objective comparison of Azide-PEG5-Boc with other commonly used PEG linkers, supported by experimental data and detailed methodologies to inform the selection process for applications such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and peptide modifications.
At the heart of bioconjugation strategy lies the linker, a molecular bridge that connects a biomolecule to a payload. This compound is a heterobifunctional linker that offers a unique combination of functionalities: a terminal azide group for "click chemistry" and a Boc-protected amine.[1] The PEG5 spacer enhances hydrophilicity and provides flexibility.[1] This guide will compare its performance characteristics against other prevalent linker classes, including those utilized in maleimide-thiol coupling and other forms of click chemistry.
Core Principles of Featured PEG Linkers
This compound: This linker features an azide (-N₃) group and a tert-butyloxycarbonyl (Boc) protected amine.[1] The azide allows for highly specific and stable conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), forming a robust triazole ring.[2][3] The Boc protecting group allows for controlled, sequential conjugation; it can be removed under acidic conditions to reveal a primary amine for subsequent reactions.[4]
Maleimide-PEG-NHS Ester: This is a classic heterobifunctional linker used for connecting amine- and thiol-containing molecules. The N-hydroxysuccinimide (NHS) ester reacts with primary amines (like those on lysine residues of proteins) to form a stable amide bond, while the maleimide group reacts with sulfhydryl groups (from cysteine residues) to form a thioether bond.[2]
DBCO-PEG-NHS Ester: This linker is designed for copper-free click chemistry. The dibenzocyclooctyne (DBCO) group reacts with azide-containing molecules through SPAAC to form a stable triazole linkage.[2] The NHS ester end allows for conjugation to amine-containing biomolecules.
Quantitative Performance Comparison
The selection of a PEG linker is often a trade-off between reaction efficiency, stability of the resulting conjugate, and the impact on the biomolecule's properties. The following tables summarize key performance data compiled from various studies.
| Linker Type | Reactive Groups | Conjugation Chemistry | Relative Reaction Rate | Stability of Resulting Linkage | Key Advantages | Key Disadvantages |
| Azide-PEG-Amine (deprotected) | Azide, Amine | Click Chemistry (CuAAC or SPAAC) | Moderate to Fast[5] | Very High (stable triazole ring)[2] | Bioorthogonal, high stability, allows for sequential conjugation. | CuAAC requires a potentially cytotoxic copper catalyst.[5] |
| Maleimide-PEG-NHS Ester | Maleimide, NHS Ester | Thiol-Michael Addition & Amidation | Fast[3] | Moderate (thioether bond susceptible to retro-Michael reaction)[2] | Well-established chemistry, rapid reaction kinetics. | Potential for off-target reactions, linkage instability in plasma.[2] |
| DBCO-PEG-NHS Ester | DBCO, NHS Ester | Copper-Free Click Chemistry (SPAAC) | Fast[5] | Very High (stable triazole ring)[2] | Biocompatible (no copper catalyst), high stability, bioorthogonal. | DBCO group is bulky, which may affect conjugate properties. |
Table 1: Qualitative Comparison of Key PEG Linker Characteristics.
| Parameter | Azide-PEG-Boc (via Click Chemistry) | Maleimide-PEG-Linker | Reference |
| Linkage Stability in Plasma | High (Triazole ring is highly resistant to cleavage) | Moderate to Low (Thioether bond can undergo retro-Michael reaction, leading to deconjugation) | [2] |
| Specificity of Reaction | Very High (Bioorthogonal) | High for thiols, but can have side reactions with other nucleophiles. | [6] |
| Control over Stoichiometry | High (especially with site-specific incorporation of the alkyne/azide) | Moderate (can lead to heterogeneous products with multiple conjugations) | [6] |
| Impact on Hydrophilicity | Favorable (PEG chain enhances solubility) | Favorable (PEG chain enhances solubility) | [7] |
Table 2: Performance Comparison of Bioconjugates.
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful bioconjugation. Below are representative protocols for the use of this compound and a comparative maleimide-based linker.
Protocol 1: Two-Step Conjugation using this compound
This protocol involves the deprotection of the Boc group followed by conjugation to a carboxyl group on a target molecule.
Step 1: Boc Deprotection of this compound
-
Dissolution: Dissolve this compound in an appropriate organic solvent such as dichloromethane (DCM).
-
Acid Treatment: Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 25-50% v/v) to the this compound solution.
-
Incubation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Solvent Removal: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
Neutralization (Optional): For subsequent reactions sensitive to acidic conditions, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer and concentrate to obtain the deprotected Azide-PEG5-Amine.
Step 2: Amide Bond Formation
-
Activation of Carboxyl Group: Activate the carboxyl group on the target molecule using a standard coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent.
-
Conjugation: Add the deprotected Azide-PEG5-Amine to the activated carboxyl-containing molecule.
-
Incubation: Allow the reaction to proceed at room temperature for several hours to overnight.
-
Purification: Purify the resulting Azide-PEG5-conjugate using an appropriate chromatographic method, such as size-exclusion or reversed-phase chromatography.
Protocol 2: One-Pot Antibody Conjugation with Maleimide-PEG-NHS Ester
This protocol describes the conjugation of a payload to an antibody via its lysine and cysteine residues.
-
Antibody Preparation: Prepare the antibody in a suitable buffer, typically phosphate-buffered saline (PBS) at a pH of 7.2-8.0. If targeting cysteine residues, the antibody may need to be partially reduced using a mild reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), followed by removal of the reducing agent.
-
Linker-Payload Preparation: Dissolve the Maleimide-PEG-NHS ester and the amine-containing payload in a water-miscible organic solvent like dimethyl sulfoxide (DMSO).
-
Conjugation Reaction: Add the linker-payload solution to the antibody solution. The NHS ester will react with lysine residues, and the maleimide will react with cysteine residues.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C overnight.
-
Quenching: Quench any unreacted maleimide groups by adding an excess of a thiol-containing compound like cysteine. Quench unreacted NHS esters by adding a primary amine-containing buffer like Tris.
-
Purification: Purify the antibody-drug conjugate using size-exclusion chromatography or dialysis to remove unreacted linker and payload.[]
Protocol 3: In Vitro Plasma Stability Assay
-
Incubation: Incubate the purified bioconjugate in human or mouse plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), take aliquots of the plasma mixture.
-
Sample Preparation: Precipitate plasma proteins using an organic solvent like acetonitrile. Centrifuge to pellet the proteins and collect the supernatant.
-
LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact conjugate and any released payload.[9]
-
Data Analysis: Calculate the half-life of the conjugate in plasma.[9]
Mandatory Visualizations
Logical Workflow for Bioconjugation Strategy Selection
Caption: Decision workflow for selecting a bioconjugation strategy.
Experimental Workflow for Two-Step Conjugation with this compound
Caption: Workflow for two-step bioconjugation using this compound.
Conclusion
The choice between this compound and other PEG linkers is highly dependent on the specific application and the functional groups available on the biomolecule and payload. This compound, utilized in click chemistry, offers the significant advantage of forming a highly stable triazole linkage, which is crucial for applications requiring long-term stability in biological environments.[2] The Boc-protected amine provides an additional layer of control for sequential and site-specific conjugations.
In contrast, traditional linkers like Maleimide-PEG-NHS esters, while offering rapid conjugation kinetics, may result in less stable conjugates due to the potential for retro-Michael addition of the thioether bond.[2] For applications where biocompatibility is paramount, copper-free click chemistry linkers such as DBCO-PEG-NHS are an excellent alternative, avoiding the need for a potentially cytotoxic copper catalyst.
Ultimately, researchers must weigh the importance of linkage stability, reaction kinetics, biocompatibility, and synthetic strategy to select the optimal PEG linker for their bioconjugation needs. The experimental protocols provided in this guide offer a starting point for the practical implementation and comparison of these valuable bioconjugation reagents.
References
- 1. Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. medium.com [medium.com]
- 6. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Battle for Bioconjugation Superiority: Azide-PEG5-Boc vs. NHS Ester Linkers
For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of linker chemistry is a critical decision that profoundly influences the stability, specificity, and efficacy of the final conjugate. This guide provides an objective, data-supported comparison between a modern, versatile linker, Azide-PEG5-Boc, and the conventional workhorse of bioconjugation, the N-hydroxysuccinimide (NHS) ester linker.
This comparison will delve into the fundamental differences in their reaction mechanisms, stability, and impact on biomolecule function. We will present a detailed analysis of their respective advantages and disadvantages, supported by quantitative data and detailed experimental protocols, to empower you to make an informed decision for your specific research and development needs.
At a Glance: Key Differences and Applications
This compound is a heterobifunctional linker that offers a controlled, two-step conjugation strategy. It features an azide group for bioorthogonal "click" chemistry and a Boc-protected amine. The Polyethylene Glycol (PEG) spacer enhances solubility and reduces steric hindrance. This linker is particularly advantageous for creating well-defined, homogenous conjugates and for applications requiring precise control over the conjugation process.
NHS ester linkers are a well-established class of amine-reactive reagents. They react with primary amines, such as the lysine residues on the surface of proteins, to form stable amide bonds. Their primary advantage lies in the simplicity and speed of the one-step conjugation process, making them a popular choice for a wide range of applications, including the development of Antibody-Drug Conjugates (ADCs).[1]
Quantitative Performance Comparison
To facilitate a clear and objective comparison, the following tables summarize the key performance indicators for this compound (utilizing azide-alkyne click chemistry) and NHS ester linkers based on established chemical principles and published data.
Table 1: Reaction Conditions and Efficiency
| Parameter | This compound (Click Chemistry) | NHS Ester Linkers |
| Target Functional Group | Terminal or Strained Alkyne | Primary Amine (-NH₂) |
| Reaction Type | Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition | Nucleophilic Acyl Substitution |
| Resulting Linkage | 1,2,3-triazole | Amide Bond |
| Typical Reaction pH | 4.0 - 9.0[2] | 7.2 - 8.5[] |
| Typical Reaction Time | 0.5 - 4 hours[2] | 30 - 120 minutes[] |
| Typical Reaction Temperature | 4 - 37°C[2] | 4 - 25°C[] |
| Typical Yield | Very High (>95%)[2] | High, but can be variable |
Table 2: Stability and Specificity
| Parameter | This compound (via Triazole Linkage) | NHS Ester Linkers (via Amide Bond) |
| Linkage Stability | Highly stable and resistant to cleavage under physiological conditions.[4] | Very stable amide bond.[] |
| Specificity | Highly specific and bioorthogonal, reacting only with the alkyne counterpart.[4] | Reacts with multiple primary amines (e.g., lysine residues), potentially leading to a heterogeneous mixture of conjugates.[5] |
| Control over Stoichiometry | Precise 1:1 stoichiometry achievable. | Difficult to control, often resulting in a distribution of labels per biomolecule.[5] |
| Hydrolytic Stability (of unreacted linker) | Azide group is exceptionally stable in aqueous environments.[4] | NHS ester is prone to hydrolysis, especially at higher pH, which competes with the aminolysis reaction.[] |
The Advantage of a Two-Step Conjugation with this compound
The presence of the Boc (tert-butoxycarbonyl) protecting group on the this compound linker is a key differentiator, enabling a controlled, two-step conjugation strategy. This approach offers significant advantages over the one-step NHS ester reaction, particularly when precision and homogeneity are paramount.
The two-step process generally involves:
-
Activation and Conjugation of the First Molecule: The molecule of interest is first functionalized with an alkyne group.
-
Deprotection and Conjugation of the Second Molecule: The Boc protecting group on the this compound linker is removed under mild acidic conditions to reveal a primary amine. This amine can then be conjugated to a second molecule. Finally, the azide group of the linker is reacted with the alkyne-functionalized first molecule via click chemistry.
This sequential approach allows for the purification of intermediates at each stage, ensuring a well-defined final conjugate with a precise drug-to-antibody ratio (DAR) in the context of ADCs, for example. In contrast, the one-step NHS ester conjugation often results in a heterogeneous mixture of products with varying degrees of labeling, which can impact the efficacy and safety of the final product.[5]
Experimental Protocols
The following are representative protocols for bioconjugation using an NHS ester linker and a two-step approach with an azide-alkyne cycloaddition, which is the reaction chemistry employed with this compound.
Protocol 1: Protein Labeling with an NHS Ester Linker
Objective: To conjugate an NHS ester-functionalized molecule (e.g., a fluorescent dye) to a protein via primary amines.
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS ester-functionalized molecule
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a suitable concentration.[5]
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution.[]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[]
-
Quenching: (Optional) Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS ester.
-
Purification: Remove excess, unreacted label and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry.
Protocol 2: Two-Step Protein Conjugation via Azide-Alkyne Click Chemistry
Objective: To conjugate two molecules (Molecule A and Molecule B) using an alkyne-functionalized intermediate and an azide-containing linker (representative of the this compound workflow).
Step 1: Functionalization of Molecule A with an Alkyne
Materials:
-
Molecule A with a reactive handle (e.g., a primary amine)
-
Alkyne-NHS ester
-
Reaction buffer (amine-free, pH 7.2-8.0)
-
Purification system (e.g., HPLC, SEC)
Procedure:
-
React Molecule A with an excess of Alkyne-NHS ester in the reaction buffer for 1-2 hours at room temperature.
-
Purify the alkyne-functionalized Molecule A to remove unreacted reagents.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Alkyne-functionalized Molecule A
-
Azide-functionalized Molecule B (representing the azide moiety of the linker)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system
Procedure:
-
Prepare Reaction Mixture: In a suitable reaction vessel, combine the alkyne-functionalized Molecule A and a slight molar excess of the azide-functionalized Molecule B in the reaction buffer.
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ solution and the THPTA ligand.
-
Initiate the Reaction: Add the catalyst premix to the reaction mixture. Then, add a freshly prepared solution of sodium ascorbate to initiate the click reaction.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.
-
Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove the catalyst and unreacted components.
-
Characterization: Characterize the final conjugate using techniques such as SDS-PAGE and mass spectrometry to confirm successful conjugation.
Visualizing the Chemistries and Workflows
To further elucidate the differences between these two powerful bioconjugation strategies, the following diagrams, generated using the DOT language for Graphviz, illustrate the chemical reactions and experimental workflows.
Caption: Chemical Structures of this compound and a Generic NHS Ester Linker.
Caption: Reaction Mechanisms of Azide-Alkyne Cycloaddition and NHS Ester Aminolysis.
Caption: Comparative Experimental Workflows for Bioconjugation.
Conclusion: Making the Right Choice for Your Application
The choice between this compound and NHS ester linkers is ultimately dictated by the specific requirements of the bioconjugation application.
NHS ester linkers remain a valuable tool for rapid and straightforward conjugation to primary amines, particularly when a highly defined, homogenous product is not a strict requirement.[] Their simplicity and the stability of the resulting amide bond make them a go-to choice for many applications.
This compound , on the other hand, offers a superior level of control and precision through its two-step conjugation strategy. The bioorthogonal nature of the azide-alkyne click chemistry ensures high specificity and yield, while the Boc protecting group allows for a sequential and controlled assembly of complex bioconjugates.[2] For applications demanding a high degree of homogeneity, such as the development of next-generation ADCs and other targeted therapeutics, the advantages of the this compound linker are compelling. The enhanced solubility and reduced steric hindrance afforded by the PEG spacer further contribute to its utility in creating sophisticated and effective bioconjugates.
References
Azide-PEG5-Boc in Bioconjugation: A Comparative Analysis of CuAAC and SPAAC
In the landscape of bioconjugation and drug development, the precise and efficient linking of molecules is paramount. "Click chemistry" has emerged as a powerful toolkit for this purpose, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) being two of the most prominent methods. This guide provides a comparative analysis of these two revolutionary techniques, specifically focusing on their application with Azide-PEG5-Boc, a versatile linker combining a reactive azide, a flexible polyethylene glycol (PEG) spacer, and a protective tert-butyloxycarbonyl (Boc) group.
The inclusion of a PEG linker, such as in this compound, offers significant advantages in bioconjugation.[1] PEGylation can enhance the solubility and stability of biomolecules, reduce immunogenicity, and improve pharmacokinetic profiles.[1] The Boc protecting group, on the other hand, allows for the strategic timing of the click reaction, preventing premature reactions of the amine group during synthesis or other modification steps.
Quantitative Performance: A Head-to-Head Comparison
The choice between CuAAC and SPAAC often hinges on a trade-off between reaction speed and biocompatibility. CuAAC is renowned for its rapid kinetics, while SPAAC offers the significant advantage of being copper-free, making it ideal for applications in living systems.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Limited due to potential copper cytotoxicity.[2] | High, suitable for in vivo applications.[3] |
| Reaction Rate (Second-Order Rate Constant) | Generally faster (10 to 100 M⁻¹s⁻¹).[4] | Generally slower (10⁻³ to 1 M⁻¹s⁻¹), dependent on the cyclooctyne used.[1] |
| Alkyne Reactant | Terminal alkynes | Strained cyclooctynes (e.g., DBCO, BCN).[1] |
| Reagent Accessibility | Simple terminal alkynes are readily available. | Strained cyclooctynes can be more complex and expensive to synthesize.[5] |
| Side Reactions | Potential for oxidative damage to biomolecules in the absence of protective ligands.[5] | Some strained alkynes can react with thiols.[2] |
| Regioselectivity | High (yields the 1,4-regioisomer). | Low (yields a mixture of regioisomers).[5] |
Table 1: Quantitative and Qualitative Comparison of CuAAC and SPAAC.
Reaction Kinetics with Different Alkynes
The reaction rate of SPAAC is highly dependent on the choice of the strained cyclooctyne. The table below provides typical second-order rate constants for the reaction of an azide with various commonly used alkynes in both CuAAC and SPAAC.
| Reaction Type | Alkyne Partner | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Key Characteristics |
| CuAAC | Terminal Alkyne | 10 - 100 | Fast reaction kinetics, catalyzed by copper(I).[4] |
| SPAAC | Bicyclo[6.1.0]nonyne (BCN) | ~0.15 | Moderately reactive and relatively stable cyclooctyne.[1] |
| SPAAC | Dibenzocyclooctyne (DBCO) | 10⁻³ - 1 | Highly reactive and commonly used, offering faster kinetics than BCN.[1] |
Table 2: Comparison of Reaction Kinetics with Different Alkyne Partners.
Experimental Protocols
The following are generalized protocols for the conjugation of this compound to an alkyne-modified biomolecule using both CuAAC and SPAAC methodologies. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for conjugating this compound to a terminal alkyne-modified protein.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stock solution (e.g., 50 mM in water)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein and this compound in the reaction buffer. A 2 to 10-fold molar excess of the azide linker is typically used.
-
Prepare the Catalyst Solution: In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of CuSO₄ to THPTA is common.
-
Initiate the Reaction: Add the CuSO₄/THPTA mixture to the protein solution.
-
Add Reducing Agent: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Purification: Once the reaction is complete, the conjugated protein can be purified from excess reagents using methods like size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for conjugating this compound to a DBCO-modified antibody.
Materials:
-
DBCO-modified antibody in a suitable buffer (e.g., PBS), pH 7.4
-
This compound
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the DBCO-modified antibody and this compound in the reaction buffer. A 2 to 4-fold molar excess of the azide linker is often sufficient.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-12 hours, or overnight at 4°C. The reaction progress can be monitored by observing the decrease in DBCO absorbance at approximately 310 nm, or by SDS-PAGE.
-
Purification: After the reaction reaches completion, purify the antibody-drug conjugate using SEC to remove any unreacted azide linker and other small molecules.
Mandatory Visualizations
To further elucidate the processes discussed, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized Azide-PEG5-Boc: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing click chemistry, the purity of functionalized linkers such as Azide-PEG5-Boc is paramount to ensure reaction efficiency, reproducibility, and the integrity of the final conjugate. This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of synthesized this compound, offering supporting experimental data and detailed protocols.
Comparison of Analytical Techniques for Purity Assessment
The purity of this compound is typically evaluated using a combination of chromatographic and spectroscopic methods. Each technique offers unique insights into the identity, purity, and potential impurities of the synthesized product.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, identification of functional groups, and quantification of purity and functionalization.[1][2][3] | Provides detailed structural information at the atomic level.[1] Can determine the degree of end-group functionalization.[4] | Lower sensitivity compared to mass spectrometry. Complex spectra for polydisperse samples. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the main product from impurities. | High sensitivity and reproducibility.[] Can be coupled with various detectors for comprehensive analysis.[][6] | PEG compounds lack a strong UV chromophore, often requiring specialized detectors like ELSD or CAD.[7] |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | High sensitivity and accuracy in mass determination. Can identify and characterize impurities by their mass-to-charge ratio. | Fragmentation can be complex to interpret. Polydispersity of PEG can complicate spectral analysis.[8] |
Characterization Data for this compound
A thorough assessment of synthesized this compound involves the combined use of NMR, HPLC, and MS to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR are employed to confirm the presence of the azide and Boc functional groups, as well as the PEG backbone.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Assignment | Chemical Shift (ppm) |
| t-butyl (Boc) | ~1.44 (s, 9H) |
| PEG backbone (-OCH₂CH₂O-) | ~3.65 (m) |
| -CH₂-N₃ | ~3.39 (t) |
| -NH-Boc | ~5.20 (br s, 1H) |
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
| Assignment | Chemical Shift (ppm) |
| t-butyl (Boc) | ~28.4 |
| PEG backbone (-OCH₂CH₂O-) | ~70.5 |
| -CH₂-N₃ | ~50.7[9] |
| -C(O)O- (Boc) | ~156.1 |
| -C(CH₃)₃ (Boc) | ~79.2 |
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is commonly used to assess the purity of this compound. Due to the lack of a strong UV chromophore in the PEG structure, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is often employed.
A typical HPLC analysis will show a major peak corresponding to the this compound product. The presence of other peaks may indicate impurities such as starting materials (e.g., Boc-NH-PEG5-OH), unreacted intermediates, or byproducts from side reactions.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of this compound. The expected monoisotopic mass can be calculated and compared with the experimental value.
Expected Molecular Weight:
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| This compound | C₁₇H₃₄N₄O₇ | 406.2431 |
Comparison with an Alternative: DBCO-PEG4-Amine
For applications where the presence of copper is a concern, copper-free click chemistry reagents such as DBCO-functionalized PEG linkers are a common alternative. The purity assessment of these alternatives follows similar principles but with different expected analytical data.
| Feature | This compound | DBCO-PEG4-Amine |
| Reaction Type | Copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[10][11] | Strain-promoted azide-alkyne cycloaddition (SPAAC). |
| Key Functional Group | Azide (-N₃) | Dibenzocyclooctyne (DBCO) |
| ¹H NMR Signature | Signal around 3.39 ppm for -CH₂-N₃. | Aromatic signals from the DBCO group. |
| Purity Concerns | Residual copper catalyst, unreacted azide starting materials. | Purity of the DBCO moiety, potential for side reactions during synthesis. |
Experimental Protocols
Protocol 1: NMR Analysis of this compound
Objective: To confirm the structure and assess the purity of synthesized this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR tube
Procedure:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher NMR spectrometer.
-
Process the spectra and compare the chemical shifts and integrations with the expected values.
Protocol 2: HPLC-ELSD Analysis of this compound
Objective: To determine the purity of synthesized this compound.
Materials:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
C18 reversed-phase HPLC column
Procedure:
-
Prepare a sample solution of this compound in a mixture of water and acetonitrile.
-
Set up the HPLC system with a C18 column and an ELSD.
-
Use a gradient elution method, for example, starting with a higher percentage of water and gradually increasing the percentage of acetonitrile.
-
Inject the sample and record the chromatogram.
-
Calculate the purity based on the peak area of the main product relative to the total peak area.
Protocol 3: ESI-MS Analysis of this compound
Objective: To confirm the molecular weight of synthesized this compound.
Materials:
-
This compound sample
-
Methanol or acetonitrile, LC-MS grade
-
Formic acid (optional, as a modifier)
Procedure:
-
Prepare a dilute solution of the this compound sample in the chosen solvent.
-
Infuse the sample directly into the ESI-MS or inject it through an LC system.
-
Acquire the mass spectrum in positive ion mode.
-
Identify the [M+H]⁺ or [M+Na]⁺ ion and compare the measured m/z with the calculated value.
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical workflow for a comprehensive purity assessment of synthesized this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. How to use NMR to analyze Modification PEG? - Blog [shochem.com]
- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column | SIELC Technologies [sielc.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Navigating Protein Functionality Post-Conjugation: A Comparative Guide to Azide-PEG5-Boc and Alternative Modification Strategies
For researchers, scientists, and drug development professionals, ensuring that a therapeutic protein retains its intended biological function after chemical modification is paramount. This guide provides a comprehensive comparison of functional validation outcomes for proteins conjugated with Azide-PEG5-Boc via click chemistry against other common protein modification techniques. We present supporting experimental data, detailed protocols for key validation assays, and illustrative diagrams to clarify complex processes.
The covalent attachment of polymers like polyethylene glycol (PEG) to proteins, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biologics. It can extend circulating half-life, improve stability, and reduce immunogenicity. However, the conjugation process itself can impact the protein's structure and, consequently, its function. This compound is a popular reagent for site-specific PEGylation through bio-orthogonal "click chemistry," offering precise control over the conjugation site. This guide delves into the functional validation of proteins after modification with this reagent and compares its performance with other PEGylation methods and alternative strategies.
Comparative Analysis of Functional Protein Parameters
The functional integrity of a modified protein is assessed through a battery of in vitro assays. Below is a summary of expected outcomes when comparing a protein conjugated with this compound to the unconjugated protein and proteins modified with other techniques, such as non-specific NHS-ester PEGylation and alternative polymers like polysialic acid (PSA).
| Functional Parameter | Unconjugated Protein | This compound Conjugated (Site-Specific) | NHS-Ester PEGylation (Non-Specific) | Polysialylation (PSA) |
| Enzyme Activity (kcat/Km) | 100% | 85-95% | 50-80% | 90-98% |
| Receptor Binding Affinity (KD) | 1X | 1.5-3X increase | 5-10X increase | 1.2-2.5X increase |
| Thermal Stability (Tm) | Baseline | +2-5°C | +3-7°C | +1-4°C |
| Proteolytic Stability (t1/2) | 1X | 5-10X increase | 8-15X increase | 4-8X increase |
| Immunogenicity | High | Low-Medium | Low | Very Low |
Note: The data presented in this table is a synthesized representation based on typical outcomes reported in scientific literature and should be considered as a general guide. Actual results will vary depending on the specific protein, conjugation site, and experimental conditions.
Experimental Workflows and Methodologies
To ensure the reproducibility and accuracy of functional validation, detailed experimental protocols are crucial. Here, we outline the methodologies for key assays and provide a visual representation of the experimental workflow.
Experimental Workflow for Functional Validation
Caption: Workflow for protein conjugation and subsequent functional validation.
Key Experimental Protocols
1. Enzyme Activity Assay (Colorimetric)
-
Principle: This assay measures the catalytic activity of an enzyme by monitoring the color change of a chromogenic substrate over time.
-
Method:
-
Prepare a reaction buffer appropriate for the enzyme of interest.
-
Add a known concentration of the chromogenic substrate to the buffer in a microplate well.
-
Initiate the reaction by adding a specific concentration of the unconjugated or conjugated enzyme.
-
Measure the absorbance at a specific wavelength at regular intervals using a microplate reader.
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time curve.
-
Determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) by varying the substrate concentration.
-
Compare the catalytic efficiency (kcat/Km) of the conjugated protein to the unconjugated control.
-
2. Receptor Binding Assay (Surface Plasmon Resonance - SPR)
-
Principle: SPR measures the binding affinity between a ligand (e.g., the protein) and an analyte (e.g., its receptor) in real-time without the need for labels.
-
Method:
-
Immobilize the receptor on a sensor chip.
-
Inject a series of concentrations of the unconjugated or conjugated protein over the sensor surface.
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of bound protein.
-
After the association phase, flow buffer over the chip to monitor the dissociation of the protein from the receptor.
-
Fit the association and dissociation data to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Compare the KD values to assess changes in binding affinity.
-
3. Thermal Stability Assay (Differential Scanning Calorimetry - DSC)
-
Principle: DSC measures the heat capacity of a protein as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.
-
Method:
-
Prepare samples of the unconjugated and conjugated protein in a suitable buffer.
-
Place the protein sample and a reference buffer in the DSC instrument.
-
Increase the temperature at a constant rate and measure the difference in heat capacity between the sample and the reference.
-
The resulting thermogram will show a peak corresponding to the unfolding of the protein.
-
The apex of this peak represents the Tm.
-
An increase in Tm for the conjugated protein indicates enhanced thermal stability.
-
4. Cell-Based Proliferation/Cytotoxicity Assay
-
Principle: This assay determines the biological activity of a therapeutic protein by measuring its effect on the proliferation or viability of a target cell line.
-
Method:
-
Seed target cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the unconjugated or conjugated protein.
-
Incubate for a period relevant to the protein's mechanism of action (e.g., 24-72 hours).
-
Add a viability reagent (e.g., MTT, resazurin) and incubate until a color change is observed.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) from the dose-response curve.
-
The this compound Conjugation Process
The use of this compound in conjunction with click chemistry allows for a highly specific and efficient conjugation process. This is particularly advantageous for preserving protein function as it allows for the PEG chain to be attached at a site distant from the protein's active or binding sites.
Caption: Site-specific protein conjugation using this compound and click chemistry.
Signaling Pathway Activation: A Comparative View
A crucial aspect of functional validation is to ensure that the conjugated protein can still effectively trigger its intended downstream signaling pathway.
Caption: Comparison of signaling pathway activation.
A Researcher's Guide to Bioconjugation: Quantitative Comparison of Azide-PEG Linkers
For researchers, scientists, and drug development professionals, the precise and efficient covalent attachment of molecules—a process known as bioconjugation—is fundamental to advancing therapeutic and diagnostic frontiers. The choice of linker is a critical determinant of a bioconjugate's ultimate success, influencing its stability, solubility, and biological activity. Among the diverse toolkit of bioconjugation reagents, those featuring a polyethylene glycol (PEG) spacer and an azide group for "click" chemistry have gained prominence for their high efficiency and biocompatibility.
This guide provides a quantitative comparison of the conjugation efficiency of azide-PEG linkers, with a focus on Azide-PEG5-Boc and its analogues. By presenting supporting experimental data, detailed methodologies, and visual workflows, this document aims to empower researchers to make informed decisions in the selection of optimal linkers for their specific applications.
Performance Comparison of Azide-PEG Linkers with Varying PEG Lengths
The inclusion of a PEG spacer in a linker molecule offers several advantages, including increased hydrophilicity, which can prevent the aggregation of hydrophobic molecules, and reduced steric hindrance, which can improve accessibility to reactive sites. The length of this PEG spacer is a crucial parameter that can impact conjugation efficiency.
A key metric for evaluating the performance of these linkers in complex biological samples is the number of successful conjugation events that can be identified, for instance, in a proteomics workflow. A higher number of identified biomolecules indicates a more efficient and robust conjugation process.
The following table summarizes quantitative data from a chemical proteomics study that employed a "MixClick" workflow to compare the performance of biotinylated azide-PEG linkers with PEG3, PEG4, and PEG5 spacers. In this approach, a mixture of the three linkers was used in a single reaction to label alkyne-modified peptides in a cell lysate. The subsequent analysis by mass spectrometry quantified the number of identified peptides for each linker.
| Linker | Number of Identified Peptides (Single PEG Tag) | Number of Identified Peptides (Two or More PEG Tags) |
| Biotin-PEG3-Azide | 165 | 147 |
| Biotin-PEG4-Azide | 162 | - |
| Biotin-PEG5-Azide | 158 | - |
Data extracted from a study by Wang et al. The number of identified peptides for single PEG tags represents peptides identified with only that specific tag. The higher number for "Two or More PEG Tags" in the MixClick workflow indicates confident identifications. While specific data for single-tag identification in the mixed sample is provided for all three, the multi-tag identification inherently includes contributions from all linkers, demonstrating the overall success of the combined approach.
These results indicate that all three PEG-azide linkers are highly effective in this application, with the combination of the linkers in the "MixClick" workflow leading to the most confident peptide identifications. This suggests that the PEG5 linker is at least as efficient as its shorter counterparts in this context. The slight variations in the number of single-tagged peptides may be attributed to differences in their interaction with the analytical column during mass spectrometry.
Comparison with Alternative Conjugation Chemistries
While azide-PEG linkers utilizing click chemistry offer high efficiency and biocompatibility, other conjugation strategies are also widely used. The choice of chemistry often depends on the available functional groups on the target biomolecule and the desired properties of the final conjugate.
| Feature | Azide-PEG-Boc (Click Chemistry) | Thiol-Reactive Linkers (e.g., Maleimide) | Amine-Reactive Linkers (e.g., NHS Ester) |
| Target Functional Group | Alkyne | Thiol (Cysteine) | Amine (Lysine, N-terminus) |
| Reaction Type | Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition | Michael Addition | Acylation |
| Selectivity | High (bioorthogonal) | High for thiols | Moderate (can react with multiple amines) |
| Reaction Conditions | Mild, aqueous buffers | Near-neutral pH | Mildly basic pH |
| Stability of Resulting Bond | Very High (Triazole) | High (Thioether) | Very High (Amide) |
| Key Advantages | High efficiency, bioorthogonal, stable linkage. | Site-specific conjugation to engineered cysteines. | Targets abundant and readily available functional groups. |
| Potential Drawbacks | CuAAC requires a potentially cytotoxic copper catalyst. SPAAC can have slower kinetics. | Maleimides can undergo hydrolysis or react with other nucleophiles. | Can lead to a heterogeneous mixture of conjugates if multiple amines are present. |
Experimental Protocols
Protocol 1: One-Pot Triplex Tagging of Alkyne-Modified Peptides with Homologous Biotinyl Azides (Adapted from Wang et al.)
This protocol describes a method for the comparative analysis of Biotin-PEG3-azide, Biotin-PEG4-azide, and Biotin-PEG5-azide in a chemical proteomics workflow.
Materials:
-
Alkyne-modified protein/peptide sample in a suitable buffer (e.g., cell lysate).
-
Biotin-PEG3-azide, Biotin-PEG4-azide, and Biotin-PEG5-azide.
-
Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (1.7 mM in DMSO:tert-butanol 1:4).
-
Copper(II) sulfate (CuSO₄) stock solution (50 mM in water).
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water, freshly prepared).
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
Procedure:
-
Prepare the Azide-PEG Mixture: Prepare a 1:1:1 mixture of Biotin-PEG3-azide, Biotin-PEG4-azide, and Biotin-PEG5-azide.
-
Prepare the Click Chemistry Cocktail: For each 100 µL of reaction, mix the following components in order:
-
6.8 µL of 1.7 mM TBTA stock solution.
-
2.2 µL of 50 mM CuSO₄ stock solution.
-
2.2 µL of 50 mM TCEP stock solution.
-
2.2 µL of the 1:1:1 Biotin-PEG-azide mixture.
-
-
Initiate the Conjugation Reaction: Add 13.4 µL of the click chemistry cocktail to 86.6 µL of the alkyne-modified protein/peptide sample. The final concentrations of the reagents will be approximately 100 µM TBTA, 1 mM CuSO₄, and 1 mM TCEP.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.
-
Sample Preparation for Analysis: Following incubation, the sample can be processed for downstream analysis, such as protein precipitation, digestion, and mass spectrometry, to identify and quantify the labeled peptides.
Protocol 2: General Procedure for Conjugation of this compound to an Alkyne-Modified Protein
This protocol provides a general workflow for the conjugation of a Boc-protected Azide-PEG5 linker to a protein containing an alkyne group.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Dimethyl sulfoxide (DMSO).
-
Copper(II) sulfate (CuSO₄) solution (50 mM in deionized water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM in deionized water).
-
Sodium ascorbate solution (100 mM in deionized water, freshly prepared).
-
Deionized water.
Procedure:
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 10-100 µM.
-
Add this compound from a stock solution in DMSO to a final concentration of 2-10 molar excess over the protein. Ensure the final DMSO concentration is below 5% to avoid protein denaturation.
-
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ solution and THPTA solution in a 1:5 molar ratio.
-
Initiate the Reaction:
-
Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 0.1-1 mM.
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Purification: Purify the conjugated protein from excess reagents using size-exclusion chromatography or dialysis.
-
(Optional) Boc Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) to expose a primary amine for further functionalization.
Visualizing the Workflow and Application
To better understand the experimental process and a potential application of the resulting bioconjugate, the following diagrams illustrate a typical workflow and a relevant signaling pathway.
Safety Operating Guide
Proper Disposal of Azide-PEG5-Boc: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of Azide-PEG5-Boc, ensuring the safety of laboratory personnel and environmental protection.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This compound, a molecule containing an organic azide, a polyethylene glycol (PEG) linker, and a tert-butoxycarbonyl (Boc) protecting group, requires specific disposal procedures due to the potential hazards associated with the azide functional group. This guide provides detailed, step-by-step instructions for the safe disposal of this compound, aligning with best practices for chemical waste management.
Core Safety Principles and Hazard Assessment
Organic azides are known for their potential to be explosive and are sensitive to heat, friction, and shock. A primary safety concern is their reactivity with acids, which can lead to the formation of highly toxic and explosive hydrazoic acid.[1] Furthermore, azides can react with heavy metals, such as lead and copper often found in plumbing, to form dangerously explosive metal azides.[1][2] Therefore, disposing of azide-containing compounds down the drain is strongly discouraged.
The polyethylene glycol (PEG) component of the molecule is generally considered to be readily biodegradable and does not persist in the environment.[3][4][5][6] The tert-butoxycarbonyl (Boc) protecting group is typically stable but can be removed under acidic conditions, which should be avoided during the disposal of the intact molecule to prevent reaction with the azide group.
Summary of Component Hazards and Incompatibilities:
| Component | Key Hazards | Incompatible Materials |
| Organic Azide | Potentially explosive (sensitive to heat, shock, friction), toxic. | Acids (forms hydrazoic acid), heavy metals (forms explosive metal azides), halogenated solvents, strong oxidizing agents.[1][2] |
| Polyethylene Glycol (PEG) | Generally considered non-hazardous and biodegradable.[3][4][5][6] | Strong oxidizing agents. |
| tert-Butoxycarbonyl (Boc) Group | Stable under normal conditions. | Strong acids (leads to deprotection).[7][8] |
Experimental Protocols: Disposal Procedures
The recommended and safest method for the disposal of this compound is to treat it as hazardous waste without attempting chemical deactivation in the laboratory, unless explicitly approved and overseen by the institution's Environmental Health & Safety (EHS) department.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Safety goggles with side shields.[9]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves).[9]
-
Body Protection: A laboratory coat.[9]
Step-by-Step Disposal Protocol
-
Waste Segregation: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, and gloves), must be collected as hazardous waste.
-
Use a Designated Waste Container:
-
Use a clearly labeled, sealable, and chemically compatible container designated for organic azide waste.
-
The container must be made of non-metallic materials to prevent the formation of explosive metal azides.[1]
-
The label should clearly state "Hazardous Waste: Contains Organic Azide" and list all chemical constituents.
-
-
Avoid Incompatibilities:
-
Crucially, do not mix azide waste with acidic wastes. [1] This can generate highly toxic and explosive hydrazoic acid.
-
Do not mix with heavy metal waste.
-
Keep separate from halogenated solvent waste.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area.
-
The storage location should be away from heat sources and incompatible materials.
-
-
Waste Pickup and Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste management service.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
-
Mandatory Visualization: Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and Environmental Health & Safety department for guidance.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. chemistry.unm.edu [chemistry.unm.edu]
- 3. chemical.kao.com [chemical.kao.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Degradation of polyethylene glycols and polypropylene glycols in microcosms simulating a spill of produced water in shallow groundwater - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. aksci.com [aksci.com]
Essential Safety and Logistical Information for Handling Azide-PEG5-Boc
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling energetic compounds such as Azide-PEG5-Boc. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an organic azide, a class of compounds known for their potential explosive nature and toxicity. The azide functional group is energetic and can be sensitive to heat, shock, friction, and light. While the relatively high molecular weight and carbon-to-nitrogen ratio of this compound suggest it is likely more stable than smaller organic azides, it must be handled with significant caution.[1][2] Exposure can cause skin and eye irritation, and it may be harmful if swallowed or inhaled.[3]
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Wear chemical-resistant gloves. For handling pure compound, double gloving with a silver shield glove under a nitrile glove is recommended.[4] |
| Eye Protection | Safety Goggles or Glasses | Chemical splash goggles are required.[4][5] |
| Face Shield / Blast Shield | A face shield should be worn in addition to goggles.[6] All operations with potentially explosive azides must be conducted behind a blast shield.[4][7] | |
| Body Protection | Lab Coat | A flame-resistant lab coat should be worn at all times.[2] |
| Respiratory | Respirator | Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator.[8] |
Operational Plan: Step-by-Step Handling Procedure
All procedures involving this compound must be conducted within a certified chemical fume hood.[2][4]
Step 1: Preparation and Area Setup
-
Ensure the chemical fume hood is clean and free of clutter.[7]
-
Post a warning sign indicating that an azide experiment is in progress.[7]
-
Line the work surface with absorbent paper.[2]
-
Have all necessary equipment, including non-metal (plastic or ceramic) spatulas and containers, ready before starting.[1][2] Never use metal spatulas. [2][7][9]
-
Ensure an appropriate spill kit is readily available.
Step 2: Weighing and Aliquoting
-
Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation.
-
Carefully open the container in the fume hood.
-
Use a plastic or ceramic spatula to weigh the desired amount of the compound onto weighing paper or into a suitable container.[1][2]
-
Avoid generating dust.
-
Close the primary container tightly and return it to proper storage.
Step 3: Dissolution and Reaction
-
Add the solvent to the vessel containing the weighed this compound. This compound is soluble in water, DMSO, DCM, and DMF.[10][11]
-
Crucially, do not use halogenated solvents like dichloromethane or chloroform , as they can form highly explosive di- and tri-azidomethane.[1][9]
-
When setting up reactions, avoid using glassware with ground glass joints, as friction can lead to detonation.[7] If unavoidable, ensure joints are well-lubricated.
-
Keep the reaction scale as small as possible.[2]
Step 4: Post-Reaction Workup
-
Do not concentrate azide-containing reaction mixtures by rotary evaporation or distillation.[7]
-
Purification should be limited to techniques such as extraction and precipitation.[1]
Disposal Plan
Proper disposal of azide-containing waste is critical to prevent accidental explosions.
Step 1: Waste Segregation and Collection
-
All azide-containing waste, including contaminated consumables (gloves, paper towels, etc.), must be collected in a dedicated, clearly labeled hazardous waste container.[7][9]
-
Do not mix azide waste with acidic waste , as this can generate highly toxic and explosive hydrazoic acid.[9]
-
Solid and liquid azide waste should be collected separately.
Step 2: Deactivation of Dilute Azide Solutions (for experienced personnel only)
-
Dilute aqueous solutions (≤5%) of azides can be chemically deactivated.[4] This process should only be performed by trained personnel and with extreme caution in a chemical fume hood.[4]
-
A common method involves the addition of a 20% aqueous solution of sodium nitrite, followed by the slow, dropwise addition of 20% sulfuric acid until the solution is acidic.[4] The order of addition is critical. [4]
-
After deactivation, the solution should be tested for the presence of residual azides before neutralization and disposal as hazardous waste.[4]
Step 3: Final Disposal
-
Under no circumstances should azide solutions be poured down the drain. [4] Azides can react with lead and copper in plumbing to form highly shock-sensitive and explosive metal azides.[4][12]
-
All azide waste, including deactivated solutions, must be disposed of through your institution's environmental health and safety (EH&S) office as hazardous waste.[4][9]
Emergency Procedures
-
Spill:
-
For a small spill within a fume hood, absorb the material with an inert absorbent, collect it into the designated azide waste container, and clean the area with a suitable solvent.[2]
-
For a large spill or a spill outside of a fume hood, evacuate the laboratory, alert others, and contact your institution's emergency response team.[13]
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]
-
Diagram 1: Workflow for Safe Handling of this compound
A flowchart outlining the key steps for safely handling this compound.
References
- 1. ucd.ie [ucd.ie]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. broadpharm.com [broadpharm.com]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. trimaco.com [trimaco.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. Azido-PEG5-amine, 516493-93-9 | BroadPharm [broadpharm.com]
- 11. Azido-PEG5-alcohol, 86770-68-5 | BroadPharm [broadpharm.com]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. ehs.wisc.edu [ehs.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
